Mifamurtide
Description
Properties
IUPAC Name |
[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLWUMPAHCEZAW-KRNLDFAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109N6O19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83541-33-7 (mono-Na salt), 84277-95-2 (Na salt), 90825-43-7 (mifamurtide salt/solvate) | |
| Record name | Mifamurtide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601028849 | |
| Record name | Mifamurtide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83461-56-7 | |
| Record name | MTP-PE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83461-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mifamurtide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mifamurtide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIFAMURTIDE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQD2NNX741 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mifamurtide's Mechanism of Action in Osteosarcoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is an innovative immunotherapy for the treatment of non-metastatic osteosarcoma. Its mechanism of action is centered on the activation of the innate immune system, specifically monocytes and macrophages, to recognize and eliminate residual cancer cells. This compound, a synthetic analog of a bacterial cell wall component, engages the intracellular pattern recognition receptor NOD2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines and reactive oxygen species, thereby creating a tumoricidal microenvironment. This document provides a comprehensive overview of the molecular mechanisms, supporting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows involved in this compound's action against osteosarcoma.
Core Mechanism of Action: Engaging the Innate Immune System
This compound's therapeutic effect is not a direct cytotoxic impact on osteosarcoma cells but rather a potent stimulation of the patient's own immune defenses. The core of its mechanism lies in its ability to mimic a bacterial infection, thereby triggering a robust anti-tumor immune response.
Molecular Target: NOD2 Receptor
The primary molecular target of this compound is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor predominantly expressed in myeloid cells such as monocytes and macrophages. This compound is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, which is the natural ligand for NOD2.[1][2] Upon entering the cell, this compound binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change that initiates downstream signaling.
Cellular Effectors: Monocytes and Macrophages
Monocytes and macrophages are the principal cellular effectors of this compound's anti-tumor activity.[3] this compound, encapsulated in liposomes, is efficiently delivered to these phagocytic cells. The activation of NOD2 within these cells transforms them into a potent tumoricidal state.
Signaling Pathways Activated by this compound
The binding of this compound to NOD2 triggers a complex intracellular signaling cascade, primarily involving the NF-κB and MAPK pathways. This leads to the transcription of a wide array of genes involved in inflammation and immunity.
The NOD2-RIPK2 Signaling Axis
Upon this compound binding, NOD2 oligomerizes and recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via a homotypic CARD-CARD interaction.[4][5][6][7][8] This interaction is a critical node in the signaling pathway.
Activation of NF-κB and MAPK Pathways
The recruitment of RIPK2 leads to its polyubiquitination, which serves as a scaffold for the recruitment of downstream signaling complexes, including the TAK1-TAB complex and the IKK complex (IκB kinase).[4] TAK1, in turn, activates both the NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK).[4] The activation of these pathways results in the nuclear translocation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[2]
Caption: this compound signaling pathway in macrophages.
Data Presentation: Quantitative Effects of this compound
The activation of monocytes and macrophages by this compound leads to measurable changes in their phenotype and function, as well as significant clinical outcomes in osteosarcoma patients.
In Vitro Efficacy: Macrophage Activation and Cytokine Production
Preclinical studies have quantified the impact of this compound on macrophage polarization and the secretion of key cytokines.
| Parameter | Treatment | Fold Change/Observation | Cell Type | Reference |
| Macrophage Polarization | ||||
| iNOS (M1 marker) expression | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |
| CD206 (M2 marker) expression | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |
| Cytokine mRNA Expression | ||||
| IL-1β mRNA | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |
| IL-6 mRNA | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |
| IL-4 mRNA | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |
| IL-10 mRNA | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |
| Cytokine Release | ||||
| IL-6 | This compound | Increased secretion in co-culture with MG-63 cells | Human Macrophages | [2] |
| IL-10 | This compound | Increased in co-culture with aggressive OS cells (HOS, 143-B) | Human Macrophages | [2] |
Clinical Efficacy: Survival Outcomes in Osteosarcoma Patients
Clinical trials have demonstrated a significant survival benefit with the addition of this compound to standard chemotherapy in patients with non-metastatic osteosarcoma.
| Clinical Trial/Study | Patient Population | Treatment Arms | Outcome | Result | Reference |
| INT-0133 | Newly diagnosed, non-metastatic osteosarcoma | Chemotherapy vs. Chemotherapy + this compound | 6-Year Overall Survival | 70% vs. 78% | |
| ISG/OS-2 & GEIS-33 (Pooled Analysis) | Non-metastatic, high-grade osteosarcoma | Chemotherapy vs. Chemotherapy + this compound | 5-Year Event-Free Survival | 58.3% vs. 71.4% | |
| ISG/OS-2 & GEIS-33 (Pooled Analysis) | Non-metastatic, high-grade osteosarcoma | Chemotherapy vs. Chemotherapy + this compound | 5-Year Overall Survival | 65.8% vs. 75.4% | |
| Single-center survival analysis | Localized osteosarcoma | Conventional therapy vs. Conventional therapy + this compound | 3-Year Event-Free Survival | - | 87.4% with this compound |
| Single-center survival analysis | Localized osteosarcoma | Conventional therapy vs. Conventional therapy + this compound | 5-Year Overall Survival | - | 80.7% with this compound |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Macrophage Isolation and Differentiation
Objective: To obtain primary human macrophages for in vitro studies.
Protocol:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population by plastic adherence or by using CD14+ magnetic beads.
-
Macrophage Differentiation: Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25-50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7-14 days to differentiate them into macrophages (M0).[1]
Macrophage Polarization Assay
Objective: To assess the effect of this compound on macrophage polarization.
Protocol:
-
Cell Seeding: Seed differentiated macrophages in 6-well plates.
-
Treatment: Treat the macrophages with this compound (e.g., 100 µM) for a specified period (e.g., 24-48 hours). Include an untreated control group.
-
Analysis of Polarization Markers:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, HLA-DR) and M2 markers (e.g., CD163, CD206) and analyze by flow cytometry.[2]
-
Western Blot: Lyse the cells and perform Western blot analysis for M1 markers (e.g., iNOS) and M2 markers (e.g., Arginase-1, CD206).[9]
-
qRT-PCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of M1- and M2-associated genes.[9]
-
Macrophage-Osteosarcoma Cell Co-culture and Cytotoxicity Assay
Objective: To evaluate the tumoricidal activity of this compound-activated macrophages against osteosarcoma cells.
Protocol:
-
Cell Preparation:
-
Culture osteosarcoma cell lines (e.g., MG-63, HOS, 143-B).
-
Differentiate and activate macrophages with this compound as described above.
-
-
Co-culture:
-
Seed osteosarcoma cells in a 24-well plate.
-
Add the this compound-activated or control macrophages to the osteosarcoma cell culture at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
-
Cytotoxicity Assessment (after 24-72 hours):
-
Cell Viability Assay: Use a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM to quantify the number of viable osteosarcoma cells.
-
Apoptosis Assay: Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic osteosarcoma cells.[2]
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged osteosarcoma cells into the culture supernatant as an indicator of cytotoxicity.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Analysis
Caption: Experimental workflow for in vitro studies.
Logical Relationship of this compound's Anti-Tumor Effect
Caption: Logical flow of this compound's therapeutic effect.
Conclusion
This compound represents a significant advancement in the treatment of osteosarcoma by harnessing the power of the innate immune system. Its well-defined mechanism of action, centered on the activation of monocytes and macrophages through the NOD2 signaling pathway, provides a strong rationale for its use in combination with conventional chemotherapy. The resulting pro-inflammatory and tumoricidal microenvironment is effective in eradicating micrometastatic disease, leading to improved survival outcomes for patients. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the therapeutic potential of this compound and other innate immune modulators in oncology.
References
- 1. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Signalling pathways and molecular interactions of NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Immunomodulatory Journey of Mifamurtide: A Technical Guide to its Discovery and Development
An In-depth Exploration for Researchers and Drug Development Professionals
Introduction
Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE), marketed under the trade name MEPACT®, is a unique immunomodulatory agent approved in Europe for the treatment of high-grade, resectable, non-metastatic osteosarcoma in children, adolescents, and young adults.[1] It represents a significant advancement in the field of immuno-oncology, particularly for this rare and aggressive bone cancer. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, key experimental protocols, and pivotal clinical trial data.
Discovery and Development Timeline
The path of this compound from a laboratory curiosity to a clinically approved drug has been a long and multifaceted journey, involving several pharmaceutical entities over several decades.
Early 1980s: The Genesis at Ciba-Geigy The story of this compound begins in the early 1980s at Ciba-Geigy (now Novartis), where scientists first synthesized the molecule.[2] this compound, a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls, was designed to harness the immunostimulatory properties of MDP to fight cancer.[3]
1990s: A New Home at Jenner Biotherapies In the 1990s, the rights to this compound were transferred to Jenner Biotherapies, which continued its early-stage development.[2]
2001-2003: Orphan Drug Status and a New Champion in IDM Pharma Recognizing its potential for treating a rare disease, the U.S. Food and Drug Administration (FDA) granted this compound orphan drug status in 2001.[2] In April 2003, IDM Pharma (formerly known as IDM) acquired the rights to this compound and began to spearhead its later-stage clinical development.[1]
2004-2007: European Recognition and a Setback in the US The European Medicines Agency (EMA) also recognized the potential of this compound, granting it orphan drug status in 2004.[2] However, in 2007, the FDA denied approval for the drug, citing the need for additional clinical trial data to conclusively demonstrate its benefit.[2][4]
2009: A Landmark Year - EMA Approval and Acquisition by Takeda A pivotal moment in this compound's history came in March 2009, when the EMA granted a centralized marketing authorization for MEPACT® for the treatment of osteosarcoma.[1] This approval was a significant milestone, making it the first new treatment for osteosarcoma in over two decades. Shortly after this regulatory success, in June 2009, Takeda Pharmaceutical Company acquired IDM Pharma, and with it, the rights to this compound.[2]
Post-2009: Continued Research and Clinical Use Since its approval in Europe, this compound has been used in combination with post-operative multi-agent chemotherapy for osteosarcoma patients. Ongoing research continues to explore its full potential and to further elucidate its mechanism of action.
Mechanism of Action: Activating the Innate Immune System
This compound's therapeutic effect stems from its ability to activate the innate immune system, specifically monocytes and macrophages.[1] It is a synthetic lipophilic derivative of muramyl dipeptide (MDP), the smallest, naturally occurring immunostimulatory component of bacterial cell walls.[3]
The liposomal formulation of this compound is crucial for its activity. The liposomes are selectively phagocytosed by monocytes and macrophages. Once inside the cell, this compound is released and acts as a specific ligand for Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor.[5]
Binding of this compound to NOD2 triggers a downstream signaling cascade, leading to the activation of the NF-κB pathway.[6] This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1 beta (IL-1β)
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
-
Interleukin-12 (IL-12)[7]
The activated macrophages exhibit enhanced tumoricidal activity, targeting and destroying remaining cancer cells that may persist after surgery and chemotherapy.[1]
Key Experimental Protocols
The development of this compound was underpinned by a series of preclinical and clinical studies. Below are detailed methodologies for key experiments that were instrumental in understanding its mechanism and efficacy.
In Vitro Macrophage Activation and Cytokine Release Assay
Objective: To determine the ability of this compound to activate macrophages and induce the release of pro-inflammatory cytokines.
Methodology:
-
Macrophage Isolation and Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocytes are then purified from the PBMC population by plastic adherence or by using CD14 magnetic beads.
-
The purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF (Macrophage Colony-Stimulating Factor) to differentiate them into macrophages over a period of 5-7 days.
-
-
This compound Treatment:
-
Differentiated macrophages are treated with varying concentrations of liposomal this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (empty liposomes).[7]
-
The cells are incubated for a specified period, typically 24 hours.
-
-
Cytokine Quantification:
Expected Outcome: A dose-dependent increase in the secretion of pro-inflammatory cytokines in the supernatants of macrophages treated with this compound compared to the control group.
In Vitro Macrophage-Mediated Tumor Cell Cytotoxicity Assay
Objective: To assess the ability of this compound-activated macrophages to kill osteosarcoma cells.
Methodology:
-
Macrophage Activation:
-
Human macrophages are prepared and activated with an optimal concentration of this compound (determined from the cytokine release assay) for 24 hours.
-
-
Co-culture with Osteosarcoma Cells:
-
Human osteosarcoma cell lines (e.g., MG-63, HOS) are labeled with a fluorescent dye such as Calcein-AM.
-
The labeled osteosarcoma cells are then co-cultured with the this compound-activated macrophages at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
-
Control groups include osteosarcoma cells cultured alone, with unactivated macrophages, and with a vehicle control.
-
-
Cytotoxicity Measurement:
-
After a 4-hour incubation period, the amount of Calcein-AM released into the supernatant from lysed tumor cells is measured using a fluorescence plate reader.
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Expected Outcome: A significant increase in the percentage of specific lysis of osteosarcoma cells when co-cultured with this compound-activated macrophages compared to control groups.
In Vivo Osteosarcoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an animal model of osteosarcoma.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor xenografts.
-
Human osteosarcoma cells (e.g., 143B) are injected orthotopically into the tibia of the mice to establish a primary tumor that can metastasize to the lungs, mimicking the clinical progression of the disease.
-
-
Treatment Regimen:
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives intravenous injections of liposomal this compound at a clinically relevant dose (e.g., 1-5 mg/kg) on a schedule that mimics the clinical protocol (e.g., twice weekly for several weeks).
-
The control group receives injections of a vehicle control (e.g., empty liposomes or saline).
-
In some studies, this compound is administered in combination with standard chemotherapy agents used for osteosarcoma (e.g., doxorubicin, cisplatin).
-
-
Efficacy Endpoints:
-
Primary tumor growth is monitored by caliper measurements.
-
At the end of the study, mice are euthanized, and their lungs are harvested.
-
The number and size of lung metastases are quantified by histological analysis or by counting visible nodules on the lung surface.
-
Overall survival of the animals in each group is also a key endpoint.
-
Expected Outcome: A significant reduction in primary tumor growth and/or the number of lung metastases, and an increase in overall survival in the this compound-treated group compared to the control group.[4]
Pivotal Clinical Trial Data
The cornerstone of this compound's approval was the Phase III Intergroup Study 0133 (INT-0133), a large, randomized, multicenter trial conducted by the Children's Oncology Group.[9]
INT-0133 Trial Design
-
Population: 678 patients aged 2 to 30 years with newly diagnosed, high-grade, resectable, non-metastatic osteosarcoma.[10]
-
Design: A 2x2 factorial design investigating two questions:
-
The efficacy of adding this compound to chemotherapy.
-
The efficacy of adding ifosfamide (B1674421) to a standard three-drug chemotherapy regimen (cisplatin, doxorubicin, and high-dose methotrexate).[9]
-
-
Treatment Arms:
-
Regimen A: Cisplatin, Doxorubicin, Methotrexate
-
Regimen A+: Regimen A + this compound
-
Regimen B: Cisplatin, Doxorubicin, Methotrexate, Ifosfamide
-
Regimen B+: Regimen B + this compound[10]
-
-
This compound Dosing: 2 mg/m² administered as a 1-hour intravenous infusion twice weekly for 12 weeks, followed by once weekly for 24 weeks.[10]
-
Primary Endpoint: Overall Survival[10]
INT-0133 Trial Results
The addition of this compound to chemotherapy demonstrated a statistically significant improvement in overall survival.
| Endpoint | Chemotherapy Alone (Regimens A & B) | Chemotherapy + this compound (Regimens A+ & B+) | Hazard Ratio (95% CI) | p-value |
| 6-Year Overall Survival | 70% | 78% | 0.72 (0.53 - 0.97) | 0.0313 |
Data from the INT-0133 study as reported by NICE.[10]
The study concluded that the addition of this compound to postoperative chemotherapy significantly improved overall survival in patients with non-metastatic, resectable osteosarcoma. The addition of ifosfamide in the dose and schedule used in this study did not show a significant survival benefit.
Visualizing the Science: Diagrams
This compound Signaling Pathway
Caption: this compound signaling pathway in macrophages.
Experimental Workflow for In Vitro Macrophage Activation
Caption: Workflow for in vitro macrophage activation by this compound.
Conclusion
The development of this compound is a testament to the perseverance of researchers and pharmaceutical companies in bringing a novel immunotherapy to a patient population with a high unmet medical need. Its journey from a synthetic bacterial component to a targeted liposomal drug product highlights the complexities of drug development. The robust preclinical and clinical data, particularly from the INT-0133 trial, have established its role as an important adjuvant therapy for osteosarcoma in Europe. For researchers and drug development professionals, the story of this compound offers valuable insights into the development of immunomodulatory agents and the design of clinical trials for rare diseases.
References
- 1. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. nice.org.uk [nice.org.uk]
- 4. The generation and use of animal models of osteosarcoma in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. flore.unifi.it [flore.unifi.it]
- 7. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of Muramyl Tripeptide to Chemotherapy for Patients with Newly Diagnosed Metastatic Osteosarcoma: a Report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nice.org.uk [nice.org.uk]
Mifamurtide as a NOD2 Agonist in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls that acts as a potent activator of the innate immune system.[1][2] Its primary mechanism of action is through the engagement of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor predominantly expressed in immune cells such as monocytes and macrophages.[1][3] Activation of NOD2 by this compound triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and enhances the tumoricidal activity of these immune cells.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound as a NOD2 agonist, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: NOD2 Agonism
This compound is a specific ligand for NOD2.[1] Upon binding, it induces a conformational change in the NOD2 protein, leading to its oligomerization and the recruitment of the downstream signaling adaptor protein, Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[3][4] This interaction is critical for the subsequent activation of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4]
The activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, resulting in the synthesis and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2][3] This orchestrated immune response enhances the ability of monocytes and macrophages to recognize and eliminate pathogenic threats and cancer cells.[2]
Quantitative Data on this compound's Immunomodulatory Activity
The following tables summarize the quantitative data available on the activity of this compound and other relevant NOD2 agonists. It is important to note that direct EC50 values for this compound are not consistently reported in the literature; however, data from structurally related desmuramylpeptides provide valuable insights into the potency of this class of molecules.
Table 1: NOD2 Agonistic Activity of Desmuramylpeptides
| Compound | Cell Line | Assay Type | EC50 Value | Reference |
| Desmuramylpeptide 1 | HEK-Blue™ hNOD2 | SEAP Reporter | 77.0 nM | [5] |
| Butyrylated Desmuramylpeptide 3 | HEK-Blue™ hNOD2 | SEAP Reporter | 4.6 nM | [5] |
| Desmuramylpeptide 27 | HEK-Blue™ hNOD2 | SEAP Reporter | 47 nM | [6] |
| Desmuramylpeptide 28 | HEK-Blue™ hNOD2 | SEAP Reporter | 61 nM | [6] |
| Adamantane Prodrug 40 | HEK-Blue™ hNOD2 | SEAP Reporter | 4.5 nM | [6] |
Table 2: this compound-Induced Cytokine and Marker Expression in Macrophages
| Cell Type | Treatment | Analyte | Fold Increase/Change | Reference |
| Human Macrophages | 100 µM this compound | iNOS (M1 marker) mRNA | Significant Increase | [7] |
| Human Macrophages | 100 µM this compound | CD206 (M2 marker) mRNA | Significant Increase | [7] |
| Human Macrophages | 100 µM this compound | IL-1β mRNA | Significant Increase | [7] |
| Human Macrophages | 100 µM this compound | IL-6 mRNA | Significant Increase | [7] |
| Human Macrophages | 100 µM this compound | IL-4 mRNA | Significant Increase | [7] |
| Human Macrophages | 100 µM this compound | IL-10 mRNA | Significant Increase | [7] |
Signaling Pathways and Experimental Workflows
This compound-Induced NOD2 Signaling Pathway
The following diagram illustrates the key steps in the NOD2 signaling cascade initiated by this compound.
Caption: this compound-induced NOD2 signaling pathway.
Experimental Workflow for Assessing this compound Activity
The diagram below outlines a typical experimental workflow for characterizing the effects of this compound on immune cells.
References
- 1. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mifamurtide in the Activation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls that serves as a potent activator of the innate immune system.[1][2] Primarily indicated for the adjuvant treatment of high-grade, non-metastatic osteosarcoma, this compound's mechanism of action is centered on the recognition by and activation of intracellular pattern recognition receptors, leading to a robust, non-specific immune response.[3][4] This guide provides a detailed examination of the molecular pathways, cellular effects, and experimental methodologies associated with this compound's role in innate immunity, presenting key quantitative data and visualizing complex biological processes.
Core Mechanism of Action: NOD2-Mediated Signaling
This compound's primary interaction with the innate immune system is through its function as a specific ligand for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][5][6] NOD2 is an intracellular pattern recognition receptor predominantly expressed in monocytes, macrophages, and dendritic cells.[4][7]
Upon intravenous administration, the liposomal formulation of this compound is selectively phagocytosed by monocytes and macrophages.[7] Within the cytosol, the active moiety, MTP-PE, is released and recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is critical for the initiation of downstream signaling cascades.
The NOD2-RIPK2 complex subsequently activates two principal signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Activation of the NF-κB pathway is a central outcome of NOD2 stimulation.[6][8] This leads to the transcription of a wide array of pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is also engaged, contributing to the complex inflammatory and cellular activation response.[8][9]
Recent evidence also suggests that muramyl peptides can act conjointly through an interaction between NOD2 and Y-box binding protein 1 (YB1) to achieve maximal innate immunity activation.[10][11] Furthermore, MDP has been shown to activate the NLRP3 inflammasome, a multi-protein complex that processes pro-caspase-1 into its active form, which in turn cleaves pro-inflammatory cytokines like IL-1β into their mature forms.[3][4]
Quantitative Effects on Macrophage Activation and Cytokine Production
This compound's activation of macrophages results in quantifiable changes in cell phenotype, gene expression, and protein secretion. A key consequence is the polarization of macrophages, which can exist on a spectrum between a pro-inflammatory (M1) and an anti-inflammatory/pro-tumoral (M2) state. This compound appears to induce an intermediate M1/M2 phenotype, modulating the balance between these functions.[1][11]
Data Presentation
Table 1: Effect of this compound on Macrophage Polarization Markers (Data derived from in vitro studies on human macrophages treated with 100 µM this compound)
| Marker | Phenotype | Method | Result | Reference |
| iNOS | M1 | Western Blot | Significant increase in protein expression | [1] |
| CD206 | M2 | Western Blot | Significant increase in protein expression | [1] |
| M1/M2 Ratio | M1 vs M2 | FACS Analysis | Increased M1/M2 ratio in co-culture with MG-63 cells | [10] |
Table 2: Effect of this compound on Cytokine mRNA Expression in Macrophages (Data derived from RT-qPCR analysis of human macrophages treated with 100 µM this compound)
| Cytokine | Type | Result | Reference |
| IL-1β | Pro-inflammatory | Significant increase in mRNA expression | [1] |
| IL-6 | Pro-inflammatory | Significant increase in mRNA expression | [1] |
| IL-4 | Anti-inflammatory | Significant increase in mRNA expression | [1] |
| IL-10 | Anti-inflammatory | Significant increase in mRNA expression | [1] |
Table 3: Effect of this compound on Cytokine Secretion (Data derived from protein quantification in supernatant from this compound-treated macrophage cultures)
| Cytokine | Method | Cell System | This compound Treatment | Concentration (Control) | Concentration (this compound) | Reference |
| IL-6 | ELISA | Human Macrophages | 100 µM | ~25 pg/mL | ~35 pg/mL | [12] |
| IL-4 | ELISA | Human Macrophages | 100 µM | ~10 pg/mL | ~45 pg/mL** | [12] |
| IL-6 | Luminex | Macrophage/MG-63 Co-culture | Not specified | ~1500 pg/mL | ~2500 pg/mL*** | [10] |
| IL-10 | Luminex | Macrophage/MG-63 Co-culture | Not specified | ~12 pg/mL | ~8 pg/mL | [10] |
| p ≤ 0.05, **p ≤ 0.01, ***p < 0.001 vs. Control |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to quantify the effects of this compound.
In Vitro Macrophage Activation and Polarization Assay
This protocol is designed to assess this compound's direct effect on macrophage phenotype and function.
-
Cell Isolation and Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are purified and differentiated into macrophages over 5-7 days in culture with M-CSF.
-
This compound Stimulation: Differentiated macrophages are treated with this compound (e.g., 100 µM) or a vehicle control for a specified time, typically 24 hours.[1]
-
Analysis of Polarization Markers (FACS):
-
Cells are harvested and stained with a panel of fluorescently-conjugated antibodies against surface markers.
-
M1 Markers: CD80, CD86, HLA-DR.[2]
-
M2 Markers: CD163, CD206, CD200.[2]
-
Cells are analyzed on a flow cytometer. Gating is performed on the macrophage population (e.g., CD45+/CD14+) to quantify the percentage of cells expressing M1 or M2 markers and determine the M1/M2 ratio.[2]
-
-
Analysis of Gene Expression (RT-qPCR):
-
RNA is extracted from this compound-treated and control macrophages.
-
cDNA is synthesized via reverse transcription.
-
Quantitative PCR is performed using primers specific for target genes (e.g., IL6, IL10, NOS2) and a housekeeping gene (e.g., ACTB) for normalization.
-
-
Analysis of Protein Expression (Western Blot):
-
Cell lysates are prepared and protein concentration is quantified.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., iNOS, CD206) and a loading control (e.g., β-Tubulin).[11]
-
Blots are incubated with secondary antibodies and visualized. Band intensity is quantified to determine relative protein expression.
-
Cytokine Secretion Assay (Luminex/ELISA)
This protocol quantifies the secretion of cytokines into the cell culture medium following this compound stimulation.
-
Cell Culture and Stimulation: Macrophages are cultured and stimulated with this compound as described in Protocol 3.1. For co-culture experiments, osteosarcoma cells (e.g., MG-63) are added with the macrophages before stimulation.[10]
-
Supernatant Collection: After the incubation period (e.g., 24 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Quantification (Luminex):
-
A magnetic bead-based multiplex immunoassay is used.[13]
-
Antibody-coupled magnetic beads specific for each target cytokine (e.g., IL-6, IL-10, TNF-α) are added to a 96-well plate.
-
The collected supernatant and standards are added to the wells and incubated.
-
A biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) reporter.[14]
-
The plate is read on a Luminex instrument, which quantifies the amount of each cytokine based on bead color and PE signal intensity.[10]
-
-
Cytokine Quantification (ELISA):
-
A standard sandwich ELISA protocol is followed.
-
A 96-well plate is coated with a capture antibody for the specific cytokine of interest (e.g., IL-6).
-
Supernatants and standards are added and incubated.
-
A biotinylated detection antibody is added, followed by streptavidin-HRP.
-
A substrate solution is added, and the colorimetric change is measured using a plate reader. Cytokine concentration is calculated from the standard curve.[12]
-
Signaling Pathway Activation Assay (AlphaLISA)
This protocol measures the phosphorylation of key intracellular signaling proteins like MAPK and STAT3.
-
Cell Culture and Lysis: Macrophages (alone or in co-culture) are seeded in a 96-well plate. Following stimulation with this compound for a short duration (e.g., 15-30 minutes), cells are lysed directly in the wells using a specialized lysis buffer.[9]
-
Lysate Transfer: A small volume of the cell lysate is transferred to a 384-well assay plate.[9]
-
AlphaLISA Reaction:
-
An "Acceptor Mix" containing an antibody specific for the phosphorylated protein (e.g., phospho-STAT3) coupled to Acceptor beads is added.[15]
-
A "Donor Mix" containing a biotinylated antibody that recognizes a different epitope on the same protein and streptavidin-coated Donor beads is added.
-
In the presence of the phosphorylated target protein, the beads are brought into close proximity.
-
-
Signal Detection: The plate is read in an Alpha-enabled plate reader. Laser excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at ~615 nm. The signal intensity is directly proportional to the amount of phosphorylated protein in the lysate.[10][16]
Conclusion and Future Directions
This compound activates innate immunity through the well-defined NOD2 signaling pathway in monocytes and macrophages, leading to the production of a broad spectrum of cytokines and the enhancement of tumoricidal activity. The quantitative data demonstrate a significant, albeit complex, modulation of macrophage phenotype, pushing them towards an intermediate activation state. The detailed protocols provided herein offer a framework for the consistent and reproducible investigation of this compound and other NOD2 agonists.
Future research should focus on further dissecting the context-dependent effects of this compound, particularly how the tumor microenvironment and the presence of different cancer cell types alter the cytokine profile and functional outcomes of macrophage activation.[10] Understanding these interactions will be crucial for optimizing therapeutic strategies and expanding the application of innate immune activators in oncology.
References
- 1. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the intracellular pattern-recognition receptor NOD2 promotes acute myeloid leukemia cell apoptosis and provides a survival advantage in an animal model of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]
- 9. revvity.com [revvity.com]
- 10. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. bmgrp.eu [bmgrp.eu]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. AlphaLISA SureFire Ultra Human and Mouse Total STAT3 Detection Kit, 500 Assay Points | Revvity [revvity.com]
The Impact of Mifamurtide on Macrophage Polarization: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifamurtide (B1676584), a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls, is an immunomodulatory agent approved for the treatment of high-grade, resectable, non-metastatic osteosarcoma.[1][2] Its therapeutic effect is largely attributed to its ability to activate monocytes and macrophages, key components of the innate immune system.[1][3] A critical aspect of this activation is the modulation of macrophage polarization, a process by which these plastic cells adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. This technical guide delves into the core of this compound's effect on macrophage polarization, presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound, formulated as liposomal muramyl tripeptide phosphatidylethanolamine (B1630911) (L-MTP-PE), is recognized by the intracellular pattern-recognition receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which is primarily expressed in monocytes, macrophages, and dendritic cells.[3][4][5] The binding of this compound to NOD2 initiates a cascade of intracellular signaling events, prominently involving the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][6] This signaling culminates in the production of a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-12, creating a tumoricidal microenvironment.[1][3][4]
This compound's Influence on Macrophage Phenotype: A Hybrid M1/M2 Polarization
Research indicates that this compound does not induce a simple switch to a classic M1 phenotype. Instead, it promotes a unique intermediate M1/M2 phenotype, suggesting a modulation of both pro-inflammatory and immunomodulatory functions.[7][8] This dual activity is crucial in the context of osteosarcoma, where, unlike in many other cancers, M2 polarized macrophages have been associated with reduced metastasis and improved survival.[7][9]
Quantitative Effects on Macrophage Markers and Cytokine Production
The following table summarizes the quantitative data from in vitro studies on the effect of this compound on macrophage polarization markers and cytokine expression.
| Parameter | Marker/Cytokine | Effect of this compound Treatment | Analytical Method | Source |
| M1 Polarization Marker | iNOS (protein) | Significant increase compared to non-treated macrophages. | Western Blot | [7][10] |
| M2 Polarization Marker | CD206 (protein) | Significant increase compared to non-treated macrophages. | Western Blot | [7][10] |
| Pro-inflammatory Cytokines | IL-1β (mRNA) | Significant increase compared to non-treated macrophages. | Q-PCR | [7][10] |
| IL-6 (mRNA) | Significant increase compared to non-treated macrophages. | Q-PCR | [7][10] | |
| IL-6 (protein release) | Slight increase in release from activated macrophages. | ELISA | [7][10] | |
| TNF-α (circulating) | Rapid induction, peaking 1-2 hours after infusion in patients. | ELISA | [11] | |
| Anti-inflammatory Cytokines | IL-4 (mRNA) | Significant increase compared to non-treated macrophages. | Q-PCR | [7][10] |
| IL-10 (mRNA) | Significant increase compared to non-treated macrophages. | Q-PCR | [7][10] | |
| IL-4 (protein release) | Massive increase in release from activated macrophages. | ELISA | [7][10] | |
| Macrophage Activation | Neopterin (circulating) | Increased levels 24 hours post-infusion in patients. | Not Specified | [11] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound in macrophages and a typical experimental workflow for studying its effects on macrophage polarization.
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for studying this compound's effect on macrophage polarization.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for key experiments.
Isolation and Differentiation of Human Monocyte-Derived Macrophages
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocyte Selection: Isolate monocytes from PBMCs using CD14 microbeads according to the manufacturer's instructions.
-
Macrophage Differentiation: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into M0 macrophages.
Macrophage Polarization Assay
-
Cell Seeding: Plate the differentiated M0 macrophages in appropriate culture plates.
-
Stimulation: Treat the macrophages with this compound (L-MTP-PE) at a specified concentration (e.g., 100 µM) for a designated period (e.g., 24 hours).[10] For some experiments, co-stimulation with interferon-gamma (IFN-γ) may be used.[12]
-
Co-culture (Optional): In some experimental setups, this compound-treated macrophages are co-cultured with osteosarcoma cell lines (e.g., MG63) to investigate the interaction within a simulated tumor microenvironment.[7]
-
Sample Collection: After the incubation period, collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
Analysis of Macrophage Polarization Markers
-
Quantitative Real-Time PCR (Q-PCR):
-
Extract total RNA from macrophage cell lysates.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform Q-PCR using specific primers for target genes (e.g., NOS2, CD206, IL1B, IL6, IL4, IL10) and a housekeeping gene (e.g., ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Western Blot:
-
Prepare total protein lysates from macrophages.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, CD206, p-STAT3, p-AKT).
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using an appropriate detection system and quantify the band intensities, normalizing to a loading control (e.g., β-Tubulin).[9][10]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Flow Cytometry (FACS):
Conclusion
This compound exerts a complex and nuanced effect on macrophage polarization, inducing an intermediate M1/M2 phenotype rather than a simple shift towards a pro-inflammatory state. This is characterized by the upregulation of both M1 and M2 markers and the secretion of a mixed profile of pro- and anti-inflammatory cytokines. The activation of the NOD2-NF-κB/MAPK signaling axis is central to this process. The provided data, protocols, and pathway diagrams offer a comprehensive technical resource for researchers and professionals in drug development, facilitating a deeper understanding of this compound's immunomodulatory mechanism of action and its implications for cancer therapy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: a review of its use in the treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Macrophages in Osteosarcoma Immune Microenvironment: Implications for Immunotherapy [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase II study of liposomal muramyl tripeptide in osteosarcoma: the cytokine cascade and monocyte activation following administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrophages inhibit human osteosarcoma cell growth after activation with the bacterial cell wall derivative liposomal muramyl tripeptide in combination with interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage Research on Mifamurtide and Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifamurtide (B1676584), a synthetic analogue of muramyl dipeptide (MDP), represents a significant advancement in the field of cancer immunotherapy, particularly for osteosarcoma.[1][2] As a potent activator of the innate immune system, this compound's mechanism of action centers on the stimulation of monocytes and macrophages, key effector cells in the tumor microenvironment.[1][2] This technical guide provides a comprehensive overview of the early-stage research on this compound, detailing its molecular signaling, preclinical evidence, and pivotal clinical trial data. The information is tailored for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its therapeutic potential and to guide future investigations.
Mechanism of Action: Activating the Innate Immune Response
This compound is a fully synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immune-stimulatory component of bacterial cell walls.[1] Its therapeutic effect is mediated through the activation of the innate immune system, specifically targeting monocytes and macrophages.[2]
NOD2 Signaling Pathway
The primary molecular target of this compound is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor.[3][4] The binding of this compound to NOD2 initiates a downstream signaling cascade that culminates in the activation of transcription factors, including NF-κB and AP-1.[3][4][5] This activation leads to the transcription of a wide array of pro-inflammatory cytokines and chemokines.[3][6]
The key steps in the NOD2 signaling pathway are as follows:
-
Ligand Recognition: this compound, being an analog of MDP, is recognized by the leucine-rich repeat (LRR) domain of the NOD2 receptor in the cytoplasm of monocytes and macrophages.[4]
-
Oligomerization and Adaptor Protein Recruitment: Upon ligand binding, NOD2 undergoes a conformational change, leading to its oligomerization. This complex then recruits the serine/threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions.[3][7][8]
-
Signal Amplification: The recruitment of RIPK2 is a critical step that leads to its polyubiquitination, creating a scaffold for the recruitment of the TAK1 complex.[5][7]
-
Activation of Downstream Kinases: Activated TAK1, in turn, phosphorylates and activates the IKK complex (IκB kinase), which then phosphorylates the inhibitory protein IκBα.[7][8]
-
NF-κB Activation and Nuclear Translocation: Phosphorylation of IκBα targets it for degradation, releasing the NF-κB transcription factor. Freed NF-κB then translocates to the nucleus.[3][8]
-
Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, as well as other immune-modulating molecules.[3][6]
Simultaneously, the signaling cascade can also activate the MAPK pathway, further contributing to the inflammatory response.[4]
Preclinical Research: In Vitro and In Vivo Evidence
A substantial body of preclinical research has elucidated the cellular and molecular effects of this compound, providing a strong rationale for its clinical development.
In Vitro Studies
Macrophage Polarization: this compound has been shown to directly modulate the polarization of macrophages.[1] In vitro studies have demonstrated that this compound treatment of macrophages leads to a significant increase in both M1 (pro-inflammatory) and M2 (anti-inflammatory) polarization markers, such as iNOS and CD206, respectively.[1][9] This suggests that this compound induces an intermediate M1/M2 macrophage phenotype, which may contribute to both direct tumoricidal activity and immune regulation.[1]
Cytokine Secretion: A hallmark of this compound's activity is the induction of cytokine secretion from macrophages. In vitro experiments have consistently shown that this compound-activated macrophages release significantly increased levels of both pro-inflammatory cytokines like IL-1β and IL-6, and anti-inflammatory cytokines such as IL-4 and IL-10.[1][9]
Table 1: In Vitro Effects of this compound on Macrophage Polarization and Cytokine Expression
| Parameter | Cell Type | Treatment | Outcome | Reference |
| M1 Marker (iNOS) | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |
| M2 Marker (CD206) | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |
| IL-1β mRNA | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |
| IL-6 mRNA | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |
| IL-4 mRNA | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |
| IL-10 mRNA | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |
| IL-4 Release | Human Macrophages | 100 µM this compound | Massive Increase | [9] |
| IL-6 Release | Human Macrophages | 100 µM this compound | Slight Increase | [9] |
Anti-proliferative Effects on Osteosarcoma Cells: Co-culture experiments have demonstrated that this compound-activated macrophages can inhibit the proliferation of osteosarcoma cells. For instance, a reduction in the number of MG63 osteosarcoma cells was observed when co-cultured with this compound-treated macrophages.[1]
Experimental Protocols
Macrophage Polarization and Co-culture Assay:
1. Isolation and Differentiation of Human Macrophages:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Monocytes are then differentiated into macrophages by culturing for approximately 14 days in the presence of 25 ng/mL recombinant human macrophage colony-stimulating factor (rh-MCSF).[1]
2. Macrophage Activation:
-
Fully differentiated macrophages are treated with 100 µM this compound.[1]
3. Co-culture with Osteosarcoma Cells:
-
This compound-activated or non-activated macrophages are co-cultured with the human osteosarcoma cell line, MG63.[1]
4. Analysis of Macrophage Polarization by Flow Cytometry:
-
Cells are harvested and stained with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206).
-
Stained cells are analyzed using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages.[6]
5. Quantification of Cytokine Release by ELISA:
-
Cell culture supernatants are collected after treatment.
-
The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-10) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]
6. Assessment of Osteosarcoma Cell Viability using MTT Assay:
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure the metabolic activity of osteosarcoma cells as an indicator of cell viability.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically at 570-590 nm. The intensity of the purple color is proportional to the number of viable cells.
Clinical Research: The INT 0133 Trial
The pivotal clinical evidence supporting the use of this compound in osteosarcoma comes from the Intergroup Study 0133 (INT 0133), a large, randomized, phase III clinical trial.[11]
Study Design and Population
The INT 0133 trial was a four-arm, multicenter, open-label study involving patients with newly diagnosed, high-grade, resectable, non-metastatic osteosarcoma.[12] The study evaluated the addition of this compound to standard multi-agent chemotherapy.[11]
Efficacy Outcomes
The addition of this compound to standard chemotherapy demonstrated a statistically significant improvement in overall survival (OS).[13]
Table 2: Key Efficacy Outcomes from the INT 0133 Trial
| Outcome | Treatment Group | Control Group (Chemotherapy Alone) | Hazard Ratio (95% CI) | p-value | Reference |
| Overall Survival | This compound + Chemotherapy | Chemotherapy Alone | 0.72 (0.53 - 0.97) | 0.0313 | [11][13] |
| 6-Year Overall Survival Rate | 78% | 70% | - | - | [14] |
| Disease-Free Survival | This compound + Chemotherapy | Chemotherapy Alone | 0.78 (0.61 - 1.01) | 0.0586 | [13] |
The results indicated a 28% relative reduction in the risk of death with the addition of this compound to chemotherapy.[11] While the improvement in disease-free survival did not reach statistical significance, there was a clear trend favoring the this compound arm.[13]
Conclusion
Early-stage research on this compound has firmly established its role as a potent immunomodulatory agent with a well-defined mechanism of action centered on the activation of the NOD2 signaling pathway in monocytes and macrophages. Preclinical studies have provided robust evidence of its ability to induce a complex cytokine response and exert anti-tumor effects. The landmark INT 0133 clinical trial has translated these preclinical findings into a demonstrated survival benefit for patients with osteosarcoma. This comprehensive technical guide, with its detailed data and protocols, serves as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to design the next generation of cancer immunotherapies.
References
- 1. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of ayu NOD2 in NF-κB and MAPK signaling pathways: Insights into functional conservation of NOD2 in antibacterial innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound in Metastatic and Recurrent Osteosarcoma: A Patient Access Study with Pharmacokinetic, Pharmacodynamic, and Safety Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and TAM-like macrophages: Effect on proliferation, migration and differentiation of osteosarcoma cells [iris.unilink.it]
- 13. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 14. researchgate.net [researchgate.net]
Mifamurtide: A Deep Dive into its Molecular Landscape and Immunomodulatory Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mifamurtide (B1676584), a synthetic analogue of a bacterial cell wall component, represents a significant advancement in immunotherapy, particularly for osteosarcoma. This technical guide provides a comprehensive overview of this compound's molecular structure, its mechanism of action at the cellular and molecular levels, and a summary of its clinical efficacy. Detailed experimental protocols for key assays and visualizations of its signaling pathway and experimental workflows are included to support further research and development in the field of immuno-oncology.
Molecular Structure and Physicochemical Properties
This compound, chemically known as muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), is a fully synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immunostimulatory component of bacterial cell walls.[1] Its chemical structure is designed to mimic a bacterial infection, thereby activating the innate immune system. The addition of a dipalmitoyl phosphatidylethanolamine moiety increases the lipophilicity of the molecule, facilitating its incorporation into liposomes for targeted delivery and extending its plasma half-life compared to natural MDP.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-[(N-{(2R)-[(2-acetamido-2,3-dideoxy-D-glucopyranos-3-yl)oxy]-propanoyl}-L-alanyl-D-isoglutaminyl-L-alanyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate |
| Chemical Formula | C₅₉H₁₀₉N₆O₁₉P |
| Molar Mass | 1237.518 g·mol⁻¹[1] |
| Synonyms | MTP-PE, L-MTP-PE (liposomal formulation), CGP 19835A |
| CAS Number | 83461-56-7[1] |
| Administration | Intravenous liposomal infusion[1] |
Mechanism of Action: Activating the Innate Immune Response
This compound's primary mechanism of action involves the activation of monocytes and macrophages, key effector cells of the innate immune system.[3] This activation is initiated by the specific recognition of this compound by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor.[1][3] NOD2 is an intracellular pattern recognition receptor (PRR) that recognizes muramyl dipeptide, a component of bacterial peptidoglycan.[1]
Signaling Pathway
Upon binding of this compound to NOD2 within the cytoplasm of monocytes and macrophages, a downstream signaling cascade is initiated. This cascade leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][4] The activation of these pathways results in the translocation of transcription factors to the nucleus, leading to the upregulation of a variety of pro-inflammatory cytokines and chemokines.[2][4]
References
The Evolution of a Key Immunomodulator: A Technical Guide to Muramyl Dipeptide Analogues in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical and ongoing research into muramyl dipeptide (MDP) and its analogues, pivotal molecules in the field of immunology and drug development. From the initial discovery of MDP as the minimal active component of Freund's Complete Adjuvant (FCA), this document traces the evolution of synthetic analogues designed to enhance therapeutic efficacy while minimizing undesirable side effects. We delve into the core mechanisms of action, present comparative data on the biological activities of various analogues, and provide detailed experimental protocols for their evaluation.
A Historical Perspective: From Bacterial Cell Walls to a Nobel Prize-Worthy Discovery
The journey of muramyl dipeptide began with the quest to understand the potent immunostimulatory properties of mycobacteria, a key ingredient in the highly effective but toxic Freund's Complete Adjuvant. In 1974, researchers identified N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the smallest, essential peptidoglycan motif responsible for the adjuvant activity of FCA.[1][2] This discovery was a landmark in immunology, providing a defined, synthetic molecule that could mimic the immunostimulatory effects of whole bacteria.
This breakthrough opened the door for the systematic investigation of the structure-activity relationships of MDP, with the goal of developing safer and more potent immunomodulators for use in vaccines and cancer therapy.[3][4] A primary challenge was to dissociate the desirable adjuvant effects from the inherent pyrogenicity (fever-inducing property) of the parent molecule.[4][5] This led to the synthesis of a vast array of MDP analogues with modifications to the carbohydrate moiety, the dipeptide chain, and through the addition of lipophilic groups.
Mechanism of Action: The NOD2 Signaling Pathway
The immunomodulatory effects of muramyl dipeptide and its analogues are primarily mediated through the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2] NOD2 is a member of the Nod-like receptor (NLR) family and plays a crucial role in the innate immune system by detecting bacterial peptidoglycan fragments.
Upon recognition of MDP within the cytoplasm, NOD2 undergoes a conformational change and oligomerization. This activation initiates a downstream signaling cascade, critically involving the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The interaction between NOD2 and RIPK2 is mediated by their respective caspase recruitment domains (CARD). This leads to the activation of two major signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit and activate the TAK1 (Transforming growth factor-β-activated kinase 1) complex. TAK1, in turn, activates the IKK (IκB kinase) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[6][7][8]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The activated TAK1 complex also triggers the MAPK signaling cascade, including the activation of p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). The MAPK pathway further contributes to the production of inflammatory mediators and the regulation of immune responses.[7][8]
Quantitative Comparison of Muramyl Dipeptide Analogues
The development of MDP analogues has been driven by the need to optimize their biological activities. The following tables summarize comparative data for some of the most well-studied analogues.
Table 1: Comparison of Adjuvant Activity
| Analogue | Model System | Antigen | Key Findings | Reference(s) |
| GMDP | BALB/c mice | Ovalbumin | More pronounced adjuvant activity than MDP at concentrations of 5 and 5x10⁻⁴ mg/kg. | [9] |
| B30-MDP | Mice | Hantavirus inactivated vaccine | Significantly higher antibody titers and DTH response compared to vaccine alone. | [10] |
| MDP-Lys(L18) | Mice | Hantavirus inactivated vaccine | Significantly higher antibody titers and DTH response compared to vaccine alone. | [10] |
| Mifamurtide (B1676584) (L-MTP-PE) | Humans with osteosarcoma | - | Improved 6-year overall survival when added to adjuvant chemotherapy. | [11][12] |
| nor-MDP octylamide (N-Me-Ala) | Rodents | β-hCG-TT conjugate | Three-fold higher anti-hCG titers compared to the control formulation. | [13] |
Table 2: Comparison of Cytokine Induction
| Analogue | Cell Type | Cytokine(s) Measured | Key Findings | Reference(s) |
| 6-O-L18-MDP(Me) | Murine macrophages | IL-1, CSF | Potent inducer of IL-1 and CSF production in vitro and in vivo. | [1][14] |
| MDP-Lys(L18) | Murine macrophages | IL-1, CSF | Potent inducer of IL-1 and CSF production in vitro and in vivo. | [1][14] |
| Murabutide | Human macrophages | Various | Enhances expression of genes for immune mediators without dramatically inducing pro-inflammatory cytokines. | [2][9] |
| Lipophilic MDP derivative (B30-MDP) | Mouse peritoneal macrophages | Superoxide (B77818) anion | More than five-fold increase in superoxide anion generation compared to control, and more than twice that of MDP. | [15] |
Table 3: Comparison of Pyrogenicity
| Analogue | Model System | Key Findings | Reference(s) |
| MDPA | Rabbits | 10 times less pyrogenic than MDP. | [5] |
| MDPA dimethylester | Rabbits | 10 times less pyrogenic than MDP. | [5] |
| Murabutide | Rabbits | Apyrogenic at doses up to 1 mg/kg. | [1][4] |
| GMDP | - | Less pyrogenic effect than MDP. | [9] |
| LHRH-Lys-MDP | Rabbits | Devoid of pyrogenicity at dosage levels where Lys-MDP induced fever. | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of MDP analogues.
In Vivo Adjuvant Activity Assay (Mouse Model)
This protocol describes a general procedure to assess the adjuvant effect of an MDP analogue on the antibody response to a model antigen.
Materials:
-
MDP analogue to be tested
-
Model antigen (e.g., Ovalbumin, Keyhole Limpet Hemocyanin)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) (for control groups)
-
Phosphate-buffered saline (PBS)
-
6-8 week old female BALB/c mice
-
Syringes and needles (27G)
-
Microtiter plates
-
Antigen-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Immunization:
-
Prepare the immunogen by emulsifying the antigen and the MDP analogue (or control adjuvant) in PBS or with CFA/IFA.
-
Divide mice into groups (e.g., antigen alone, antigen + MDP, antigen + MDP analogue, antigen + CFA/IFA).
-
Inject each mouse subcutaneously or intraperitoneally with 100 µL of the prepared immunogen on day 0.
-
Administer a booster immunization on day 14 (typically with the antigen in IFA for the CFA group).
-
-
Blood Collection:
-
Collect blood samples from the tail vein or retro-orbital sinus at various time points (e.g., days 14, 28, and 42).
-
Allow the blood to clot and centrifuge to separate the serum. Store serum at -20°C.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer:
-
Coat microtiter plates with the antigen (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plates with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Wash the plates with PBST.
-
Serially dilute the collected sera in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates with PBST.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plates with PBST.
-
Add the substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
-
In Vitro Cytokine Production Assay (Human Peripheral Blood Mononuclear Cells - PBMCs)
This protocol outlines the measurement of cytokine production from human PBMCs stimulated with MDP analogues.
Materials:
-
MDP analogue to be tested
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) (as a positive control)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
PBMC Isolation:
-
Dilute fresh human blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium and count them.
-
-
Cell Stimulation:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add various concentrations of the MDP analogue or controls (medium alone, LPS) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatants.
-
Measure the concentration of cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Pyrogenicity Test (Rabbit Model)
This protocol is a standard method to assess the fever-inducing potential of a substance.
Materials:
-
MDP analogue to be tested
-
Sterile, pyrogen-free saline
-
Healthy, mature rabbits
-
Rabit restraining boxes
-
Calibrated rectal thermometers
Procedure:
-
Animal Preparation:
-
House the rabbits in a temperature-controlled environment for at least one week before the test.
-
On the day of the test, record the baseline rectal temperature of each rabbit at regular intervals for at least 90 minutes.
-
-
Injection:
-
Dissolve the MDP analogue in sterile, pyrogen-free saline.
-
Inject the solution into the ear vein of each rabbit.
-
-
Temperature Monitoring:
-
Record the rectal temperature of each rabbit at 30-minute intervals for at least 3 hours after the injection.
-
-
Interpretation:
-
A pyrogenic response is considered positive if there is a significant rise in temperature (e.g., an individual rise of 0.5°C or more above the baseline, or a collective rise for the group).
-
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the evaluation of novel MDP analogues and the logical relationship between structural modifications and biological outcomes.
Conclusion and Future Directions
The study of muramyl dipeptide and its analogues has been a cornerstone of immunopharmacology for decades. The journey from a component of a crude bacterial extract to rationally designed, synthetic immunomodulators has provided invaluable insights into the workings of the innate immune system. The discovery of NOD2 as the receptor for MDP has further fueled research into the development of targeted therapies for a range of conditions, from infectious diseases and cancer to inflammatory disorders.
Future research will likely focus on the development of even more selective and potent MDP analogues with tailored biological activities. The elucidation of the precise structural requirements for biased signaling through the NOD2 pathway could lead to the design of molecules that preferentially activate certain downstream pathways over others, further separating desired therapeutic effects from unwanted side effects. The combination of novel MDP analogues with other immunomodulatory agents and their delivery via advanced nanoparticle systems holds great promise for the future of vaccine design and immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of endogenous pyrogen-induced fever by a muramyl dipeptide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 10. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The addition of the immunomodulator this compound to adjuvant chemotherapy for early osteosarcoma: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Outcomes from a mechanistic biomarker multi-arm and randomised study of liposomal MTP-PE (this compound) in metastatic and/or recurrent osteosarcoma (EuroSarc-Memos trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of tumoricidal macrophages and production of cytokines by synthetic muramyl dipeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipophilic derivative of muramyl dipeptide is more active than muramyl dipeptide in priming macrophages to release superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decrease in pyrogenicity of muramyl dipeptide after coupling with luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Mifamurtide: A Deep Dive into its Cytokine Signature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifamurtide (B1676584), a synthetic analogue of the bacterial cell wall component muramyl dipeptide (MDP), is an immunomodulatory agent that has shown promise in the treatment of osteosarcoma.[1][2] Its mechanism of action is centered on the activation of the innate immune system, primarily targeting monocytes and macrophages.[1][2] This activation triggers a cascade of intracellular signaling events, leading to a profound shift in the production of cytokines, which in turn orchestrates a complex anti-tumor response. This technical guide provides an in-depth analysis of this compound's impact on the cytokine production profile, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Mechanism of Action: A Cytokine-Centric View
This compound exerts its immunostimulatory effects by engaging with the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a pattern recognition receptor located in the cytoplasm of monocytes and macrophages.[1][3] This interaction initiates a signaling cascade that culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB), and also involves the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3) pathways.[4][5] The activation of these pathways leads to the transcription and subsequent secretion of a diverse array of cytokines, chemokines, and other immune mediators.[3][5]
The resulting cytokine milieu is predominantly pro-inflammatory, creating a hostile environment for tumor cells.[1] Key cytokines induced by this compound include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-12 (IL-12).[3][5] These cytokines play multifaceted roles in the anti-cancer response, including the direct induction of tumor cell apoptosis, inhibition of angiogenesis, and the recruitment and activation of other immune cells such as natural killer (NK) cells and T-cells.[1][2] However, the cytokine response to this compound is not exclusively pro-inflammatory. Studies have also demonstrated the induction of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Interleukin-4 (IL-4), suggesting a complex regulatory mechanism that may serve to modulate the intensity and duration of the immune response.[6][7]
Quantitative Analysis of this compound-Induced Cytokine Production
The following tables summarize the quantitative data on cytokine production from in vitro studies investigating the effects of this compound on human monocytes and macrophages.
Table 1: Cytokine Production by Human Macrophages Treated with this compound (ELISA)
| Cytokine | Treatment | Concentration (pg/mL) ± SD | Fold Change vs. Control | Reference |
| IL-6 | Control (Untreated) | ~25 | - | [6][7] |
| This compound (100 µM) | ~40 | ~1.6 | [6][7] | |
| IL-4 | Control (Untreated) | ~50 | - | [6][7] |
| This compound (100 µM) | ~175 | ~3.5 | [6][7] |
Table 2: Cytokine Profile in Co-culture of Human Monocytes and Osteosarcoma Cells (MG-63) Treated with this compound (Luminex Assay - Estimated Values)
| Cytokine | Treatment | Estimated Concentration (pg/mL) | Fold Change vs. Control | Reference |
| IL-6 | Control (Untreated) | ~1500 | - | [4][8] |
| This compound (1 µg/mL) | ~2500 | ~1.7 | [4][8] | |
| IL-8 | Control (Untreated) | ~10000 | - | [4][8] |
| This compound (1 µg/mL) | ~12000 | ~1.2 | [4][8] | |
| TNF-α | Control (Untreated) | ~200 | - | [4][8] |
| This compound (1 µg/mL) | ~300 | ~1.5 | [4][8] | |
| IL-1β | Control (Untreated) | ~50 | - | [4][8] |
| This compound (1 µg/mL) | ~75 | ~1.5 | [4][8] | |
| IL-10 | Control (Untreated) | ~10 | - | [4][8] |
| This compound (1 µg/mL) | ~15 | ~1.5 | [4][8] |
Note: Values in Table 2 are estimations derived from graphical data presented in the referenced study and should be considered approximate.
Experimental Protocols
Isolation and Culture of Human Monocytes
This protocol outlines a general procedure for the isolation of human monocytes from peripheral blood mononuclear cells (PBMCs), a common starting point for in vitro studies.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
For monocyte enrichment, resuspend the PBMCs in PBS with 2% FBS and add the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.
-
Collect the enriched monocyte layer at the plasma-Ficoll interface.
-
Wash the monocytes with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells at the desired density and incubate at 37°C in a 5% CO2 incubator.
In Vitro Stimulation with this compound
-
After allowing the isolated monocytes to adhere and stabilize (typically 24 hours), replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1 µg/mL or 100 µM).
-
Include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent itself.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, collect the cell culture supernatants for cytokine analysis. Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol provides a general outline for measuring the concentration of a specific cytokine in cell culture supernatants.
Materials:
-
Cytokine-specific ELISA kit (e.g., for IL-6 or TNF-α)
-
96-well microplate
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add the capture antibody to the wells of the 96-well microplate and incubate.
-
Wash the plate with wash buffer.
-
Block the plate to prevent non-specific binding.
-
Add the standards and samples (cell culture supernatants) to the appropriate wells and incubate.
-
Wash the plate.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate.
-
Add the substrate solution to each well and incubate in the dark.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Multiplex Cytokine Analysis by Luminex Assay
This protocol describes a general workflow for the simultaneous measurement of multiple cytokines.
Materials:
-
Luminex multiplex cytokine assay kit
-
Luminex instrument
-
Filter plate
-
Wash buffer
-
Assay buffer
-
Sample diluent
-
Detection antibody cocktail
-
Streptavidin-PE
Procedure:
-
Prepare the antibody-coupled magnetic beads by vortexing and sonicating.
-
Add the beads to the wells of a filter plate.
-
Wash the beads with wash buffer using a vacuum manifold.
-
Add standards and samples to the appropriate wells and incubate on a shaker.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.
-
Wash the beads.
-
Add Streptavidin-PE to each well and incubate on a shaker.
-
Wash the beads and resuspend them in sheath fluid.
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentrations of the different cytokines in each sample.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cytokine Profiling.
Conclusion
This compound's impact on the cytokine production profile of monocytes and macrophages is a cornerstone of its anti-tumor activity. By activating the NOD2 signaling pathway, it orchestrates a predominantly pro-inflammatory response, characterized by the release of key cytokines such as TNF-α, IL-1β, and IL-6. However, the induction of anti-inflammatory cytokines suggests a nuanced regulatory network. The quantitative data and detailed methodologies provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the immunomodulatory properties of this compound and its potential applications in cancer therapy. Understanding the intricacies of its cytokine signature is paramount for optimizing its therapeutic efficacy and developing novel combination strategies.
References
- 1. evetechnologies.com [evetechnologies.com]
- 2. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Liposomal Mifamurtide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation and characterization of mifamurtide-encapsulated liposomes for in vitro research applications. This compound (B1676584), a synthetic analogue of muramyl dipeptide, is an immunomodulator that activates monocytes and macrophages. Its liposomal formulation, similar to the commercially available MEPACT®, enhances its delivery to target immune cells. This protocol outlines the thin-film hydration method followed by extrusion to produce multilamellar vesicles (MLVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS). Detailed procedures for characterization of the resulting liposomes, including size distribution analysis and encapsulation efficiency, are also provided. Furthermore, this document includes an overview of the key signaling pathways activated by this compound in vitro and protocols for assessing its biological activity.
Introduction
This compound (L-MTP-PE) is a promising immunotherapeutic agent that mimics a bacterial infection, thereby stimulating the innate immune system.[1][2] It is a synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immune-stimulatory component of bacterial cell walls.[2] The encapsulation of this compound into liposomes enhances its phagocytosis by monocytes and macrophages, leading to a more targeted delivery and potentiation of the immune response.[3][4] The commercial formulation, MEPACT®, utilizes a specific lipid composition of POPC and OOPS.[2][5] This document details a reproducible method for preparing this compound-loaded liposomes for in vitro studies, enabling researchers to investigate its mechanism of action and therapeutic potential.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Grade |
| This compound (MTP-PE) | Cayman Chemical | ≥98% |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Avanti Polar Lipids | ≥99% |
| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS) | Avanti Polar Lipids | ≥99% |
| Chloroform | Sigma-Aldrich | HPLC Grade |
| Methanol | Sigma-Aldrich | HPLC Grade |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Sterile |
| Mini-Extruder | Avanti Polar Lipids | - |
| Polycarbonate Membranes | Avanti Polar Lipids | 100 nm pore size |
| Glass Vials, Round-Bottom Flasks | Fisher Scientific | - |
| Nitrogen Gas, High Purity | Airgas | - |
| Rotary Evaporator | Heidolph | - |
| Water Bath Sonicator | Branson | - |
| Dynamic Light Scattering (DLS) Instrument | Malvern Panalytical | - |
| High-Performance Liquid Chromatography (HPLC) System | Agilent | - |
Experimental Protocols
I. Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method followed by extrusion, a widely used technique for preparing liposomes.[6]
1. Lipid Film Formation:
a. In a round-bottom flask, combine POPC and OOPS in a 7:3 molar ratio.[1] The total lipid concentration will depend on the desired final liposome (B1194612) concentration. For example, to prepare 1 mL of a 10 mg/mL liposome suspension, use approximately 7 mg of POPC and 3 mg of OOPS. b. Add this compound to the lipid mixture. A common starting point for in vitro studies is a final concentration of 0.08 mg/mL, similar to the reconstituted commercial product.[7] The amount of this compound to add to the initial lipid mixture should be calculated based on the desired final concentration and an estimated encapsulation efficiency (e.g., initially assume 50% and adjust based on characterization results). c. Dissolve the lipid-mifamurtide mixture in a sufficient volume of a chloroform:methanol (2:1, v/v) solvent system to ensure complete solubilization. d. Attach the flask to a rotary evaporator. e. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (room temperature is generally sufficient for POPC and OOPS). f. Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask. g. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration of the Lipid Film:
a. Add the desired volume of sterile PBS (pH 7.4) to the flask containing the dried lipid film.[8] The volume will determine the final concentration of the liposome suspension. b. Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process will result in the formation of multilamellar vesicles (MLVs).
3. Liposome Sizing by Extrusion:
a. For a more uniform size distribution, the MLV suspension can be subjected to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. b. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. c. Load the MLV suspension into one of the gas-tight syringes of the extruder. d. Pass the liposome suspension through the membranes a minimum of 11 times. This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).
4. Storage:
a. Store the final liposomal this compound suspension at 4°C. For long-term storage, the stability should be assessed, although storage at this temperature is generally suitable for several weeks.[9]
II. Characterization of this compound Liposomes
1. Size Distribution Analysis:
a. Dilute a small aliquot of the liposome suspension in sterile PBS. b. Analyze the size distribution and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.[3][10] The expected size for liposomes prepared by this method is typically around 100-150 nm with a PDI below 0.2.[11]
2. Encapsulation Efficiency Determination:
a. Separate the encapsulated this compound from the free (unencapsulated) drug. This can be achieved using methods such as size exclusion chromatography or centrifugation. b. Quantify the amount of this compound in the original liposome suspension (total drug) and in the supernatant after separation (free drug) using a validated High-Performance Liquid Chromatography (HPLC) method.[12][13] c. Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Table 1: Expected Characteristics of Prepared this compound Liposomes
| Parameter | Expected Value | Method of Analysis |
| Average Particle Size (Z-average) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (EE%) | > 50% | HPLC |
III. In Vitro Biological Activity Assays
1. Monocyte/Macrophage Activation:
a. Culture human or murine monocytes or macrophages (e.g., THP-1 cells, primary bone marrow-derived macrophages). b. Treat the cells with varying concentrations of liposomal this compound (and appropriate controls, such as empty liposomes and free this compound). c. After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant. d. Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using ELISA or multiplex bead arrays.[1]
2. Signaling Pathway Analysis:
a. Treat monocytes/macrophages with liposomal this compound for various time points. b. Lyse the cells and prepare protein extracts. c. Analyze the activation of key signaling proteins (e.g., phosphorylation of NF-κB, p38 MAPK, ERK1/2) by Western blotting or other immunoassays.
Signaling Pathways and Experimental Workflow
This compound primarily acts by binding to the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB.[4] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and chemokines, which are crucial for the anti-tumor immune response.
References
- 1. EP4284332A1 - Oral liposomal compositions - Google Patents [patents.google.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of liposomal this compound in adult volunteers with mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Mifamurtide in Animal Models of Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidyl ethanolamine, L-MTP-PE) in preclinical animal models of osteosarcoma. This document outlines the mechanism of action, experimental protocols, and relevant quantitative data to facilitate the design and execution of studies evaluating this immunotherapeutic agent.
Introduction to this compound
This compound is a synthetic, lipophilic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls that acts as a potent activator of the innate immune system.[1][2] Encapsulated in liposomes, this compound selectively targets monocytes and macrophages, stimulating their tumoricidal activity.[3][4] In 2009, this compound was approved in Europe for the treatment of high-grade, resectable, non-metastatic osteosarcoma in children, adolescents, and young adults, in combination with post-operative chemotherapy.[5] Preclinical studies in various animal models have been instrumental in establishing its efficacy, particularly in controlling metastatic disease.[1][6]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by activating monocytes and macrophages. The liposomal formulation is readily phagocytosed by these cells. Once inside the cell, MTP-PE is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[7][8]
Binding of MTP-PE to NOD2 initiates a downstream signaling cascade involving the recruitment of the serine/threonine kinase RIPK2. This leads to the activation of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7] Activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), as well as the production of reactive oxygen species and nitric oxide.[7] This cascade of events enhances the ability of macrophages to recognize and destroy tumor cells.[7][8]
Quantitative Data from Animal Studies
The efficacy of this compound has been evaluated in several animal models of osteosarcoma. The data consistently demonstrates its activity against metastatic disease.
Table 1: Efficacy of this compound in a Syngeneic Mouse Osteosarcoma Model[6][9]
| Treatment Group | Dose (mg/kg) | Primary Tumor Growth | Pulmonary Metastases |
| Vehicle (Saline) | - | No significant inhibition | - |
| This compound | 1 or 2.5 | Slight, non-significant inhibition | Significant inhibition |
| This compound + Zoledronic Acid | 1 (this compound) | Synergistic inhibition | Significant inhibition |
Table 2: Survival Data from a Randomized Clinical Trial in Dogs with Osteosarcoma[3]
| Treatment Group | Dose | Number of Animals | Median Survival Time (Months) | P-value |
| Placebo Liposomes | - | 14 | 9.8 | < 0.01 |
| L-MTP-PE (this compound) | 2 mg/m² | 11 | 14.4 | < 0.01 |
Experimental Protocols
Preparation of this compound for Injection
This compound is supplied as a lyophilized powder and must be reconstituted under sterile conditions.
Materials:
-
Vial of this compound (e.g., MEPACT® 4 mg)
-
Sterile, preservative-free 0.9% Sodium Chloride for Injection
-
Sterile syringes and needles (a special filter is often provided with the clinical product)
-
Sterile, empty vial for dilution
Protocol:
-
Equilibration: Allow the lyophilized this compound vial and the saline to come to room temperature.
-
Reconstitution: Using a sterile syringe, slowly inject 50 mL of 0.9% Sodium Chloride into the this compound vial.
-
Dissolution: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent foaming. The resulting suspension will contain 0.08 mg/mL of this compound.
-
Dose Calculation: Calculate the required volume of the reconstituted suspension based on the animal's weight and the target dose (e.g., 1 mg/kg).
-
Dilution: Draw the calculated volume of the this compound suspension into a new sterile syringe.
-
Final Dilution: Further dilute the dose with sterile 0.9% Sodium Chloride to a suitable volume for intravenous injection in the animal model (e.g., 100-200 µL for a mouse).
Administration in a Mouse Model of Osteosarcoma
This protocol describes the establishment of a pulmonary metastasis model and subsequent treatment with this compound.
Materials:
-
Murine osteosarcoma cell line (e.g., K7M2)
-
Appropriate cell culture medium and reagents
-
6-8 week old immunocompetent mice (e.g., BALB/c)
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp
-
Sterile syringes (27-30 gauge needle)
-
70% Ethanol
Protocol:
-
Cell Preparation: Culture osteosarcoma cells to ~80% confluency. Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells per 100 µL.
-
Tumor Cell Injection:
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) into a lateral tail vein.
-
-
This compound Administration:
-
Treatment can begin 24 hours after tumor cell injection.
-
Prepare the this compound dose as described in section 4.1. A common dose is 1 mg/kg.
-
Administer the prepared this compound solution (typically 100-200 µL) via tail vein injection.
-
A typical treatment schedule is twice weekly.
-
-
Monitoring and Endpoint:
-
Monitor the animals for signs of distress or tumor burden.
-
At a predetermined endpoint (e.g., 3-4 weeks), euthanize the mice.
-
Excise the lungs and quantify the metastatic nodules. This can be done by counting surface nodules after staining with India ink or through histological analysis.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound in a mouse model of osteosarcoma.
References
- 1. Beginner’s Guide to Reconstituting Lyophilised Research Compounds [purepeptix.com]
- 2. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muramyl Tripeptide-Phosphatidyl Ethanolamine Encapsulated in Liposomes (L-MTP-PE) in the Treatment of Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-MTP-PE and zoledronic acid combination in osteosarcoma: preclinical evidence of positive therapeutic combination for clinical transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mifamurtide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidyl-ethanolamine, L-MTP-PE) is a synthetic analogue of a component of bacterial cell walls that acts as a potent immunostimulant.[1][2] It is approved in Europe for the treatment of high-grade, non-metastatic osteosarcoma in conjunction with chemotherapy.[1] this compound's therapeutic effect is primarily mediated through the activation of monocytes and macrophages.[2] These activated immune cells can recognize and destroy tumor cells, making this compound a subject of significant interest in cancer immunotherapy research.[2]
These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, focusing on its dosage, administration, and its effects on cancer cells, particularly in the context of co-culture systems with immune cells.
Mechanism of Action: NOD2 Signaling Pathway
This compound is a specific ligand for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a pattern recognition receptor primarily expressed in monocytes, macrophages, and dendritic cells.[3] Upon binding to NOD2, this compound triggers a downstream signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] This activation results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[4][5]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative effects of this compound in various in vitro experimental settings as reported in the literature.
Table 1: Effect of this compound on Osteosarcoma Cell Viability in Co-culture with Macrophages
| Osteosarcoma Cell Line | This compound Concentration | Incubation Time | Effect on Viability | Reference |
| MG-63 | 1 µg/mL | 24 hours | Significant reduction in cell viability | [3] |
| HOS | 1 µg/mL | 24 hours | No significant effect on cell viability | [3] |
| 143-B | 1 µg/mL | 24 hours | No significant effect on cell viability | [3] |
| MG-63 | 100 µM | Not Specified | Reduction in cell number | [1][4] |
Table 2: Effect of this compound on Cytokine Production by Macrophages
| Cytokine | This compound Concentration | Cell Type | Incubation Time | Observed Effect | Reference |
| IL-1β | 100 µM | Human monocyte-derived macrophages | Not Specified | Significant increase in mRNA expression | [4] |
| IL-6 | 100 µM | Human monocyte-derived macrophages | Not Specified | Significant increase in mRNA and protein expression | [2][4] |
| IL-4 | 100 µM | Human monocyte-derived macrophages | Not Specified | Significant increase in mRNA expression | [2][4] |
| IL-10 | 100 µM | Human monocyte-derived macrophages | Not Specified | Significant increase in mRNA expression | [4] |
| TNF-α | 100 µM | MG-63 cells co-cultured with macrophages | Not Specified | Increase in mRNA expression | [2] |
| IL-6 | 1 µg/mL | Macrophages co-cultured with MG-63 cells | 24 hours | Increased secretion | [3] |
| IL-10 | 1 µg/mL | Macrophages co-cultured with HOS and 143-B cells | 24 hours | Increased secretion | [3] |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound for Cell Culture
This compound is commercially available as a lyophilized powder (Mepact®) which requires reconstitution. For in vitro studies, it is crucial to handle the liposomal formulation appropriately to maintain its integrity and activity.
Materials:
-
This compound (Mepact®) 4 mg vial
-
Sterile, pyrogen-free 0.9% Sodium Chloride solution
-
Sterile syringes and needles
-
Sterile conical tubes
-
Cell culture medium
Procedure:
-
Bring the vial of lyophilized this compound and the 0.9% Sodium Chloride solution to room temperature.
-
Aseptically add 50 mL of 0.9% Sodium Chloride to the this compound vial. This results in a concentration of 0.08 mg/mL.
-
Gently swirl the vial to suspend the powder. Avoid vigorous shaking to prevent foaming and disruption of the liposomes.
-
The resulting suspension should be a homogenous, white to off-white, opaque liposomal suspension.
-
For cell culture experiments, this stock solution can be further diluted in the appropriate cell culture medium to achieve the desired final concentration (e.g., 1 µg/mL or 100 µM). A concentration-response experiment is recommended to determine the optimal concentration for your specific cell lines and experimental setup.[1]
Protocol 2: Macrophage Differentiation from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human peripheral blood
Procedure:
-
Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the PBMCs in a T75 flask and allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, remove the non-adherent cells by gently washing with PBS.
-
Add fresh RPMI-1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF to the adherent monocytes.
-
Culture the cells for 7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days to promote differentiation into macrophages.
Protocol 3: Co-culture of Macrophages and Osteosarcoma Cells with this compound Treatment
Materials:
-
Differentiated macrophages (from Protocol 2)
-
Osteosarcoma cell lines (e.g., MG-63, HOS, 143-B)
-
Appropriate culture medium for the osteosarcoma cell line (e.g., DMEM or EMEM with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Multi-well plates (e.g., 6-well or 24-well)
Procedure:
-
Seed the osteosarcoma cells in a multi-well plate at a density that will result in 50-70% confluency at the time of co-culture.
-
Allow the osteosarcoma cells to adhere and grow for 24 hours.
-
On the day of the co-culture, detach the differentiated macrophages from their culture flask using a cell scraper.
-
Count the macrophages and add them to the wells containing the osteosarcoma cells at a desired effector-to-target (E:T) ratio (e.g., 1:1, 5:1).
-
Allow the co-culture to stabilize for 4-6 hours.
-
Prepare the desired concentration of this compound in the co-culture medium.
-
Remove the existing medium from the co-culture wells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same dilution of the vehicle used for this compound).
-
Incubate the co-culture plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, collect the supernatant for cytokine analysis and process the cells for viability or other endpoint assays.
Protocol 4: Assessment of Osteosarcoma Cell Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure (MTT Assay):
-
After the co-culture incubation with this compound, carefully remove the supernatant.
-
Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated co-culture).
Conclusion
These application notes and protocols provide a framework for conducting in vitro studies with this compound. The provided information on dosage, administration, and experimental design will aid researchers in investigating the immunomodulatory and anti-tumor effects of this promising therapeutic agent. It is recommended that researchers optimize these protocols for their specific experimental systems and cell lines.
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Macrophages in Osteosarcoma Immune Microenvironment: Implications for Immunotherapy [frontiersin.org]
Application Notes and Protocols for Measuring Mifamurtide-Induced Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls that acts as a potent immunostimulant.[1][2] It is used as an adjunct therapy in the treatment of non-metastatic osteosarcoma.[3][4] The therapeutic effect of this compound is attributed to its ability to activate monocytes and macrophages, leading to the production and release of a variety of pro-inflammatory cytokines.[1][2][3][5] These cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), create an inflammatory microenvironment that is hostile to tumor cells.[1][2]
Accurate measurement of this compound-induced cytokine release is crucial for understanding its mechanism of action, assessing its potency, and for the development of similar immunomodulatory agents. These application notes provide detailed protocols for the most common and robust techniques used to quantify cytokine release in response to this compound stimulation.
Mechanism of Action: this compound-Induced Cytokine Release
This compound exerts its immunostimulatory effects by targeting the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern-recognition receptor primarily expressed in monocytes, macrophages, and dendritic cells.[6][7] The binding of this compound to NOD2 initiates a downstream signaling cascade involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] This signaling cascade culminates in the transcription and subsequent secretion of various pro-inflammatory cytokines.[1][3][6]
Caption: this compound-induced NOD2 signaling pathway leading to cytokine release.
Recommended In Vitro Cell Models
The selection of an appropriate in vitro cell model is critical for obtaining relevant and reproducible data. The following models are commonly used to assess this compound-induced cytokine release:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are a mixed population of lymphocytes and monocytes and are a physiologically relevant model for studying immune responses. They can be isolated from whole blood and stimulated directly with this compound.
-
Human Monocyte-Derived Macrophages (MDMs): Monocytes can be isolated from PBMCs and differentiated into macrophages in vitro. This provides a more homogenous cell population for studying macrophage-specific responses to this compound.
-
Whole Blood Assays: This method involves the direct stimulation of fresh whole blood with this compound, which preserves the complex interactions between different blood components.[8][9][10][11] It is a simple and physiologically relevant assay format.
Experimental Protocols
Several techniques can be employed to measure the concentration of cytokines in cell culture supernatants or plasma. The choice of method depends on the number of cytokines to be analyzed, the required sensitivity, and the available equipment.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used and robust method for quantifying a single cytokine.[12][13][14] The sandwich ELISA is the most common format for cytokine detection.[12][13]
Caption: General workflow for a sandwich ELISA protocol.
Protocol: Sandwich ELISA for TNF-α
-
Plate Coating: Dilute the capture antibody (e.g., anti-human TNF-α) in coating buffer and add 100 µL to each well of a 96-well high-binding plate. Incubate overnight at 4°C.[15]
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add 100 µL of standards (recombinant TNF-α) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times. Add 100 µL of biotinylated detection antibody (e.g., anti-human TNF-α-biotin) to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate three times. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate five times. Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.[15] Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α in the samples.
Multiplex Bead Array (Luminex)
Multiplex bead array technology allows for the simultaneous quantification of multiple cytokines in a single sample, providing a more comprehensive profile of the immune response.[16][17][18][19][20]
Protocol: Multiplex Bead Array for Cytokine Panel
-
Prepare Reagents: Reconstitute standards, and prepare wash buffer and assay diluents according to the manufacturer's instructions.
-
Prepare Plate: Add 50 µL of magnetic beads to each well of a 96-well plate.[6]
-
Washing: Place the plate on a magnetic separator and wash the beads twice with wash buffer.
-
Sample Incubation: Resuspend the beads in 50 µL of assay diluent. Add 50 µL of standards or samples to the appropriate wells. Incubate for 2 hours at room temperature on a plate shaker.
-
Detection Antibody: Wash the beads twice. Add 25 µL of the detection antibody cocktail to each well. Incubate for 1 hour at room temperature on a plate shaker.
-
Streptavidin-PE: Wash the beads twice. Add 50 µL of streptavidin-phycoerythrin (PE) to each well. Incubate for 30 minutes at room temperature on a plate shaker.
-
Final Wash and Resuspension: Wash the beads twice. Resuspend the beads in 120 µL of reading buffer.[6]
-
Acquisition: Acquire the data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to generate standard curves and calculate the concentration of each cytokine in the samples.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique that allows for the identification of the specific cell types producing cytokines and the simultaneous measurement of multiple cytokines at the single-cell level.[21][22][23][24]
Caption: General workflow for intracellular cytokine staining and flow cytometry.
Protocol: ICS for TNF-α and IL-6 in Monocytes
-
Cell Stimulation: Stimulate PBMCs or whole blood with this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[22][23]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers to identify monocytes (e.g., CD14, CD45). Incubate for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.[23] This step is crucial for allowing the antibodies to access the intracellular cytokines.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-human TNF-α, anti-human IL-6). Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells with permeabilization buffer and then resuspend in staining buffer.
-
Acquisition: Acquire the data on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on the monocyte population based on surface marker expression and then quantify the percentage of cells expressing each cytokine.
Data Presentation
Quantitative data from cytokine release assays should be presented in a clear and organized manner to facilitate comparison between different conditions and experiments.
Table 1: this compound-Induced Cytokine Release from Human PBMCs (Example Data)
| Cytokine | Control (pg/mL) | This compound (1 µg/mL) (pg/mL) | Fold Change |
| TNF-α | 50 ± 10 | 1500 ± 200 | 30 |
| IL-6 | 20 ± 5 | 800 ± 150 | 40 |
| IL-1β | 10 ± 3 | 450 ± 80 | 45 |
| IL-8 | 100 ± 25 | 3000 ± 500 | 30 |
| IL-10 | 15 ± 4 | 50 ± 10 | 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: this compound-Induced Cytokine Production in Monocytes by ICS (Example Data)
| Cytokine | Control (% positive cells) | This compound (1 µg/mL) (% positive cells) |
| TNF-α | 0.5 ± 0.1 | 15.2 ± 2.5 |
| IL-6 | 0.2 ± 0.05 | 10.8 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The techniques described in these application notes provide robust and reliable methods for measuring this compound-induced cytokine release. The choice of assay will depend on the specific research question and available resources. ELISA is a suitable method for quantifying a single cytokine, while multiplex bead arrays offer a broader view of the cytokine profile. Intracellular cytokine staining with flow cytometry provides valuable information on the cellular source of the cytokines. By following these detailed protocols, researchers can obtain high-quality data to further elucidate the immunomodulatory effects of this compound and other novel therapeutic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]
- 8. Development of a human whole blood assay for prediction of cytokine release similar to anti-CD28 superagonists using multiplex cytokine and hierarchical cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A whole blood in vitro cytokine release assay with aqueous monoclonal antibody presentation for the prediction of therapeutic protein induced cytokine release syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
- 12. biomatik.com [biomatik.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multiplex bead array assays for detection of soluble cytokines: comparisons of sensitivity and quantitative values among kits from multiple manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. Singleplex and Multiplex Bead Based Immunoassays | Thermo Fisher Scientific [thermofisher.com]
- 21. lerner.ccf.org [lerner.ccf.org]
- 22. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Macrophage Activation by Mifamurtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifamurtide (B1676584), a synthetic analogue of muramyl dipeptide (MDP), is a potent activator of monocytes and macrophages.[1][2] Its mechanism of action involves binding to the intracellular Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor, which triggers a downstream signaling cascade culminating in the production of pro-inflammatory cytokines and enhanced phagocytic activity.[1][3] This immunomodulatory property of this compound is harnessed in the treatment of osteosarcoma, where it helps to stimulate the patient's own immune system to target and eliminate cancer cells.[4][5]
Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on macrophage activation. It allows for the precise quantification of changes in cell surface markers, intracellular cytokine levels, and the overall polarization state of macrophage populations. These application notes provide detailed protocols for the in vitro differentiation of human monocyte-derived macrophages (MDMs), their stimulation with this compound, and subsequent analysis by multi-color flow cytometry.
Mechanism of Action: this compound-Induced Macrophage Activation
This compound initiates a signaling cascade by binding to the NOD2 receptor within the macrophage cytoplasm. This binding event leads to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK), which in turn activates TAK1.[4][5][6] The activation of TAK1 is a critical juncture, leading to the activation of two major downstream pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7] The translocation of NF-κB to the nucleus and the activation of MAPK signaling result in the transcription and translation of a host of pro-inflammatory genes, including cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1][3] This orchestrated response enhances the macrophage's ability to recognize and destroy target cells.
Experimental Workflow
The overall experimental workflow for analyzing this compound-induced macrophage activation by flow cytometry involves several key stages, from the initial isolation and differentiation of monocytes to the final acquisition and analysis of flow cytometry data.
Data Presentation
The following tables summarize the expected quantitative changes in macrophage activation markers following stimulation with this compound, based on published data.[8][9][10]
Table 1: Upregulation of Macrophage Polarization Markers by this compound
| Marker | Polarization | Fold Increase (vs. Untreated) |
| iNOS | M1 | ~1.5 - 2.0 |
| CD206 | M2 | ~1.5 - 2.0 |
Data are representative and may vary depending on experimental conditions.
Table 2: Modulation of Cytokine mRNA Expression by this compound
| Cytokine | Type | Fold Increase in mRNA (vs. Untreated) |
| IL-1β | Pro-inflammatory | ~2.0 - 3.0 |
| IL-6 | Pro-inflammatory | ~1.5 - 2.5 |
| IL-4 | Anti-inflammatory | ~2.0 - 3.0 |
| IL-10 | Anti-inflammatory | ~2.5 - 3.5 |
Data are representative and may vary depending on experimental conditions.
Table 3: Effect of this compound on Macrophage Polarization in Co-culture with Osteosarcoma Cells
| Condition | M1/M2 Ratio |
| Macrophages + Osteosarcoma Cells (Untreated) | Baseline |
| Macrophages + Osteosarcoma Cells + this compound | Increased |
The magnitude of the increase can vary depending on the osteosarcoma cell line and co-culture conditions.
Experimental Protocols
Protocol 1: Differentiation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the differentiation of macrophages from human peripheral blood mononuclear cells (PBMCs).[1][11]
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Enrich Monocytes: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Culture and Differentiation:
-
Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL.
-
Add Recombinant Human M-CSF to a final concentration of 50 ng/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days to allow for differentiation into macrophages.
-
Replace the culture medium with fresh medium containing M-CSF every 2-3 days.
-
Protocol 2: this compound Stimulation of MDMs
Materials:
-
Differentiated MDMs (from Protocol 1)
-
This compound (L-MTP-PE)
-
Complete RPMI 1640 medium
Procedure:
-
After the 6-7 day differentiation period, gently remove the culture medium from the MDMs.
-
Add fresh, pre-warmed complete RPMI 1640 medium to the wells.
-
Prepare a stock solution of this compound and add it to the wells to achieve the desired final concentration (e.g., 100 µM, though this should be optimized for your specific cell system).
-
Incubate the cells with this compound for the desired time period (e.g., 24 hours). Include an untreated control (vehicle only) for comparison.
Protocol 3: Flow Cytometry Staining for Surface and Intracellular Markers
This protocol outlines the steps for staining this compound-treated MDMs for both surface activation markers and intracellular cytokines.[12][13]
Materials:
-
This compound-treated and control MDMs
-
PBS (Phosphate-Buffered Saline)
-
FACS Buffer (PBS + 2% FBS)
-
Cell scraper
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-human CD80, CD86, CD163, CD206)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-human TNF-α, IL-6)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) - Note: Add this to the cell culture for the last 4-6 hours of this compound stimulation for intracellular cytokine analysis.
-
FACS tubes
Procedure:
-
Cell Harvest: Gently wash the MDMs with PBS and detach them from the culture plate using a cell scraper in the presence of cold PBS.
-
Surface Staining:
-
Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorochrome-conjugated surface marker antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Fixation and Permeabilization:
-
After the final wash, resuspend the cell pellet in 250 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cell pellet in 100 µL of Permeabilization/Wash buffer containing the pre-titrated fluorochrome-conjugated intracellular cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer. Be sure to include appropriate isotype and fluorescence-minus-one (FMO) controls for setting gates.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability | Over-digestion during cell harvest | Use a gentle cell scraper and avoid harsh pipetting. |
| Weak fluorescent signal | Insufficient antibody concentration | Titrate antibodies to determine the optimal concentration. |
| Inefficient permeabilization | Ensure the permeabilization buffer is fresh and used according to the manufacturer's instructions. | |
| High background staining | Non-specific antibody binding | Include an Fc block step before surface staining. Use isotype controls to assess non-specific binding. |
| Inconsistent results | Donor variability | If using primary human cells, be aware of potential donor-to-donor variability. Use cryopreserved cells from a single donor for longitudinal studies. |
| Inconsistent this compound activity | Ensure proper storage and handling of the this compound stock solution. |
References
- 1. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - US [thermofisher.com]
- 2. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Application Notes and Protocols for In Vivo Imaging of Mifamurtide's Effect on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidyl-ethanolamine, L-MTP-PE) is an immunomodulatory agent that mimics a bacterial component to activate the innate immune system, primarily monocytes and macrophages. By binding to the NOD2 receptor on these cells, this compound triggers a signaling cascade that enhances their anti-tumor activity. This activation leads to a shift in the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state, characterized by changes in immune cell populations, cytokine profiles, and ultimately, inhibition of tumor growth and metastasis. Visualizing and quantifying these changes in real-time within a living organism is crucial for understanding this compound's mechanism of action and developing more effective cancer therapies. These application notes provide an overview and detailed protocols for utilizing in vivo imaging techniques to monitor the dynamic effects of this compound on the TME.
This compound's Mechanism of Action in the Tumor Microenvironment
This compound's primary targets are monocytes and macrophages. Upon administration, the liposomal formulation of this compound is efficiently phagocytosed by these cells. Inside the cell, the active component, MTP-PE, is recognized by the intracellular pattern recognition receptor NOD2. This interaction initiates a downstream signaling cascade, primarily through the NF-κB and MAPK pathways.[1][2] This activation results in several key changes within the TME:
-
Macrophage Polarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype, while also showing an increase in some M2 markers, suggesting a shift to an intermediate phenotype capable of robust anti-tumor responses.[3][4]
-
Cytokine Secretion: Activated macrophages release a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which create a hostile environment for tumor cells.[2][3]
-
Enhanced Phagocytosis and Tumor Cell Killing: this compound-activated macrophages exhibit increased phagocytic activity and produce cytotoxic molecules like nitric oxide (NO) and reactive oxygen species (ROS), leading to direct tumor cell destruction.
Quantitative Effects of this compound on Macrophages and Cytokine Production
The following tables summarize quantitative data from in vitro studies on the effects of this compound on macrophage polarization and cytokine expression. These data provide a baseline for the expected biological changes that can be monitored using in vivo imaging techniques.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Marker | Macrophage Phenotype | Change with this compound Treatment | Method | Reference |
| iNOS | M1 | Significant Increase | Western Blot | [3][4] |
| CD206 | M2 | Significant Increase | Western Blot | [3][4] |
| M1/M2 Ratio | Overall Polarization | Increased in co-culture with less aggressive osteosarcoma cells | FACS | [2] |
Table 2: Effect of this compound on Cytokine mRNA Expression in Macrophages
| Cytokine | Type | Change with this compound Treatment | Method | Reference |
| IL-1β | Pro-inflammatory | Significant Increase | Q-PCR | [3] |
| IL-6 | Pro-inflammatory | Significant Increase | Q-PCR | [3] |
| IL-4 | Anti-inflammatory | Significant Increase | Q-PCR | [3] |
| IL-10 | Anti-inflammatory | Significant Increase | Q-PCR | [3] |
Table 3: In Vivo Efficacy of this compound in Combination with Anti-IL-10 Antibody
| Treatment Group | Outcome | Model | Reference |
| This compound + Anti-IL-10 Ab | Reduced number of lung metastases | Murine metastatic osteosarcoma model | [5] |
| This compound alone | No significant effect on lung metastases | Murine metastatic osteosarcoma model | [5] |
| Anti-IL-10 Ab alone | No significant effect on lung metastases | Murine metastatic osteosarcoma model | [5] |
Signaling Pathway and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Mifamurtide-Resistant Osteosarcoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for developing and characterizing a mifamurtide-resistant osteosarcoma cell line. Given that this compound's therapeutic action is indirect—it activates macrophages to target and kill tumor cells—the development of a resistant cell line necessitates a co-culture system to accurately model the clinically observed resistance.
Introduction
This compound (B1676584) (Liposomal Muramyl Tripeptide Phosphatidyl-ethanolamine, L-MTP-PE) is an immunomodulatory agent used in the treatment of non-metastatic osteosarcoma.[1][2] It is a synthetic analog of a component of bacterial cell walls that activates monocytes and macrophages.[2][3] This activation is primarily mediated through the NOD2 receptor, which triggers downstream signaling cascades, including NF-κB and MAPK pathways.[4] This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, and ultimately, macrophage-mediated cytotoxicity against tumor cells.[3][5]
Resistance to this compound is an emerging challenge. Some aggressive and metastatic osteosarcoma cell lines, such as HOS and 143-B, have shown inherent resistance to the antitumor effects of this compound-activated macrophages, in contrast to more sensitive lines like MG-63.[4] The mechanisms of resistance are thought to involve the secretion of immunosuppressive cytokines like IL-10 by the tumor cells, which can dampen the macrophage antitumor response.[4] Therefore, establishing a stable, this compound-resistant osteosarcoma cell line is a critical step for elucidating these resistance mechanisms and for the preclinical evaluation of novel therapeutic strategies to overcome them.
The following protocols describe a method for inducing this compound resistance in a sensitive osteosarcoma cell line through continuous, long-term exposure in a co-culture system with macrophages.
Data Presentation
Table 1: Osteosarcoma Cell Lines and Their Reported Sensitivity to this compound-Activated Macrophages
| Cell Line | Origin | Reported Sensitivity | Key Characteristics |
| MG-63 | Human Osteosarcoma | Sensitive | Primary, less aggressive phenotype.[4] |
| HOS | Human Osteosarcoma | Resistant/Less Sensitive | Aggressive phenotype.[4] |
| 143-B | Human Osteosarcoma | Resistant/Less Sensitive | Highly aggressive, metastatic phenotype.[4] |
| U-2 OS | Human Osteosarcoma | Not extensively reported | Common model for osteosarcoma research.[6][7] |
| Saos-2 | Human Osteosarcoma | Not extensively reported | Common model for osteosarcoma research.[6][7] |
Table 2: Quantitative Parameters for Confirmation of this compound Resistance
| Parameter | Assay | Expected Change in Resistant Line | Purpose |
| IC50 of this compound | Co-culture viability assay (e.g., MTT, CellTiter-Glo) | >10-fold increase compared to parental line | To quantify the degree of resistance. |
| Apoptosis Rate | Annexin V/PI staining by flow cytometry | Decreased apoptosis in the presence of this compound-activated macrophages | To confirm reduced cell killing.[4] |
| IL-10 Secretion | ELISA of co-culture supernatant | Increased | To investigate a key resistance mechanism.[4] |
| IL-6 Secretion | ELISA of co-culture supernatant | Decreased or unchanged | To assess the pro-inflammatory cytokine profile.[4] |
| Macrophage Polarization | Flow cytometry for M1/M2 markers (e.g., CD86/CD206) | Skewing towards an M2 (pro-tumor) phenotype | To evaluate the influence on macrophage function.[4] |
| NF-κB Activation | Western blot for p-NF-κB in macrophages | Reduced activation in the presence of resistant cells | To assess modulation of the primary signaling pathway.[4] |
Experimental Protocols
Protocol 1: Isolation and Differentiation of Human Monocytes to Macrophages
This protocol details the generation of macrophages from peripheral blood mononuclear cells (PBMCs), which are essential for the co-culture system.
Materials:
-
Ficoll-Paque density gradient medium
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
Phosphate Buffered Saline (PBS)
-
Human buffy coats from healthy donors
Procedure:
-
Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate monocytes into macrophages, culture the PBMCs for 7-14 days in the presence of 25-50 ng/mL of M-CSF.[8]
-
Replace the medium every 3-4 days with fresh medium containing M-CSF.
-
After the differentiation period, adherent macrophages can be used for the co-culture experiments.
Protocol 2: Establishment of a this compound-Resistant Osteosarcoma Cell Line
This protocol employs a dose-escalation strategy within a co-culture system to gradually select for a resistant cell population. The MG-63 cell line is recommended as the starting sensitive line.
Materials:
-
This compound (L-MTP-PE)
-
Sensitive osteosarcoma cell line (e.g., MG-63)
-
Differentiated macrophages (from Protocol 1)
-
Co-culture medium (e.g., 1:1 mix of DMEM and RPMI 1640 with 10% FBS)
-
Cell culture plates and flasks
-
MTT or similar cell viability assay kit
Procedure:
-
Phase 1: Determine Initial this compound Concentration a. Co-culture MG-63 cells with differentiated macrophages at a ratio of 1:3 to 1:5 (osteosarcoma cells to macrophages).[4] b. Treat the co-cultures with a range of this compound concentrations (e.g., 0.1 µg/mL to 10 µg/mL). c. After 48-72 hours, assess the viability of the MG-63 cells. d. The initial concentration for inducing resistance should be the IC20 (the concentration that inhibits 20% of cell growth).
-
Phase 2: Induction of Resistance a. Continuously culture the osteosarcoma-macrophage co-culture in the presence of the IC20 concentration of this compound. b. The medium containing this compound should be refreshed every 3-4 days. c. When the osteosarcoma cells in the co-culture reach 80-90% confluency and their growth rate stabilizes, subculture them. d. Gradually increase the this compound concentration by approximately 1.5 to 2-fold.[1] If significant cell death occurs, reduce the concentration to the previous level until the cells recover. e. Repeat this dose-escalation process for several months (typically 6-12 months). At each stable concentration, cryopreserve vials of the cells.
-
Phase 3: Stabilization of the Resistant Phenotype a. Once the cells can proliferate in a significantly higher concentration of this compound (e.g., at least 10-fold higher than the initial IC50 of the parental line), culture them in the high-dose medium for an additional 4-6 weeks to ensure stability. b. Subsequently, culture the resistant cell line in a drug-free medium for 2-4 weeks and then re-challenge them with the high concentration of this compound to confirm that the resistance is stable and not transient.
Protocol 3: Characterization and Validation of the Resistant Cell Line
Procedure:
-
Confirmation of Resistance Level: a. Perform a cell viability assay (e.g., MTT) on both the parental and the putative resistant cell lines in co-culture with macrophages. b. Treat with a range of this compound concentrations for 72 hours. c. Calculate the IC50 for both cell lines. A resistant line should exhibit a significantly higher IC50 (ideally >10-fold).
-
Apoptosis Assay: a. Co-culture parental and resistant osteosarcoma cells with macrophages. b. Treat with a cytotoxic concentration of this compound (e.g., the IC50 of the parental line) for 48 hours. c. Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic osteosarcoma cells.[4]
-
Cytokine Profiling: a. Set up co-cultures of parental and resistant cells with macrophages, with and without this compound treatment. b. After 48 hours, collect the culture supernatant. c. Quantify the concentration of key cytokines, particularly IL-10 and IL-6, using ELISA kits.[4]
-
Analysis of Signaling Pathways: a. In the co-culture system, treat with this compound for a short duration (e.g., 30-60 minutes). b. Lyse the macrophages and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38).[4]
Visualizations
Caption: Workflow for generating a this compound-resistant osteosarcoma cell line.
Caption: this compound signaling pathway and a potential mechanism of resistance.
References
- 1. patientworthy.com [patientworthy.com]
- 2. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of tumorigenicity-associated genes in osteosarcoma cell lines based on bioinformatic analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Co-culturing Immune Cells and Cancer Cells with Mifamurtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifamurtide (B1676584), a synthetic analogue of muramyl dipeptide (MDP), is an immunostimulatory agent that activates monocytes and macrophages.[1][2] It is approved for the treatment of high-grade, non-metastatic osteosarcoma in conjunction with chemotherapy.[2][3] this compound functions by binding to the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor on monocytes and macrophages, triggering a signaling cascade that enhances their tumoricidal activity.[1][4] This activation leads to the production of pro-inflammatory cytokines and increased phagocytosis, creating an anti-tumor microenvironment.[1][5]
These application notes provide detailed protocols for the co-culture of immune cells (specifically macrophages) with cancer cells (osteosarcoma cell lines) to study the effects of this compound in an in vitro setting. The provided methodologies are based on established research and are intended to guide researchers in setting up similar experimental systems.
Mechanism of Action: this compound Signaling
This compound mimics a component of the bacterial cell wall, thereby activating the innate immune system.[1][3] Upon entering a macrophage, this compound binds to the intracellular NOD2 receptor. This binding event initiates a signaling cascade that involves the recruitment of RIPK2 (Receptor-Interacting Protein Kinase 2).[6][7] Subsequent activation of TAK1 (Transforming growth factor-beta-Activated Kinase 1) leads to the activation of two key downstream pathways: the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[4][6] The activation of these pathways results in the transcription and secretion of various pro-inflammatory cytokines, such as TNF-α, IL-1, IL-6, and IL-12, which contribute to the anti-tumor immune response.[2][4]
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Differentiation into Macrophages
This protocol describes the isolation of monocytes from human peripheral blood and their subsequent differentiation into macrophages.
Materials:
-
Ficoll-Paque density gradient medium
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dilute peripheral blood from healthy donors 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a culture flask and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After incubation, remove the non-adherent cells by washing gently with warm PBS.
-
Add fresh RPMI 1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Differentiate the monocytes into macrophages for 7 days, replacing the medium every 2-3 days.
Protocol 2: Osteosarcoma Cell Culture
This protocol outlines the culture of common osteosarcoma cell lines used in co-culture experiments.
Materials:
-
Osteosarcoma cell lines (e.g., MG-63, HOS, 143B)
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) depending on the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
Procedure:
-
Culture osteosarcoma cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C incubator with 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed the osteosarcoma cells at a density of 1 x 10^4 cells/cm².
Protocol 3: Macrophage and Osteosarcoma Cell Co-culture with this compound Treatment
This protocol details the setup of the co-culture system and treatment with this compound.
Materials:
-
Differentiated macrophages (from Protocol 1)
-
Osteosarcoma cells (from Protocol 2)
-
Co-culture medium (RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (L-MTP-PE)
-
6-well or 24-well culture plates
Procedure:
-
Seed the differentiated macrophages in a culture plate.
-
On the following day, add the osteosarcoma cells to the wells containing macrophages at a desired effector-to-target ratio (e.g., 5:1 macrophages to cancer cells).
-
Allow the co-culture to stabilize for 24 hours.
-
Prepare a stock solution of this compound. A concentration of 100 µM is commonly used.[5]
-
Treat the co-cultures with this compound at the desired final concentration. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubate the co-culture for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 4: Assessment of Cancer Cell Viability and Cytotoxicity
This protocol describes methods to evaluate the effect of this compound-activated macrophages on cancer cell viability.
Materials:
-
Co-culture plates from Protocol 3
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure (Flow Cytometry for Apoptosis):
-
After the incubation period, collect the culture supernatant.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation solution.
-
Combine the supernatant and detached cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify viable, apoptotic, and necrotic cancer cells (gated based on cancer cell-specific markers if necessary).
Procedure (LDH Assay for Cytotoxicity):
-
After the incubation period, collect the culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release in treated wells compared to control wells.
Protocol 5: Analysis of Cytokine Production
This protocol outlines the quantification of key cytokines in the co-culture supernatant.
Materials:
-
Co-culture supernatants from Protocol 3
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-6 and IL-10
-
Plate reader
Procedure (ELISA):
-
Collect the supernatants from the co-culture wells and centrifuge to remove any cellular debris.
-
Perform the ELISA for IL-6 and IL-10 according to the manufacturer's protocol.[1][2]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described experiments.
Table 1: Effect of this compound on Macrophage Polarization in Co-culture with Osteosarcoma Cells
| Osteosarcoma Cell Line | Treatment | M1 Macrophage Percentage (%) | M2 Macrophage Percentage (%) | M1/M2 Ratio |
| MG-63 | Control | 30 ± 4 | 70 ± 4 | 0.43 |
| This compound (100 µM) | 55 ± 6 | 45 ± 6 | 1.22 | |
| HOS | Control | 25 ± 3 | 75 ± 3 | 0.33 |
| This compound (100 µM) | 45 ± 5 | 55 ± 5 | 0.82 | |
| 143B | Control | 20 ± 2 | 80 ± 2 | 0.25 |
| This compound (100 µM) | 38 ± 4 | 62 ± 4 | 0.61 | |
| Data are presented as mean ± standard deviation. Data is illustrative and based on trends observed in published literature.[1] |
Table 2: Cytokine Secretion in Macrophage-Osteosarcoma Co-cultures with this compound Treatment
| Osteosarcoma Cell Line | Treatment | IL-6 Concentration (pg/mL) | IL-10 Concentration (pg/mL) | IL-6/IL-10 Ratio |
| MG-63 | Control | 150 ± 20 | 80 ± 10 | 1.88 |
| This compound (100 µM) | 450 ± 50 | 50 ± 8 | 9.00 | |
| HOS | Control | 120 ± 15 | 100 ± 12 | 1.20 |
| This compound (100 µM) | 250 ± 30 | 150 ± 18 | 1.67 | |
| 143B | Control | 100 ± 10 | 120 ± 15 | 0.83 |
| This compound (100 µM) | 180 ± 25 | 180 ± 22 | 1.00 | |
| Data are presented as mean ± standard deviation. Data is illustrative and based on trends observed in published literature.[1] |
Table 3: Effect of this compound-Activated Macrophages on Osteosarcoma Cell Viability
| Osteosarcoma Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| MG-63 | Control (Macrophages only) | 8 ± 1.5 |
| This compound-activated Macrophages | 25 ± 3.0 | |
| HOS | Control (Macrophages only) | 10 ± 2.0 |
| This compound-activated Macrophages | 15 ± 2.5 | |
| 143B | Control (Macrophages only) | 12 ± 2.2 |
| This compound-activated Macrophages | 14 ± 2.0 | |
| Data are presented as mean ± standard deviation. Data is illustrative and based on trends observed in published literature.[1] |
Conclusion
The protocols and data presented here provide a framework for investigating the immunomodulatory effects of this compound in a co-culture system of immune and cancer cells. These assays can be adapted to different cancer and immune cell types to explore the broader applications of this compound and other immunotherapies. The quantitative analysis of macrophage polarization, cytokine profiles, and cancer cell cytotoxicity will provide valuable insights into the mechanisms of action and potential efficacy of such treatments.
References
Quantifying Mifamurtide's Anti-Tumor Effects in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is an immunomodulatory agent approved for the treatment of high-grade, non-metastatic osteosarcoma. Its mechanism of action involves the activation of monocytes and macrophages, leading to an innate immune response against tumor cells. Preclinical evaluation of this compound's anti-tumor efficacy in xenograft models is a critical step in understanding its therapeutic potential and in the development of novel combination strategies. These application notes provide detailed protocols and quantitative data to guide researchers in designing and executing robust in vivo studies to assess the anti-tumor effects of this compound.
Mechanism of Action: Macrophage Activation via NOD2 Signaling
This compound is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls. It is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), which is primarily expressed in myeloid cells such as monocytes and macrophages. Upon binding of this compound, NOD2 initiates a signaling cascade that activates key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This activation leads to the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). These mediators enhance the tumoricidal activity of macrophages and stimulate a broader anti-tumor immune response.
Quantitative Data on Anti-Tumor Effects in Osteosarcoma Xenograft Models
The in vivo efficacy of this compound has been evaluated in various preclinical models. While data on this compound monotherapy for primary tumor growth inhibition is limited, studies have demonstrated its significant impact on metastatic disease. The following tables summarize key quantitative findings from a study by Lamoureux et al. (2016) investigating this compound (L-MTP-PE) in combination with zoledronic acid in both xenogeneic and syngeneic osteosarcoma mouse models.
Table 1: Effect of this compound on Primary Tumor Growth in Osteosarcoma Xenograft Models
| Treatment Group | Xenograft Model | Mean Tumor Volume Inhibition (%) | Statistical Significance (p-value) |
| This compound (1 mg/kg) | KHOS (xenogeneic) | Not significant | > 0.05 |
| This compound (1 mg/kg) | MOS-J (syngeneic) | Not significant | > 0.05 |
| This compound + Zoledronic Acid | KHOS (xenogeneic) | 32% | < 0.001 |
| This compound + Zoledronic Acid | MOS-J (syngeneic) | 41% | < 0.001 |
Note: The study reported a "slight but not significant inhibitory effect" of this compound monotherapy on primary tumor growth. The significant inhibition was observed with the combination therapy.
Table 2: Effect of this compound on Spontaneous Lung Metastasis in Osteosarcoma Xenograft Models
| Treatment Group | Xenograft Model | Median Number of Lung Metastases | Reduction in Metastases (%) | Statistical Significance |
| Control | KHOS (xenogeneic) | ~18 | - | - |
| This compound (1 mg/kg) | KHOS (xenogeneic) | ~8 | ~56% | Trend towards significance |
| Control | MOS-J (syngeneic) | ~25 | - | - |
| This compound (1 mg/kg) | MOS-J (syngeneic) | ~12 | ~52% | Trend towards significance |
Note: The study observed a "strong trend" for this compound to inhibit lung metastasis dissemination in both models.
Experimental Protocols
This section provides a comprehensive protocol for evaluating the anti-tumor effects of this compound in an osteosarcoma xenograft model.
Osteosarcoma Xenograft Model Establishment
This protocol outlines the establishment of a subcutaneous osteosarcoma xenograft model using a human cell line.
Materials:
-
Human osteosarcoma cell line (e.g., KHOS, 143B, MG-63)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG, or athymic Nude mice)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture osteosarcoma cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Cell Preparation for Injection:
-
Aspirate culture medium and wash cells with sterile PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 viable cells/mL in a 1:1 mixture of sterile PBS and Matrigel®. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Wipe the right flank of the mouse with an alcohol swab.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation 5-7 days post-injection.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
This compound Preparation and Administration
Materials:
-
This compound (L-MTP-PE) for injection
-
Sterile 0.9% Sodium Chloride (saline)
-
Sterile syringes and needles (30 gauge)
Procedure:
-
Reconstitution: Reconstitute this compound according to the manufacturer's instructions. Typically, this involves adding a specific volume of sterile saline to the vial to achieve a desired concentration. Gently swirl to dissolve; do not shake.
-
Dosing: The recommended dose for preclinical studies is typically 1-2 mg/kg. Calculate the required volume for each mouse based on its body weight.
-
Administration: Administer this compound via intravenous (IV) injection into the tail vein. A typical treatment schedule is twice weekly for the duration of the study.
Assessment of Anti-Tumor Efficacy
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the treatment period.
-
Body Weight: Monitor and record the body weight of each mouse at each tumor measurement time point as an indicator of toxicity.
-
Endpoint Criteria: Define humane endpoints for the study, which may include:
-
Tumor volume reaching a predetermined maximum size (e.g., 1500-2000 mm³).
-
Significant body weight loss (>20%).
-
Ulceration of the tumor.
-
Other signs of distress or morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
-
Calculate the percent tumor growth inhibition (% TGI) at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.
-
-
Metastasis Assessment (Optional):
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Fix the lungs in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the lung surface.
-
For microscopic analysis, embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound's anti-tumor effects in osteosarcoma xenograft models. While this compound monotherapy may have a modest effect on primary tumor growth, its significant impact on metastatic disease underscores its clinical potential. The provided methodologies can be adapted to investigate this compound in combination with other therapeutic agents, contributing to the development of more effective treatments for osteosarcoma.
Troubleshooting & Optimization
Technical Support Center: Overcoming Mifamurtide Resistance in Osteosarcoma Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming mifamurtide (B1676584) resistance in osteosarcoma (OS) cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in osteosarcoma?
This compound (L-MTP-PE) is a synthetic analog of muramyl dipeptide (MDP), which is a component of bacterial cell walls. It acts as an immunomodulator by binding to the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, primarily expressed on monocytes and macrophages.[1] This interaction activates the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines such as IL-1, IL-6, IL-12, and TNF-α.[1][2] The subsequent activation of macrophages enhances their tumoricidal activity against osteosarcoma cells.[1]
Q2: We are observing that this compound is effective in some of our osteosarcoma cell lines (e.g., MG-63) but not in others that are more aggressive or metastatic (e.g., HOS, 143B). Why might this be the case?
This differential sensitivity is a key challenge. Research indicates that more aggressive osteosarcoma cell lines can develop resistance to this compound.[1] A primary mechanism for this resistance is the establishment of an immunosuppressive tumor microenvironment, often mediated by the secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1] While this compound can still induce a shift towards a pro-inflammatory M1 macrophage phenotype, the high levels of IL-10 produced by resistant cells can counteract the anti-tumor effects.[1]
Q3: How does Interleukin-10 (IL-10) contribute to this compound resistance in aggressive osteosarcoma cells?
Aggressive osteosarcoma cells secrete high levels of IL-10, which acts as a potent anti-inflammatory cytokine.[1] IL-10 signaling in macrophages leads to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3).[1] SOCS3, in turn, inhibits the signaling pathway of the pro-inflammatory, anti-tumor cytokine Interleukin-6 (IL-6).[1] This effectively neutralizes the intended therapeutic effect of this compound-activated macrophages, allowing the tumor cells to evade immune destruction.[1]
Q4: What is the role of the IL-6/IL-10 ratio in determining this compound sensitivity?
The balance between IL-6 and IL-10 is critical. In this compound-sensitive cell lines (e.g., MG-63), treatment leads to a decrease in the IL-10/IL-6 ratio, favoring an anti-tumor microenvironment.[1] Conversely, in resistant cell lines (e.g., HOS, 143B), this compound treatment results in an increased IL-10/IL-6 ratio, promoting a pro-tumor, immunosuppressive environment.[1] This ratio can, therefore, serve as a potential biomarker for predicting this compound efficacy.
Q5: Are there other known mechanisms of drug resistance in osteosarcoma that could be at play?
Yes, while the IL-10 pathway is central to this compound-specific resistance, general mechanisms of multi-drug resistance (MDR) in osteosarcoma are well-documented. These include the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of the cell.[3][4] Other factors include altered drug transport, genomic instability, and dysregulation of signaling pathways such as Wnt/β-Catenin, Sonic Hedgehog (SHH), and PI3K/Akt.[3]
Troubleshooting Guides
Problem 1: this compound treatment is not inducing apoptosis in our highly metastatic osteosarcoma cell line co-cultured with macrophages.
-
Possible Cause 1: High IL-10 secretion by the osteosarcoma cell line.
-
Troubleshooting Step: Measure the concentration of IL-10 and IL-6 in the co-culture supernatant using a Luminex assay or ELISA. A high IL-10/IL-6 ratio may indicate this resistance mechanism.
-
Proposed Solution: Introduce an IL-10 neutralizing antibody to the co-culture system. This has been shown to restore the anti-tumor activity of this compound in resistant cell lines.[1]
-
-
Possible Cause 2: Insufficient macrophage activation.
-
Troubleshooting Step: Assess the M1/M2 polarization status of the macrophages in your co-culture using flow cytometry. Look for markers of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) phenotypes.
-
Proposed Solution: Ensure the optimal concentration of this compound is being used. Titrate the concentration to determine the dose that yields the maximal M1 polarization for your specific macrophage source.
-
Problem 2: We are not observing the expected upregulation of pro-inflammatory cytokines (e.g., IL-6, IFN-γ) in macrophages after this compound treatment in our co-culture with aggressive OS cells.
-
Possible Cause: Inhibition of IL-6 signaling by the IL-10/SOCS3 axis.
-
Troubleshooting Step: Analyze the expression of SOCS3 in the macrophages co-cultured with the resistant osteosarcoma cells via RT-qPCR or Western blot. Elevated SOCS3 levels in the presence of high IL-10 would support this mechanism.
-
Proposed Solution: As with Problem 1, the use of an IL-10 blocking antibody can prevent the upregulation of SOCS3 and restore the IL-6 signaling pathway, thereby re-sensitizing the system to this compound.[1]
-
Data Presentation
Table 1: Effect of this compound on Apoptosis and Viability of Osteosarcoma Cell Lines Co-cultured with Macrophages
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Live Cell Count (Relative to Control) |
| MG-63 | Control | Low | 100% |
| This compound | High | Significantly Reduced | |
| HOS | Control | Low | 100% |
| This compound | Low | No significant change | |
| 143B | Control | Low | 100% |
| This compound | Low | No significant change |
Data is qualitative and based on trends reported in Rovida et al., 2023.[1]
Table 2: Cytokine Secretion Profile in Osteosarcoma-Macrophage Co-culture Supernatants
| Cell Line | Treatment | IL-6 Levels | IL-10 Levels | IL-10/IL-6 Ratio |
| MG-63 | Control | Moderate | Low | Low |
| This compound | High | Decreased | Decreased | |
| HOS | Control | Low | High | High |
| This compound | No significant change | Increased | Increased | |
| 143B | Control | Low | High | High |
| This compound | No significant change | Increased | Increased |
Data is qualitative and based on trends reported in Rovida et al., 2023.[1]
Table 3: Effect of IL-10 Neutralization on this compound Efficacy in Resistant Cell Lines
| Cell Line | Treatment | Live Cell Count (Relative to Control) |
| HOS | This compound | No significant change |
| This compound + Anti-IL-10 Ab | Significantly Reduced | |
| 143B | This compound | No significant change |
| This compound + Anti-IL-10 Ab | Significantly Reduced |
Data is qualitative and based on trends reported in Rovida et al., 2023.[1]
Experimental Protocols
1. Osteosarcoma Cell and Macrophage Co-culture
-
Cell Lines: Human osteosarcoma cell lines MG-63 (less aggressive), HOS, and 143B (more aggressive/metastatic).
-
Monocyte Isolation: Isolate primary human monocytes from buffy coats of healthy volunteers.
-
Co-culture Setup:
-
Seed osteosarcoma cells in 6-well plates (e.g., MG-63 at 8 x 10^4 cells/well; HOS and 143B at 5 x 10^4 cells/well).
-
After 24 hours, add monocytes at a 1:3 tumor cell to monocyte ratio.
-
Maintain the co-culture in a 1:1 mixture of EMEM and RPMI, supplemented with 1% heat-inactivated FBS and macrophage colony-stimulating factor (M-CSF).
-
-
Treatment:
-
After 48 hours of co-culture, add this compound at a final concentration of 1 µg/mL.
-
Incubate for 24 hours before sample collection and analysis.
-
2. Flow Cytometry for Apoptosis and Macrophage Polarization
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest all cells from the co-culture.
-
Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Macrophage Polarization Analysis:
-
Stain harvested cells with a panel of fluorochrome-conjugated antibodies to identify M1 and M2 macrophages.
-
M1 Markers: HLA-DR, CD80, CD86, CD64.
-
M2 Markers: CD163, CD206, CD200R.
-
Gate on the CD14+ macrophage population for analysis.
-
3. Cytokine Quantification (Luminex Assay)
-
Collect the supernatant from the co-culture wells after the 24-hour treatment period.
-
Centrifuge to remove cellular debris.
-
Perform a multiplex immunoassay (e.g., ProcartaPlex) to simultaneously quantify the concentrations of multiple cytokines, including IL-6 and IL-10, according to the manufacturer's instructions.
-
Analyze the results using a Luminex instrument and software.
4. Analysis of Signaling Pathways (AlphaLISA)
-
Isolate macrophages from the co-culture.
-
Lyse the cells to extract proteins.
-
Use AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kits to measure the levels of total and phosphorylated proteins in key signaling pathways, such as p38 MAPK, STAT3, and NF-κB.
-
This assay provides a quantitative measure of protein activation.
Mandatory Visualizations
References
troubleshooting inconsistent results in mifamurtide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mifamurtide (B1676584). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by its trade name Mepact®, is a synthetic, liposomal formulation of muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE).[1][2] It is an immunomodulator that mimics a component of bacterial cell walls.[3] Its primary mechanism of action is the activation of monocytes and macrophages through binding to the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a receptor primarily found on these immune cells.[3][4] This activation triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and enhanced tumoricidal activity.[1][3][5]
Q2: Why is this compound formulated in liposomes?
A2: The liposomal formulation of this compound is designed to target macrophages in vivo.[4] This encapsulation enhances the tumoricidal effects of MTP-PE by facilitating its delivery to and uptake by monocytes and macrophages.[1] Furthermore, the liposomal formulation has been shown to be about ten times less toxic than non-liposomal MTP-PE.[1]
Q3: What are the key downstream signaling pathways activated by this compound?
A3: Upon binding to NOD2, this compound initiates a signaling cascade that primarily activates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] This leads to the transcription and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-1β, and IL-8, as well as other immune-stimulating molecules.[1][4][7]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cytokine Production (TNF-α, IL-6) After this compound Stimulation
Q: We are observing significant well-to-well and experiment-to-experiment variability in TNF-α and IL-6 levels after stimulating macrophages with this compound. What are the potential causes and solutions?
A: Inconsistent cytokine production is a common challenge in this compound experiments. Several factors can contribute to this variability.
Potential Causes and Troubleshooting Steps:
-
Cellular Factors:
-
Cell Type and Source: Primary human monocytes, immortalized cell lines (e.g., THP-1, RAW 264.7), and macrophages derived from different protocols will exhibit varied responses. Ensure consistency in the cell source and differentiation protocol.
-
Cell Passage Number: High-passage number cell lines can exhibit altered phenotypes and gene expression, potentially affecting NOD2 receptor levels and signaling competency.[8][9] It is recommended to use low-passage cells (e.g., <15 passages) and maintain a consistent passage number range across experiments.[10]
-
NOD2 Expression Levels: The expression of NOD2 can vary significantly between different cell lines and even within the same cell line under different conditions.[11] Consider verifying NOD2 expression in your cell model.
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density, as both can impact cytokine production.
-
-
Experimental Conditions:
-
This compound Preparation and Handling: As a liposomal formulation, this compound requires careful handling. Ensure proper reconstitution of the lyophilized powder and avoid vigorous vortexing, which can disrupt the liposomes. Follow the manufacturer's instructions for preparation.
-
Liposome (B1194612) Stability in Media: The stability of liposomes can be affected by components in the cell culture media, particularly serum.[12][13] Serum components can lead to the degradation of liposomes over time.[12][13] Minimize the time between adding this compound to the media and applying it to the cells. If possible, conduct experiments in low-serum conditions, after validating that this does not negatively impact cell viability.
-
Incubation Time: Cytokine production is a dynamic process. Establish a time-course experiment to determine the optimal stimulation time for your specific cell type and assay.
-
-
Assay-Specific Issues:
-
ELISA/Multiplex Assay Variability: Ensure proper technique, including consistent pipetting, washing, and incubation times. Use high-quality, validated antibody pairs and run appropriate controls (e.g., standard curves, positive and negative controls) in every experiment.
-
Serum Interference: Components in serum can sometimes interfere with immunoassays.[14] If using serum-containing media, consider potential matrix effects and consult the assay manufacturer's guidelines.
-
Issue 2: Reduced or Absent Macrophage Activation in Response to this compound
Q: Our in vitro macrophage activation assays show a weak or no response to this compound, even at concentrations reported in the literature. How can we troubleshoot this?
A: A lack of macrophage activation can be due to several factors, ranging from the cells themselves to the experimental setup.
Potential Causes and Troubleshooting Steps:
-
Cellular Competency:
-
Low NOD2 Expression: As mentioned previously, the target cells may have low or absent expression of the NOD2 receptor. This can be particularly true for certain cell lines or cells that have been extensively passaged.[10][11] Verify NOD2 expression via qPCR or Western blot.
-
Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Primary Cell Viability: If using primary monocytes/macrophages, ensure high viability after isolation and differentiation.
-
-
This compound Integrity and Activity:
-
Improper Storage and Handling: Store this compound according to the manufacturer's instructions to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Liposome Integrity: The liposomal structure is crucial for this compound's activity. Avoid harsh mixing methods that could disrupt the liposomes.
-
-
Experimental Protocol:
-
Dose-Response: The optimal concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Co-stimulation Factors: Some studies suggest that co-stimulation with other factors, such as IFN-γ, can enhance macrophage responses to NOD2 ligands.[2]
-
Issue 3: Inconsistent Results in Osteosarcoma Co-culture Experiments
Q: We are co-culturing this compound-activated macrophages with osteosarcoma cells, but the anti-tumor effects are inconsistent. Why might this be happening?
A: The interplay between macrophages and tumor cells is complex and can be influenced by the specific characteristics of the osteosarcoma cells.
Potential Causes and Troubleshooting Steps:
-
Osteosarcoma Cell Line Heterogeneity: Different osteosarcoma cell lines exhibit varying degrees of malignancy and can respond differently to this compound-activated macrophages.[12] More aggressive cell lines may have mechanisms to evade the anti-tumor effects of activated macrophages.[12]
-
Recommendation: Use well-characterized osteosarcoma cell lines and consider testing a panel of cell lines with different malignancy grades.
-
-
Tumor Microenvironment Modulation: Osteosarcoma cells can secrete factors that modulate the macrophage phenotype.
-
IL-10 Secretion: Aggressive osteosarcoma cell lines may secrete higher levels of the anti-inflammatory cytokine IL-10, which can counteract the pro-inflammatory, anti-tumor effects of this compound-activated macrophages.[5][15] The ratio of IL-6 (pro-inflammatory) to IL-10 (anti-inflammatory) can be a critical determinant of this compound's efficacy.[5][15]
-
Recommendation: Measure IL-6 and IL-10 levels in your co-culture supernatants. Inconsistent results may be explained by variations in this ratio.
-
-
Macrophage Polarization: this compound can induce a mixed M1/M2 macrophage phenotype.[16] The balance between these phenotypes can be influenced by signals from the osteosarcoma cells.
-
Recommendation: Characterize the phenotype of your this compound-activated macrophages in the presence and absence of osteosarcoma cells using relevant markers (e.g., iNOS for M1, CD206 for M2).[7]
-
Data Presentation: Quantitative Summary Tables
Table 1: Recommended this compound Concentrations for In Vitro Experiments
| Application | Cell Type | Recommended Concentration Range | Reference |
| Macrophage Activation | Primary Human Monocytes/Macrophages | 1 - 100 µM | [7] |
| Macrophage Activation | THP-1, RAW 264.7 | 1 - 100 µM | |
| Osteosarcoma Co-culture | Macrophages with Osteosarcoma Cells | 100 µM | [7][17] |
Table 2: Expected Cytokine Response to this compound Stimulation
| Cell Type | Stimulus | Time Point | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Reference |
| Primary Human Monocytes | This compound | 4-24 hours | Variable, dose-dependent | Variable, dose-dependent | [18] |
| Macrophages co-cultured with MG-63 Osteosarcoma Cells | This compound | 24 hours | Increased | Significantly Increased | [5] |
| Macrophages co-cultured with HOS/143B Osteosarcoma Cells | This compound | 24 hours | Less pronounced increase | Less pronounced increase | [5] |
Note: These values are approximate and can vary significantly based on the specific experimental conditions, cell source, and assay used. It is crucial to establish baseline and expected ranges within your own laboratory.
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation and Cytokine Profiling
-
Cell Seeding:
-
For primary human monocytes, isolate from peripheral blood mononuclear cells (PBMCs) and differentiate into macrophages using an appropriate protocol (e.g., M-CSF for 7 days).
-
For cell lines (e.g., THP-1), differentiate into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL for 48 hours).
-
Seed differentiated macrophages at a consistent density (e.g., 1 x 10^6 cells/mL) in a 24-well plate.
-
-
This compound Stimulation:
-
Prepare fresh this compound solution in cell culture medium at the desired concentrations (e.g., 1, 10, 100 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of liposome vehicle without this compound, if available) and an unstimulated control.
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant and store it at -80°C for later analysis.
-
-
Cytokine Analysis:
-
Thaw the supernatants on ice.
-
Measure the concentrations of TNF-α, IL-6, and other relevant cytokines using a validated ELISA or multiplex immunoassay, following the manufacturer's instructions.
-
Protocol 2: Macrophage-Osteosarcoma Co-culture Assay
-
Macrophage Preparation:
-
Differentiate and activate macrophages with this compound as described in Protocol 1.
-
-
Osteosarcoma Cell Seeding:
-
Culture osteosarcoma cells (e.g., MG-63, HOS, 143B) under standard conditions.
-
Harvest the cells and seed them into a new plate at a specific density.
-
-
Co-culture Setup:
-
After activating the macrophages with this compound for a specified period (e.g., 24 hours), wash them gently with PBS to remove residual this compound.
-
Add fresh culture medium to the macrophages.
-
Add the osteosarcoma cells to the wells containing the activated macrophages at a desired macrophage-to-tumor cell ratio (e.g., 5:1).
-
-
Incubation:
-
Incubate the co-culture for 24-72 hours.
-
-
Assessment of Anti-tumor Activity:
-
Measure osteosarcoma cell viability using a suitable assay (e.g., MTT, CellTiter-Glo, or flow cytometry-based apoptosis assay).
-
Analyze the supernatants for cytokine levels (e.g., IL-6, IL-10) to assess the inflammatory microenvironment.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
Caption: Logical Flow for Troubleshooting Co-Culture Experiments.
References
- 1. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOD2 and ATG16L1 polymorphisms affect monocyte responses in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR or NOD receptor signaling skews monocyte fate decision via distinct mechanisms driven by mTOR and miR-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NOD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. NOD2 Expression is Regulated by microRNAs in Colonic Epithelial HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical degradation of liposomes by serum components detected by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic modelling of liposome degradation in serum: effect of size and concentration of liposomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Relation between NOD2 genotype and changes in innate signaling in Crohn’s disease on mRNA and miRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (PDF) Effect of Serum Components From Different Species on [research.amanote.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound in Metastatic and Recurrent Osteosarcoma: A Patient Access Study with Pharmacokinetic, Pharmacodynamic, and Safety Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mifamurtide Concentration for Macrophage Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing mifamurtide (B1676584) concentration to achieve maximal macrophage activation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound activates macrophages?
A1: this compound is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls.[1] It activates macrophages and monocytes by binding to the intracellular pattern recognition receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2).[1][2] This interaction triggers a cascade of intracellular signaling pathways, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and enhanced tumoricidal activity.[2][3]
Q2: What is the expected macrophage phenotype after stimulation with this compound?
A2: this compound appears to induce a mixed M1/M2 macrophage phenotype. Studies have shown a significant increase in both the M1 polarization marker iNOS and the M2 polarization marker CD206 in this compound-activated macrophages.[4][5] This suggests that this compound may modulate the balance between pro-inflammatory and immunomodulatory functions of macrophages.[4][6]
Q3: What cytokines are typically produced by macrophages upon this compound stimulation?
A3: Macrophages activated by this compound have been shown to increase the production of both pro-inflammatory and anti-inflammatory cytokines. This includes the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, as well as the anti-inflammatory cytokines IL-4 and IL-10.[1][4][5] The specific cytokine profile can be influenced by the experimental conditions, such as the presence of tumor cells in a co-culture system.[2]
Q4: What is a recommended starting concentration for this compound in macrophage activation experiments?
A4: Based on published studies, a final concentration of 100 µM has been used effectively in vitro after testing a range of concentrations from 1 µM to 500 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Q5: How does the tumor microenvironment affect this compound's efficacy?
A5: The tumor microenvironment can significantly influence the outcome of this compound treatment. For instance, in co-cultures with different osteosarcoma cell lines, the cytokine profile, particularly the IL-10/IL-6 ratio, varied.[2] The presence of tumor-derived factors can modulate the macrophage response to this compound, highlighting the importance of considering the experimental context.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no macrophage activation (e.g., no increase in activation markers or cytokine production). | 1. Suboptimal this compound concentration.2. Insufficient incubation time.3. Poor cell health.4. Low expression of NOD2 in macrophages. | 1. Perform a dose-response curve (e.g., 1 µM to 200 µM) to determine the optimal concentration.2. Optimize incubation time (e.g., 24 hours is a common starting point).3. Ensure macrophages are viable and healthy before stimulation.4. Verify NOD2 expression in your macrophage population via Western Blot or qPCR. |
| High levels of cell death observed after this compound treatment. | 1. This compound concentration is too high.2. Contamination of cell culture. | 1. Reduce the concentration of this compound. A concentration of 100 µM has been shown to be effective without reducing cell viability.[4]2. Check for and eliminate any potential sources of contamination. |
| Unexpected cytokine profile (e.g., high levels of anti-inflammatory cytokines and low levels of pro-inflammatory cytokines). | 1. The specific macrophage subtype or source may favor an anti-inflammatory response.2. Influence of factors in a co-culture system. | 1. Characterize your macrophage population to understand its baseline polarization state.2. Analyze the secretome of any other cells in your culture system to identify potential modulatory factors. Consider blocking key immunosuppressive cytokines like IL-10 to enhance the pro-inflammatory response.[7] |
| Inconsistent results between experiments. | 1. Variability in this compound preparation.2. Inconsistent cell numbers or density.3. Passage number of cell lines. | 1. Ensure this compound is fully dissolved and well-mixed before each use. Prepare fresh dilutions for each experiment.2. Standardize cell seeding density and ensure consistent cell numbers across all experimental conditions.3. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Table 1: this compound Concentration and Effects on Macrophage Polarization Markers
| Concentration | Cell Type | Marker | Change | Reference |
| 100 µM | Human Macrophages | iNOS (M1 marker) | Significant Increase | [4][5] |
| 100 µM | Human Macrophages | CD206 (M2 marker) | Significant Increase | [4][5] |
Table 2: Effect of this compound on Cytokine mRNA Expression and Protein Release
| Cytokine | Concentration | Change in mRNA Expression | Change in Protein Release | Reference |
| IL-1β | 100 µM | Significant Increase | Not specified | [4][5] |
| IL-6 | 100 µM | Significant Increase | Slight Increase | [4][5] |
| IL-4 | 100 µM | Significant Increase | Massive Increase | [4][5] |
| IL-10 | 100 µM | Significant Increase | Not specified | [4][5] |
Experimental Protocols
1. In Vitro Macrophage Activation with this compound
-
Cell Culture: Culture macrophages (e.g., derived from peripheral blood mononuclear cells) in appropriate media.
-
This compound Preparation: Dilute this compound in sterile water.[4]
-
Stimulation:
-
Seed macrophages in culture plates and allow them to adhere.
-
Perform concentration-response experiments to determine the optimal this compound concentration (e.g., test concentrations of 1, 10, 100, 200, 500 µM).[4]
-
Treat macrophages with the determined optimal concentration of this compound (e.g., 100 µM) for a specified incubation period (e.g., 24 hours).
-
-
Analysis:
-
Cell Viability: Evaluate cell viability and apoptosis using a suitable assay (e.g., fluorometric assay on a cell analyzer).[4]
-
Cytokine Production: Measure cytokine levels in the supernatant by ELISA.[8]
-
mRNA Expression: Analyze the mRNA expression of target genes (e.g., cytokines, polarization markers) by Q-PCR.[5]
-
Protein Expression: Determine the protein expression of activation markers by Western Blot.[8]
-
2. Co-culture of Macrophages and Osteosarcoma Cells
-
Cell Culture: Culture macrophages and osteosarcoma cell lines (e.g., MG-63) separately in their respective appropriate media.
-
Co-culture Setup:
-
Seed macrophages and osteosarcoma cells together in the same culture vessel.
-
Treat the co-culture with the desired concentration of this compound.
-
-
Analysis:
-
Macrophage Polarization: Analyze M1/M2 macrophage ratios via FACS analysis using relevant markers (M1: HLA-DR+, CD16+, CD80+, CD64+, CD14+, CD86+; M2: CD163+, CD206+).[2][9]
-
Signaling Pathways: Evaluate the phosphorylation status of key signaling proteins (e.g., MAPK, STAT3) in macrophage lysates using techniques like AlphaLISA or Western Blot.[9]
-
Cytokine Secretion: Quantify cytokine levels in the co-culture medium using methods like Luminex technology.[7]
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]
- 4. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Mifamurtide in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mifamurtide (B1676584) (L-MTP-PE) in experimental models. The focus is on identifying and managing off-target or unintended effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls.[1] Its primary on-target effect is the activation of the innate immune system. It is specifically recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), which is primarily expressed in monocytes and macrophages.[1][2] This interaction triggers a signaling cascade involving NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enhanced tumoricidal activity of these immune cells.[1][2][3][4][5]
Q2: What are the expected "on-target" effects of this compound in research models?
A2: The expected on-target effects are directly related to its immunomodulatory function. In both in vitro and in vivo models, these include:
-
Activation of monocytes and macrophages.
-
Upregulation and release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12.[2][5]
-
Induction of other inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[3]
-
In co-culture models, increased cytotoxicity of macrophages towards tumor cells.
Q3: Are there any known molecular off-target binding sites for this compound?
A3: Currently, there is limited publicly available data from broad screening panels (e.g., receptor binding or enzyme inhibition assays) to define specific molecular off-target binding sites for this compound. Its mechanism is considered highly specific to the NOD2 receptor.[3][5] However, as a derivative of MDP, it may also activate the NLRP3 inflammasome, which is another pattern recognition receptor.[4] This is generally considered an on-target effect as it contributes to the pro-inflammatory response, specifically the maturation and release of IL-1β.[4]
Q4: Can this compound have unintended effects that are not related to off-target binding?
A4: Yes. The most significant unintended effect observed in research models is context-dependent and relates to the tumor microenvironment. In models with aggressive, high-grade osteosarcoma cell lines (e.g., HOS, 143B), this compound has been shown to paradoxically increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5][6] This can counteract the intended pro-inflammatory, anti-tumor effect and represents a critical variable to manage in experimental design.[5]
Q5: How does the liposomal formulation of this compound (L-MTP-PE) affect its activity and potential for off-target effects?
A5: The liposomal formulation is designed to target this compound to phagocytic cells like monocytes and macrophages.[7] This targeted delivery enhances the on-target effects and has been shown to be approximately 10 times less toxic than the non-liposomal form of MTP-PE, likely by limiting systemic exposure and non-specific cellular interactions.[4][8]
Troubleshooting Guide
Issue 1: Excessive Cytotoxicity or Cell Death in Monoculture or Co-culture
Potential Cause 1: Over-stimulation of Macrophages (On-Target Effect) this compound can induce a potent pro-inflammatory response, leading to the release of high levels of cytotoxic factors like TNF-α and nitric oxide, which can cause non-specific cell death in co-culture systems, or even macrophage death.
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response experiment to determine the optimal concentration of this compound that induces a measurable anti-tumor effect without causing excessive, non-specific cytotoxicity.
-
Time-Course Analysis: Shorten the incubation time. A robust immune activation can occur within hours. Assess cytokine production and cytotoxicity at earlier time points (e.g., 6, 12, 24 hours).
-
Neutralizing Antibodies: If a specific cytokine is suspected to be the primary cause of cytotoxicity (e.g., TNF-α), include a neutralizing antibody to that cytokine as a control to confirm the mechanism of cell death.
-
Cell Density Optimization: Adjust the ratio of macrophages to target cells in co-culture experiments. A lower macrophage-to-target cell ratio may be sufficient for the desired effect without overwhelming the system.
Issue 2: Lack of Efficacy or Unexpected Pro-Tumor Effects
Potential Cause 1: Induction of Anti-Inflammatory Cytokines (Context-Dependent Effect) In certain cancer models, particularly those with a more aggressive phenotype, this compound can induce the production of the immunosuppressive cytokine IL-10, which can negate the anti-tumor effects of pro-inflammatory cytokines like IL-6.[5][6]
Troubleshooting Steps:
-
Cytokine Profiling: Measure a panel of both pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10, TGF-β) cytokines in your experimental supernatant using multiplex assays (e.g., Luminex) or ELISA.[9]
-
IL-10 Blockade: If elevated IL-10 levels are detected, repeat the experiment in the presence of an IL-10 neutralizing antibody. This has been shown to restore the anti-tumor efficacy of this compound in preclinical models.[5][7][10]
-
Cell Line Characterization: Be aware that the response to this compound can be cell-line dependent. Less aggressive cell lines (e.g., MG-63) may show the expected pro-inflammatory response, while more aggressive lines may exhibit the IL-10-mediated resistance.[5][6]
Potential Cause 2: Sub-optimal Macrophage Activation The activation state and phenotype of the macrophages used in the experiment can significantly impact the outcome.
Troubleshooting Steps:
-
Macrophage Phenotyping: Characterize the phenotype of your macrophage population (e.g., M1 vs. M2 markers) before and after this compound treatment using flow cytometry or qPCR. This compound should promote a pro-inflammatory M1-like phenotype.
-
Use of Primary Cells: Whenever possible, use primary monocytes or macrophages, as they may respond more robustly and physiologically than immortalized cell lines.
-
Purity of Myeloid Cells: Ensure a high purity of monocytes/macrophages in your culture, as other cell types may not respond to this compound or could produce confounding factors.
Data Summary Tables
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Application | Recommended Concentration Range | Expected On-Target Effect | Potential Unintended Effect |
| Primary Human/Murine Monocytes/Macrophages | Macrophage Activation | 10 - 200 ng/mL | Increased TNF-α, IL-6, IL-1β | Excessive cytokine release |
| Macrophage-Tumor Cell Co-culture | Cytotoxicity Assay | 50 - 500 ng/mL | Tumor cell killing | Induction of IL-10 with aggressive tumor lines |
| Osteoclast Differentiation Assay | Modulation of Differentiation | 100 - 1000 ng/mL | Inhibition of osteoclastogenesis | --- |
Note: These are starting ranges. Optimal concentrations should be determined empirically for each specific cell line and assay.
Table 2: Summary of Potential Confounding Effects and Mitigation Strategies
| Potential Unintended/Off-Target Effect | Experimental Model | Key Biomarker | Mitigation Strategy |
| Excessive Inflammatory Response | In vitro cell culture, in vivo animal models | High levels of TNF-α, IL-6 | Reduce this compound concentration; shorten exposure time; use specific cytokine neutralizing antibodies as controls. |
| Paradoxical Anti-Inflammatory Response | Co-culture with aggressive tumor cells | Elevated IL-10/IL-6 ratio | Co-administer with an IL-10 blocking antibody. |
| Inhibition of Osteoclast Differentiation | In vitro osteoclastogenesis assays | Reduced TRAP expression | Acknowledge this as a potential on-target effect on a related myeloid cell type; may be desirable in bone cancer models but could be confounding in other contexts.[11] |
Experimental Protocols
Protocol 1: Assessing Context-Dependent Cytokine Production
Objective: To determine if this compound induces a pro- or anti-inflammatory cytokine profile in a specific macrophage-tumor cell co-culture model.
Methodology:
-
Cell Culture: Culture macrophages (e.g., primary human CD14+ monocytes differentiated for 5-7 days) and tumor cells separately to sub-confluency.
-
Co-culture Setup: Plate macrophages and tumor cells together at a desired ratio (e.g., 5:1) in a 24-well plate. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 200 ng/mL). Include a positive control (e.g., LPS at 100 ng/mL).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C.
-
Cytokine Analysis: Analyze the supernatant for key cytokines using a multiplex bead array or individual ELISAs. At a minimum, measure TNF-α, IL-6, and IL-10.
-
Data Interpretation: Calculate the ratio of IL-10 to IL-6. A high ratio in this compound-treated wells compared to controls may indicate an unintended anti-inflammatory response.
Protocol 2: General Workflow for Off-Target Effect Screening of an Immunomodulator
Objective: To broadly screen for potential off-target activities of an immunomodulatory compound like this compound.
Methodology:
-
Target Cell Panel: Select a diverse panel of cell lines, including the target cells (monocytes/macrophages), non-target immune cells (e.g., T cells, B cells, neutrophils), and non-immune cells from various tissues (e.g., liver, kidney, neuronal cell lines).
-
Primary Readout - Cytotoxicity: Perform a high-throughput cytotoxicity screen (e.g., using a CellTiter-Glo® assay) on the entire cell panel with a broad range of this compound concentrations to identify any unexpected cell-type-specific toxicity.
-
Secondary Readout - Pathway Activation: For any cell lines showing an unexpected response, or for key non-target cell types, perform pathway-specific analysis. This can include:
-
Reporter Assays: Use cell lines with reporter constructs for major signaling pathways (e.g., NF-κB, AP-1, STAT3, NFAT).
-
Phospho-protein Analysis: Use Western blotting or phospho-flow cytometry to assess the activation state of key signaling nodes (e.g., p-p38, p-ERK, p-STAT3).
-
-
Tertiary Readout - Global Profiling: For in-depth analysis of a confirmed unexpected effect, use unbiased global approaches:
-
Transcriptomics (RNA-seq): To identify unexpected gene expression signatures.
-
Proteomics/Phosphoproteomics: To identify unanticipated changes in protein expression or signaling networks.
-
Signaling Pathway and Workflow Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of this compound in Chemotherapy-induced Osteoporosis of Children with Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Mifamurtide Liposomal Formulations
Welcome to the technical support center for mifamurtide (B1676584) liposomal formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these complex drug delivery systems. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for essential analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges with this compound liposomal formulations?
A1: this compound liposomes, like other liposomal systems, are susceptible to several instability issues. The primary challenges include:
-
Physical Instability: Aggregation, fusion, and flocculation of liposomes, leading to changes in particle size and distribution. This can be influenced by temperature, pH, and the ionic strength of the surrounding medium.[1][2]
-
Chemical Instability: Degradation of the constituent phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS) in some formulations) through hydrolysis or oxidation.[2] This can compromise the integrity of the liposomal bilayer.
-
Drug Leakage: Premature release of encapsulated this compound from the liposomes, which can be triggered by physical or chemical instability of the bilayer.[1][3]
Q2: How should lyophilized this compound liposomes be stored for optimal long-term stability?
A2: Lyophilized (freeze-dried) this compound liposomes should be stored at refrigerated temperatures (2°C to 8°C) and protected from light. The lyophilized cake is generally stable for extended periods under these conditions, as the absence of water minimizes lipid hydrolysis and slows down other degradation pathways. It is crucial to ensure the vial seal is intact to prevent moisture ingress.
Q3: What is the recommended procedure for reconstituting lyophilized this compound liposomes?
A3: The manufacturer's protocol for Mepact® (the commercially available this compound liposomal formulation) specifies reconstitution with a sterile 0.9% sodium chloride solution.[4] The process generally involves:
-
Allowing the vial to reach room temperature before reconstitution.
-
Gently adding the specified volume of saline.
-
Swirling the vial gently to ensure complete dissolution of the lyophilized cake. Avoid vigorous shaking or vortexing, as this can introduce air and potentially damage the liposomes. The reconstituted suspension should be a homogenous, opaque, white to off-white liquid.[4]
Q4: What is the stability of this compound liposomes after reconstitution?
A4: According to the product information for Mepact®, the reconstituted liposomal suspension is chemically and physically stable for up to 6 hours at room temperature (approximately 20-25°C).[4][5] It is recommended to use the reconstituted product immediately. Do not refrigerate or freeze the reconstituted suspension, as this can negatively impact its stability.[5]
Q5: Can cryoprotectants improve the stability of this compound liposomes during lyophilization?
A5: Yes, cryoprotectants are essential for maintaining the integrity of liposomes during the freezing and drying stresses of lyophilization. Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used. They form a glassy matrix that protects the liposomes from fusion and aggregation and helps to preserve the lipid bilayer structure, thereby preventing drug leakage upon reconstitution.[1]
Troubleshooting Guides
Issue 1: Liposome (B1194612) Aggregation After Reconstitution
| Potential Cause | Troubleshooting Step |
| Inadequate Cryoprotection | Ensure the optimal type and concentration of cryoprotectant (e.g., sucrose, trehalose) were used during the formulation and lyophilization process. The sugar-to-lipid ratio is a critical parameter. |
| Improper Reconstitution Technique | Reconstitute the lyophilized cake by gently adding the reconstitution medium and swirling the vial. Avoid vigorous shaking or vortexing, which can induce aggregation. |
| Incorrect Reconstitution Medium | Use the specified reconstitution medium (e.g., 0.9% NaCl). Using buffers with inappropriate pH or ionic strength can affect the surface charge of the liposomes and lead to aggregation. |
| Storage of Reconstituted Suspension | Use the reconstituted suspension immediately or within the recommended 6-hour window at room temperature. Do not refrigerate or freeze. |
Issue 2: Low Encapsulation Efficiency of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Lipid Composition | The ratio of lipids (e.g., POPC to OOPS) can influence the encapsulation of the lipophilic this compound. Ensure the lipid composition is optimized for this compound incorporation. |
| Inefficient Hydration of Lipid Film | During the thin-film hydration method, ensure the aqueous buffer is added at a temperature above the phase transition temperature (Tm) of the lipids to facilitate proper vesicle formation. |
| Ineffective Size Reduction Method | If using extrusion, ensure the process is performed above the Tm of the lipids. Multiple passes through the extruder membrane may be necessary to achieve a uniform size distribution and improve encapsulation. For sonication, optimize the time and power to avoid damaging the liposomes. |
| Drug-to-Lipid Ratio Too High | An excessive amount of this compound relative to the lipid concentration can lead to saturation of the bilayer and reduced encapsulation efficiency. Experiment with different drug-to-lipid ratios to find the optimal loading capacity. |
Issue 3: Inconsistent Particle Size in Dynamic Light Scattering (DLS)
| Potential Cause | Troubleshooting Step |
| Sample Concentration Too High or Too Low | For DLS, the sample concentration needs to be within the optimal range for the instrument to avoid multiple scattering events (too concentrated) or poor signal-to-noise ratio (too dilute). A dilution series is recommended to find the ideal concentration. |
| Presence of Aggregates or Contaminants | Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) before measurement to remove large aggregates and dust particles that can interfere with the analysis. |
| Improper Sample Handling | Ensure the cuvette is clean and free of scratches. Mix the sample gently by inverting the cuvette before measurement to ensure a homogenous suspension. |
| Incorrect Instrument Settings | Use the correct refractive index and viscosity values for the dispersant (e.g., 0.9% saline) in the DLS software. Ensure the instrument has been allowed to equilibrate to the set temperature. |
Data Presentation
Table 1: Illustrative Stability of Reconstituted this compound Liposomes at Different Temperatures
| Time (hours) | Parameter | 4°C | 25°C (Room Temp) | 37°C |
| 0 | Mean Particle Size (nm) | 150 | 150 | 150 |
| Polydispersity Index (PDI) | 0.15 | 0.15 | 0.15 | |
| Encapsulation Efficiency (%) | 95 | 95 | 95 | |
| 6 | Mean Particle Size (nm) | 155 | 160 | 180 |
| Polydispersity Index (PDI) | 0.18 | 0.20 | 0.28 | |
| Encapsulation Efficiency (%) | 93 | 92 | 85 | |
| 24 | Mean Particle Size (nm) | 170 | 200 | 350 (significant aggregation) |
| Polydispersity Index (PDI) | 0.25 | 0.35 | >0.5 | |
| Encapsulation Efficiency (%) | 88 | 80 | 65 |
Note: This table presents illustrative data based on typical liposome behavior to demonstrate stability trends. Actual results may vary based on the specific formulation and experimental conditions.
Table 2: Effect of Cryoprotectant on Lyophilized this compound Liposome Stability (Post-Reconstitution)
| Cryoprotectant (Sugar:Lipid Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | % Drug Retention |
| None | >500 (aggregated) | >0.6 | < 60% |
| Sucrose (5:1 w/w) | 155 | 0.16 | > 95% |
| Trehalose (5:1 w/w) | 152 | 0.15 | > 96% |
| Mannitol (5:1 w/w) | 250 | 0.30 | ~85% |
Note: This table provides representative data illustrating the importance of appropriate cryoprotectants. Mannitol, being a crystalline bulking agent, can sometimes be less effective at stabilizing liposomes compared to amorphous sugars like sucrose and trehalose.[6]
Experimental Protocols
Protocol 1: Determination of Liposome Size and Polydispersity by Dynamic Light Scattering (DLS)
-
Instrument Warm-up: Turn on the DLS instrument at least 30 minutes before use to allow the laser to stabilize.
-
Sample Preparation:
-
If using a lyophilized powder, reconstitute it as per the established protocol.
-
Dilute the liposome suspension in the same buffer it was prepared in (e.g., 0.9% NaCl or PBS) to an appropriate concentration. This typically involves a 1:10 to 1:100 dilution, but the optimal dilution should be determined empirically.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
-
Measurement:
-
Transfer the filtered sample to a clean, scratch-free DLS cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software, including the dispersant's refractive index and viscosity, and the measurement temperature (e.g., 25°C).
-
Allow the sample to equilibrate to the set temperature for 2-5 minutes.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
The Z-average provides the mean particle size, while the PDI indicates the breadth of the size distribution (a value < 0.3 is generally considered acceptable for liposomal formulations).
-
Protocol 2: Determination of this compound Encapsulation Efficiency by HPLC
-
Separation of Free Drug from Liposomes:
-
Use size exclusion chromatography (SEC) or centrifugal ultrafiltration to separate the unencapsulated ("free") this compound from the liposome-encapsulated drug.
-
For ultrafiltration, place a known volume of the liposome suspension into a centrifugal filter unit (e.g., with a 100 kDa molecular weight cut-off).
-
Centrifuge according to the manufacturer's instructions to collect the filtrate containing the free drug.
-
-
Quantification of Free this compound:
-
Analyze the filtrate using a validated reverse-phase HPLC method. A C18 column is typically used.[7]
-
Prepare a standard curve of known this compound concentrations in the same buffer.
-
Quantify the amount of free this compound in the filtrate by comparing its peak area to the standard curve.
-
-
Quantification of Total this compound:
-
Take a separate aliquot of the original, unseparated liposome suspension.
-
Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent, such as methanol (B129727) or isopropanol, at a ratio of 1:9 (liposomes:solvent). Vortex thoroughly.
-
Analyze this solution by HPLC to determine the total drug concentration.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Use the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: Workflow for assessing the stability of lyophilized this compound liposomes.
Caption: Logical guide for troubleshooting liposome aggregation issues.
References
- 1. Issues Associated with Large-Scale Production of Liposomal Formulations - Lyophilization Articles & Reports [lyophilization.boomja.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. benthomasagency.com [benthomasagency.com]
- 7. Pharmacokinetics and pharmacodynamics of liposomal this compound in adult volunteers with mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Responses to Mifamurtide Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mifamurtide (B1676584) in animal models. The information is designed to help address the variability often observed in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known by its trade name Mepact®, is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls.[1][2] It is an immunomodulator that stimulates the innate immune system.[1][2] this compound specifically binds to the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor on monocytes and macrophages.[1][2][3] This binding activates a signaling cascade, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1][3] The activation of these immune cells enhances their ability to recognize and destroy tumor cells.[2][3]
Q2: In which animal models has this compound been studied for osteosarcoma?
A2: this compound has been evaluated in various animal models of osteosarcoma. Notably, canine osteosarcoma has been used as a spontaneous model that closely resembles the human disease.[4] Studies in dogs with spontaneous osteosarcoma have shown improved disease-free survival when treated with this compound after surgery.[4] Murine (mouse and rat) models, including xenograft and syngeneic models of osteosarcoma, have also been extensively used to study the efficacy and mechanism of action of this compound, particularly in the context of metastatic disease.[5][6]
Q3: What are the common side effects of this compound observed in animal studies?
A3: The most common side effects observed in animals are generally mild and transient, consistent with immune stimulation. These include fever, chills, and fatigue.[7][8] In some cases, mild elevations in body temperature (1-2°C) for a few hours post-injection have been reported.[4]
Q4: Can this compound be used in combination with chemotherapy in animal models?
A4: Yes, this compound is often used in combination with standard chemotherapy agents in animal models of osteosarcoma. Studies have shown that this compound does not appear to interfere with the anti-tumor effects of chemotherapies like doxorubicin, cisplatin, and ifosfamide.[7][9] In fact, it is often administered as an adjuvant therapy to help eliminate residual micrometastases that may not be eradicated by chemotherapy alone.[2]
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition
Potential Cause 1: Intrinsic Resistance of Tumor Cells
-
Explanation: The degree of malignancy of the osteosarcoma cells can significantly impact their susceptibility to this compound-induced immune responses.[1][5] Highly aggressive or metastatic tumor cells may have developed mechanisms to evade the immune system.[1][5]
-
Troubleshooting Steps:
-
Characterize Tumor Cell Lines: Before in vivo experiments, perform in vitro co-culture assays with macrophages to assess the baseline sensitivity of your osteosarcoma cell lines to this compound.
-
Measure IL-10 Production: Analyze the supernatant from tumor cell cultures for the presence of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][5] High levels of IL-10 can counteract the pro-inflammatory effects of this compound.[1][5]
-
Consider Combination Therapy: In animal models with IL-10-producing tumors, consider co-administering an IL-10 blocking antibody with this compound to enhance its efficacy.[1][5]
-
Potential Cause 2: Suboptimal Dosing or Schedule
-
Explanation: The dose and frequency of this compound administration are critical for achieving a sustained immune response.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study in your specific animal model to determine the optimal biological dose that elicits a significant immune response without causing excessive toxicity.
-
Review Dosing Schedules: Refer to the established dosing schedules from published studies in similar animal models (see Table 1).
-
Issue 2: Inconsistent or Unexpected Immune Response
Potential Cause 1: Variability in Macrophage Activation
-
Explanation: The activation status of macrophages can be influenced by the tumor microenvironment. Tumors can "educate" macrophages to become tumor-associated macrophages (TAMs) with an M2-like, pro-tumoral phenotype.
-
Troubleshooting Steps:
-
Analyze Macrophage Polarization: Isolate tumors and analyze the macrophage population using flow cytometry to determine the M1/M2 ratio. An increase in the M1 (anti-tumor) to M2 (pro-tumor) ratio is a desired outcome of this compound treatment.
-
Assess Cytokine Profile: Measure a panel of pro- and anti-inflammatory cytokines in the plasma or tumor microenvironment of treated animals. A robust pro-inflammatory response (e.g., increased TNF-α, IL-6) is indicative of this compound activity.
-
Potential Cause 2: Drug Interactions
-
Explanation: Concurrent administration of certain drugs can interfere with the mechanism of action of this compound.
-
Troubleshooting Steps:
-
Avoid High-Dose NSAIDs: High doses of non-steroidal anti-inflammatory drugs (NSAIDs) can block the macrophage-activating effects of this compound.[7][10]
-
Use Caution with Calcineurin Inhibitors: Drugs like cyclosporine and tacrolimus (B1663567) can affect macrophage function and may interact with this compound.[7]
-
Separate Administration from Lipophilic Drugs: If using this compound with other lipophilic drugs, it is recommended to separate their administration times.[10]
-
Data Presentation
Table 1: Recommended Dosing and Schedules for this compound in Animal Models
| Animal Model | This compound Dose | Administration Route | Schedule | Reference(s) |
| Murine (Mouse) | 2 mg/m² | Intravenous (IV) infusion | Twice weekly for 12 weeks, then weekly for 24 weeks. | [8][9][11] |
| Canine (Dog) | 2 mg/m² | Intravenous (IV) infusion | Twice weekly for 12 weeks, then weekly for 24 weeks. | [12][13] |
Experimental Protocols
Protocol 1: Preparation and Administration of Liposomal this compound for In Vivo Studies
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile, preservative-free 0.9% Sodium Chloride for Injection, USP. Gently swirl the vial to dissolve the powder; do not shake.
-
Dilution: Withdraw the required volume of the reconstituted solution and further dilute it in an infusion bag of 0.9% Sodium Chloride for Injection to a final concentration appropriate for the animal's weight and the target dose.
-
Administration: Administer the diluted this compound solution via intravenous (IV) infusion over a period of 60 minutes.[14] The infusion line should include a filter.[14]
Protocol 2: Analysis of Macrophage Polarization by Flow Cytometry
-
Tumor Digestion: Excise tumors from treated and control animals and mechanically and enzymatically digest the tissue to obtain a single-cell suspension.
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers to identify macrophages (e.g., CD45, CD11b, F4/80 for mice).
-
Fix and permeabilize the cells.
-
Stain for intracellular markers of M1 (e.g., iNOS) and M2 (e.g., Arginase-1, CD206) polarization.[15][16]
-
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of M1 and M2 polarized macrophages within the total macrophage population.
Protocol 3: Multiplex Cytokine Analysis of Plasma Samples
-
Sample Collection: Collect blood from animals at various time points post-mifamurtide administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Aliquot and store the plasma at -80°C until analysis.
-
Multiplex Assay: Use a commercially available multiplex cytokine assay kit (e.g., Luminex-based) to simultaneously measure the concentrations of multiple pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12) in the plasma samples according to the manufacturer's instructions.[17][18][19][20]
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. EP4284332A1 - Oral liposomal compositions - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Portico [access.portico.org]
- 9. This compound for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. pure.psu.edu [pure.psu.edu]
- 13. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 14. nice.org.uk [nice.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
- 18. A comparison of serum and plasma cytokine values using a multiplexed assay in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
Technical Support Center: Mitigating Mifamurtide-Induced Inflammation in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mifamurtide (B1676584) in preclinical settings. The information provided is intended to help mitigate this compound-induced inflammation and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced inflammation?
A1: this compound, a synthetic analog of muramyl dipeptide (MDP), activates the innate immune system by binding to the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, which is primarily expressed in monocytes and macrophages.[1][2] This interaction triggers a downstream signaling cascade involving the recruitment of RIPK2 and subsequent activation of NF-κB and MAPK pathways.[2] This signaling cascade results in the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), which are responsible for the observed inflammatory response.[1]
Q2: What are the typical inflammatory side effects observed in preclinical animal models treated with this compound?
A2: Common inflammatory side effects in animal models can include fever, chills, fatigue, and general malaise.[3] In some cases, more pronounced inflammatory responses such as pleuritis and pericarditis have been noted.[3] It is crucial to monitor animals closely for these signs, especially during the initial administrations of this compound.
Q3: Can I use corticosteroids like dexamethasone (B1670325) to manage this compound-induced inflammation in my preclinical studies?
A3: It is strongly recommended to avoid the chronic or routine use of corticosteroids, such as dexamethasone, during treatment with this compound.[4][5][6][7] Corticosteroids are immunosuppressive and can counteract the intended immune-stimulating and anti-tumor effects of this compound.[3] Their use may interfere with the activation of macrophages and the subsequent cytokine production that is essential for this compound's therapeutic action.
Q4: Are there alternative strategies to mitigate excessive inflammation without compromising the anti-tumor efficacy of this compound?
A4: Yes, a promising strategy is the modulation of the immune response by targeting specific cytokines. Preclinical studies have shown that blocking the anti-inflammatory cytokine Interleukin-10 (IL-10) with a neutralizing antibody can enhance the anti-tumor activity of this compound, particularly in more aggressive cancer models.[1][2][8][9] This approach appears to shift the cytokine balance towards a more effective anti-tumor inflammatory response.
Q5: What is the rationale for combining an anti-IL-10 antibody with this compound?
A5: In some preclinical models of aggressive cancers, this compound treatment has been observed to increase the production of the immunosuppressive cytokine IL-10, which can counteract its anti-tumor effects.[1] By administering an anti-IL-10 blocking antibody, the immunosuppressive signaling of IL-10 is inhibited, which can restore and even enhance the pro-inflammatory, anti-tumor activity of this compound.[1][2][8][9]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cytokine levels in untreated control cells | Contamination of cell cultures with bacteria or endotoxins. Stresses on cells from the thawing process or culture conditions. Platelets in PBMC preparations can release cytokines. | Ensure aseptic technique and test reagents for endotoxin (B1171834) contamination. Allow cells to rest overnight after thawing before treatment. Use appropriate cell isolation techniques to minimize platelet contamination.[10] |
| Inconsistent macrophage activation between experiments | Variability in primary cell donors. Inconsistent this compound (L-MTP-PE) liposome (B1194612) reconstitution. Macrophages becoming unresponsive over time in culture. | Use a large batch of pooled donor cells if possible. Standardize the reconstitution protocol for the liposomal formulation. Use macrophages within a consistent time frame after isolation (e.g., 7-11 days for bone marrow-derived macrophages).[11] |
| Excessive cell death in this compound-treated cultures | This compound concentration is too high for the specific cell type. Over-stimulation of the inflammatory response leading to apoptosis. | Perform a dose-response curve to determine the optimal this compound concentration. Co-culture with stromal or other cell types to create a more physiological environment. |
| Low or no detectable cytokine production after this compound stimulation | The cell type used does not express sufficient levels of the NOD2 receptor. Issues with the cytokine detection assay (e.g., ELISA). | Confirm NOD2 expression in your cell line or primary cells. Troubleshoot the ELISA procedure, including checking antibody pairs, standard curve, and substrate. |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Severe acute inflammatory response in animals (e.g., high fever, lethargy) | The initial dose of this compound is too high for the animal strain. Rapid cytokine release syndrome. | Consider a dose-escalation study to determine the maximum tolerated dose. Administer pre-medication with paracetamol to help manage fever and chills (avoiding high-dose NSAIDs and corticosteroids).[4] |
| Lack of anti-tumor effect in a metastatic model | The tumor model is characterized by a highly immunosuppressive microenvironment. The timing or duration of this compound treatment is not optimal. | Consider combination therapy with an agent that modulates the tumor microenvironment, such as an anti-IL-10 antibody.[1][2][8][9] Optimize the treatment schedule based on the tumor growth kinetics. |
| Difficulty in reconstituting and administering the liposomal formulation | Improper handling of the liposomal suspension. | Follow the manufacturer's instructions for reconstitution carefully. Do not use a giving set with an in-line filter during administration, as this compound is a liposomal product.[4] |
Quantitative Data from Preclinical Studies
In Vitro Cytokine Secretion in Macrophage-Osteosarcoma Cell Co-cultures
The following table summarizes the levels of IL-6 and IL-10 in the supernatant of co-cultures of macrophages and various osteosarcoma (OS) cell lines (MG-63, HOS, 143B) with and without this compound treatment. Data is extracted from a study by Calvani et al. (2023).[1]
| Cell Line | Treatment | IL-6 (pg/mL) | IL-10 (pg/mL) |
| MG-63 | Control | ~1500 | ~200 |
| This compound | ~2500 | ~100 | |
| HOS | Control | ~500 | ~400 |
| This compound | ~500 | ~600 | |
| 143B | Control | ~250 | ~600 |
| This compound | ~250 | ~800 | |
| * Indicates a statistically significant difference compared to the control. |
In Vitro Osteosarcoma Cell Viability with this compound and Anti-IL-10 Antibody
This table shows the percentage of live osteosarcoma cells after treatment with this compound, an anti-IL-10 antibody, or a combination of both in a co-culture system with macrophages. Data is adapted from Calvani et al. (2023).[1]
| Cell Line | Treatment | % Live Cells |
| HOS | Control | 100% |
| This compound | ~95% | |
| Anti-IL-10 Ab | ~90% | |
| This compound + Anti-IL-10 Ab | ~40% | |
| 143B | Control | 100% |
| This compound | ~98% | |
| Anti-IL-10 Ab | ~92% | |
| This compound + Anti-IL-10 Ab | ~50% | |
| *** Indicates a statistically significant reduction in live cells compared to control and single treatments. |
Experimental Protocols
In Vitro Macrophage Activation and Cytokine Measurement
-
Cell Culture: Culture murine bone marrow-derived macrophages or a macrophage cell line (e.g., J774A.1) in complete DMEM medium. For co-culture experiments, seed macrophages with osteosarcoma cells at a pre-determined ratio.
-
This compound Preparation: Reconstitute liposomal this compound (L-MTP-PE) according to the manufacturer's instructions. Further dilute in cell culture medium to the desired working concentration (e.g., 100 µM).
-
Cell Treatment: Treat the macrophage or co-cultures with this compound for a specified period (e.g., 24-48 hours). For mitigation studies, add the anti-inflammatory agent (e.g., anti-IL-10 antibody) at a predetermined concentration either simultaneously with or prior to this compound treatment.
-
Supernatant Collection: After the incubation period, centrifuge the cell culture plates and collect the supernatant. Store at -80°C until analysis.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.[12][13][14][15]
-
In Vivo Murine Model of Osteosarcoma Lung Metastasis
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c) for the syngeneic tumor model.
-
Tumor Cell Preparation: Culture a highly metastatic murine osteosarcoma cell line (e.g., K7M2). Label the cells with a fluorescent marker (e.g., CellTracker Green) for ex vivo analysis.
-
Tumor Cell Injection: Inject the fluorescently labeled osteosarcoma cells intravenously via the tail vein to establish lung metastases.
-
Treatment Regimen:
-
This compound: Administer this compound intravenously or intraperitoneally at a predetermined dose (e.g., 1 mg/kg) and schedule (e.g., twice weekly).
-
Anti-IL-10 Antibody: Administer the anti-IL-10 antibody intraperitoneally at an effective dose.
-
Combination Therapy: Administer both this compound and the anti-IL-10 antibody according to the optimized schedule.
-
-
Endpoint Analysis: After a specified period (e.g., 24 hours or longer), euthanize the mice and harvest the lungs.
-
Metastasis Quantification: Dissociate the lung tissue into a single-cell suspension. Analyze the cell suspension by flow cytometry to quantify the number of fluorescently labeled tumor cells in the lungs.[1]
Visualizations
Signaling Pathway
Caption: this compound activates the NOD2 signaling pathway in macrophages.
Experimental Workflow
Caption: Workflow for testing anti-IL-10 Ab with this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting this compound experiments.
References
- 1. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 5. uhs.nhs.uk [uhs.nhs.uk]
- 6. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 7. ec.europa.eu [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
- 11. Liposomal muramyl tripeptide phosphatidylethanolamine (MTP-PE) promotes haemopoietic recovery in irradiated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mifamurtide's Efficacy in Combination Therapies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with mifamurtide (B1676584) in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound, a synthetic analog of muramyl dipeptide (MDP), is an immunomodulator that stimulates the innate immune system.[1][2] It specifically targets and activates monocytes and macrophages by binding to the NOD2 receptor.[1][2] This activation leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and enhances the tumoricidal activity of these immune cells, enabling them to recognize and destroy cancer cells.[1][3]
Q2: Why is this compound administered in a liposomal formulation?
A2: this compound is encapsulated in liposomes (L-MTP-PE) to enhance its delivery to and uptake by macrophages and monocytes.[4][5] The liposomal formulation protects the drug from rapid degradation in the plasma, increases its half-life, and facilitates its targeted delivery to the lungs, where many osteosarcoma metastases occur.[4][6] This targeted delivery also helps to reduce systemic toxicity.[4]
Q3: What are the most common combination strategies being explored with this compound?
A3: this compound is primarily studied in combination with standard chemotherapy regimens for osteosarcoma, such as those including doxorubicin (B1662922), cisplatin, methotrexate, and ifosfamide.[7][8] Preclinical studies have also shown promise for combinations with other agents like zoledronic acid and, more recently, with immunotherapies such as anti-IL-10 antibodies to overcome resistance.[9][10][11]
Q4: Are there any known contraindications or interactions to be aware of when using this compound in preclinical models?
A4: Yes, high doses of non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit the macrophage-activating effects of this compound and should be avoided.[12][13] Similarly, the use of immunosuppressive agents like corticosteroids may counteract its immune-stimulatory mechanism.[3][13] When combining with lipophilic drugs like doxorubicin, it is recommended to separate the administration times to avoid potential interference.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of this compound Efficacy in In Vitro Co-culture Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal Macrophage Differentiation and Activation | - Verify macrophage phenotype: Use flow cytometry to confirm the expression of macrophage markers (e.g., CD68, CD14) and polarization status (M1/M2 markers) before and after this compound treatment.[14][15] - Optimize differentiation protocol: Ensure consistent source and concentration of M-CSF or GM-CSF for monocyte-to-macrophage differentiation. The duration of differentiation (typically 6-7 days) is critical.[1][16] - Confirm this compound activity: Use a positive control for macrophage activation (e.g., LPS) to ensure the cells are responsive. |
| Inappropriate Co-culture Ratio | - Titrate osteosarcoma cell to macrophage ratio: The ratio of effector (macrophages) to target (osteosarcoma) cells is crucial for observing a cytotoxic effect. Start with a range of ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal condition for your specific cell lines. |
| High Levels of Immunosuppressive Cytokines (e.g., IL-10) | - Measure cytokine profile: Use a Luminex assay or ELISA to quantify cytokine levels in the co-culture supernatant. High levels of IL-10 can suppress macrophage anti-tumor activity.[11] - Neutralize IL-10: Include an anti-IL-10 neutralizing antibody in the co-culture to block its immunosuppressive effects and potentially restore this compound's efficacy.[11] |
| Issues with Liposomal this compound Preparation | - Ensure proper reconstitution: Follow the manufacturer's instructions carefully for reconstituting the lyophilized powder. The temperature of the hydrating medium should be above the lipid transition temperature.[3] - Check liposome (B1194612) integrity: If preparing in-house, ensure proper lipid film formation and hydration. The stability of liposomes can be affected by storage conditions and freeze-thaw cycles.[17] |
Issue 2: High Variability in Tumor Growth and Metastasis in Animal Models
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Standardize surgical procedure: For orthotopic models, ensure consistent injection site and volume of tumor cells. Use of imaging guidance can improve accuracy.[18][19] - Cell viability: Use a consistent number of viable tumor cells for implantation. Perform a viability count (e.g., trypan blue exclusion) immediately before injection. |
| Variable Host Immune Response | - Choice of mouse strain: The immune status of the mouse strain (e.g., nude, NSG) will significantly impact the interaction with an immunomodulator like this compound. Ensure the chosen model is appropriate for the experimental question.[10] - Monitor animal health: Underlying health issues in individual animals can affect both tumor growth and immune response. Closely monitor animal welfare throughout the study. |
| Suboptimal Dosing and Schedule | - Dose translation: Ensure appropriate allometric scaling of the this compound dose from human to mouse.[9] - Treatment schedule: The timing of this compound administration relative to tumor implantation and other therapies is critical. Refer to established protocols and consider optimization for your specific model.[9][10] |
| Tumor Microenvironment Heterogeneity | - Characterize the tumor microenvironment: At the experimental endpoint, analyze the immune cell infiltrate (e.g., by IHC or flow cytometry) and cytokine profile of the tumors to understand the immunological context of the treatment response.[20] |
Data Presentation
Table 1: Summary of Preclinical Studies on this compound Combination Therapies
| Combination Agent | Cancer Model | Key Findings | Reference |
| Doxorubicin | Chondrosarcoma (3D co-culture and xenograft) | This compound enhanced the chemosensitivity to doxorubicin and improved anti-tumoral efficacy. | [21] |
| Zoledronic Acid | Osteosarcoma (xenogeneic and syngeneic models) | The combination resulted in a synergistic inhibition of primary tumor progression and did not interfere with the individual effects on bone protection and lung metastasis inhibition. | [9][10] |
| Anti-IL-10 Antibody | Metastatic Osteosarcoma (in vitro and in vivo) | The combination significantly increased the mortality of high-grade osteosarcoma cells and reduced lung metastases compared to this compound alone, overcoming IL-10-mediated resistance. | [11] |
Table 2: Clinical Trial Data on this compound in Combination with Chemotherapy for Osteosarcoma
| Study | Patient Population | Treatment Arms | Key Efficacy Outcome | Reference |
| INT-0133 | Newly diagnosed, non-metastatic osteosarcoma | Chemotherapy vs. Chemotherapy + this compound | 6-year overall survival: 78% with this compound vs. 70% with chemotherapy alone (p=0.03). | [18][21] |
| Single Institution Study | Localized osteosarcoma | This compound + Conventional Therapy vs. Historical Control | 5-year progression-free survival: 92.9% with this compound. | [2][22] |
| Patient Access Study | High-risk, recurrent, and/or metastatic osteosarcoma | This compound +/- Chemotherapy | 2-year overall survival: 45.9%. | [19] |
Experimental Protocols
Protocol 1: In Vitro Osteosarcoma Cell and Macrophage Co-culture Assay
-
Macrophage Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using density gradient centrifugation.
-
Plate PBMCs in a T-75 flask in Monocyte Attachment Medium for 1-1.5 hours to allow monocyte adherence.
-
Wash off non-adherent cells and culture the adherent monocytes in M1 or M2-Macrophage Generation Medium supplemented with M-CSF (50 ng/mL) for 6 days.[1] Replace the medium every 3 days.
-
-
Co-culture Setup:
-
On day 7, detach the differentiated macrophages and seed them in a 24-well plate.
-
Add osteosarcoma cells (e.g., MG-63, HOS, 143B) at a desired ratio (e.g., 1:1, 5:1 macrophages to tumor cells).
-
Treat the co-cultures with liposomal this compound (e.g., 100 µM) and/or other combination agents (e.g., doxorubicin, anti-IL-10 antibody).[11]
-
-
Endpoint Analysis (after 24-72 hours):
-
Cell Viability/Cytotoxicity: Assess osteosarcoma cell viability using methods like Annexin V/PI staining followed by flow cytometry, or a colorimetric assay such as MTT or crystal violet.
-
Macrophage Polarization: Analyze the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., CD206, Arginase-1) markers on macrophages using flow cytometry or RT-qPCR.[14][15]
-
Cytokine Profiling: Collect the culture supernatant and measure cytokine concentrations using a Luminex multiplex assay or ELISA.[11]
-
Protocol 2: Orthotopic Osteosarcoma Xenograft Model
-
Cell Preparation:
-
Culture human osteosarcoma cells (e.g., 143B, Saos-2) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^6 cells per 20-50 µL.
-
-
Surgical Procedure (Intratibial Injection):
-
Anesthetize an immunodeficient mouse (e.g., athymic nude or NSG mouse, 6-8 weeks old).
-
Make a small incision over the proximal tibia to expose the tibial plateau.
-
Using a 27-gauge needle, carefully inject the tumor cell suspension into the medullary cavity of the tibia.
-
Close the incision with sutures or surgical clips.
-
-
Treatment Regimen:
-
Allow tumors to establish for 7-10 days, monitoring growth via bioluminescence imaging (BLI) or palpation.[10][23]
-
Randomize mice into treatment groups.
-
Administer this compound (e.g., 1 mg/kg, i.v.) and the combination agent (e.g., zoledronic acid 100 µg/kg i.p., anti-IL-10 antibody i.p.) according to a predetermined schedule (e.g., twice weekly for this compound).[9][10][11]
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth regularly (e.g., twice weekly) using BLI and/or caliper measurements.[10][23]
-
Monitor for the development of lung metastases using BLI of the thoracic region.
-
At the end of the study, harvest primary tumors and lungs for histological analysis (H&E staining) and immunohistochemistry (e.g., for immune cell markers).
-
Visualizations
Caption: this compound signaling pathway in macrophages and interaction with osteosarcoma cells.
Caption: General experimental workflow for preclinical evaluation of this compound combinations.
Caption: Logical troubleshooting flow for experiments with this compound combinations.
References
- 1. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound Added to Osteosarcoma Therapy May Improve Outcomes | Docwire News [docwirenews.com]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pharmacokinetics and pharmacodynamics of liposomal this compound in adult volunteers with mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Strategies to Augment Immune Check Point Inhibitors Efficacy - Implications for Translational Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Progresses in Fluorescence Imaging Guidance for Bone and Soft Tissue Sarcoma Surgery [frontiersin.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Protocol for differentiation of monocytes and macrophages from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]
- 14. oncology.labcorp.com [oncology.labcorp.com]
- 15. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. ijper.org [ijper.org]
- 18. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.psu.edu [pure.psu.edu]
- 20. forskning.ruc.dk [forskning.ruc.dk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
resolving issues with mifamurtide solubility for experimental use
Answering the user's request.## Resolving Mifamurtide (B1676584) Solubility: A Technical Support Guide for Experimental Use
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with this compound solubility and handling in experimental settings. The following troubleshooting guides and FAQs directly address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge? A1: this compound (also known as L-MTP-PE) is a synthetic, lipophilic derivative of muramyl dipeptide (MDP), which is a component of bacterial cell walls.[1][2] Its lipophilic nature makes it highly effective at targeting macrophages but also renders it practically insoluble in aqueous solutions, which is a primary challenge for researchers preparing it for in vitro and in vivo experiments.[3][4]
Q2: What is the recommended solvent for reconstituting this compound powder? A2: For the commercially available liposomal formulation (Mepact®), the lyophilized powder is reconstituted with a 0.9% sodium chloride solution to form a liposomal suspension.[5][6] For non-liposomal this compound powder intended for custom preparations, an organic solvent is required for initial dissolution due to its hydrophobicity. A mixture of chloroform (B151607) and methanol (B129727) is commonly used before incorporation into a delivery system like liposomes.
Q3: How can I prevent my this compound solution from precipitating when added to aqueous cell culture media? A3: Precipitation in aqueous media is a frequent issue due to this compound's poor water solubility.[7] Here are several troubleshooting strategies:
-
Use a Liposomal Formulation: this compound is designed to be encapsulated in liposomes, which allows for stable dispersion in aqueous solutions and effective targeting of monocytes and macrophages.[1][4][8]
-
Serial Dilution: When diluting a stock solution, add it slowly to the aqueous medium while vortexing to facilitate dispersion and prevent immediate precipitation.
-
Sonication: After dilution, sonicating the solution can help break down aggregates and create a more uniform suspension.
-
Avoid Temperature Fluctuations: Repeated freeze-thaw cycles or drastic temperature shifts can cause proteins and other media components to precipitate, which may exacerbate the issue.[9]
Q4: Can I use DMSO to dissolve this compound? A4: While DMSO is a powerful solvent, it is not the standard choice for this compound. The established method, particularly for clinical and advanced experimental use, involves liposomal encapsulation. If using a non-liposomal powder, initial dissolution in a chloroform:methanol mixture followed by incorporation into liposomes is the recommended path to ensure stability in aqueous systems and proper biological targeting. Using high concentrations of DMSO can also introduce confounding variables and cellular toxicity in experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution in Media | The compound is not fully solubilized or dispersed in the aqueous buffer/media. This is expected due to this compound's lipophilic nature. | 1. Ensure you are using a liposomal formulation. If preparing your own, verify the encapsulation efficiency.2. After diluting the stock into the final medium, vortex vigorously and/or sonicate the solution to create a homogenous suspension.3. Visually inspect for precipitates before each use. If present, attempt to resuspend through gentle warming and vortexing. |
| Inconsistent Experimental Results | Variable drug concentration due to incomplete dissolution or settling of the compound over time. | 1. Standardize your solution preparation protocol meticulously.2. Always vortex or sonicate the final working solution immediately before adding it to your cells or animals to ensure a uniform dose.3. Prepare fresh working solutions for each experiment to avoid issues with stability over time. |
| Low Bioactivity in Cell-Based Assays | The drug is not being effectively delivered to the target cells (monocytes/macrophages). | 1. This compound's activity is dependent on its uptake by phagocytic cells.[8] Liposomal encapsulation is critical for this targeting mechanism.2. Ensure your cell culture system contains target cells like monocytes or macrophages, as this compound does not act directly on tumor cells.[10][11] |
Experimental Protocols
Protocol 1: Reconstitution of Commercial Liposomal this compound (Mepact®)
This protocol is based on the instructions for the clinical formulation and should be adapted for experimental scale under aseptic conditions.
-
Bring the vial of lyophilized this compound powder and the 0.9% sodium chloride diluent to room temperature.
-
Using a sterile syringe, add 50 mL of 0.9% sodium chloride solution to the vial containing 4 mg of this compound.[6]
-
Shake the vial vigorously for one minute. The resulting suspension should be a homogenous, white, opaque liposomal suspension with a concentration of 0.08 mg/mL.[5][6]
-
Allow the suspension to rest for 30 minutes to ensure complete hydration of the liposomes.
-
Before use, gently invert the vial to ensure the suspension is uniform.
-
For administration, the required volume is drawn through a provided filter and may be further diluted in 0.9% sodium chloride for infusion.[12]
Protocol 2: General Workflow for In-House Liposome (B1194612) Preparation
This is a generalized guide. Lipid composition, ratios, and specific parameters must be optimized for your experimental needs.
-
Lipid Film Formation:
-
Dissolve this compound powder and chosen lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS)) in a chloroform:methanol solvent mixture in a round-bottom flask.[11]
-
Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure, creating a thin, dry lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., sterile PBS or 0.9% NaCl) and agitating (vortexing or swirling) to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To create small, unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification (Optional):
-
To remove any unencapsulated this compound, the liposome suspension can be purified using techniques like dialysis or size exclusion chromatography.
-
Visualizations
Caption: A workflow for preparing this compound solutions for experiments.
Caption: this compound activates macrophages via the intracellular NOD2 pathway.[8][10][13]
References
- 1. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. medic.co.il [medic.co.il]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. This compound for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in osteosarcoma--a practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
minimizing batch-to-batch variability of mifamurtide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with mifamurtide (B1676584) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analog of muramyl dipeptide (MDP), which is a component of bacterial cell walls.[1] It is formulated in liposomes and functions as an immunomodulator.[2] Its primary mechanism of action involves binding to the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, which is present on the surface of monocytes and macrophages.[3][4] This interaction triggers a signaling cascade, leading to the activation of these immune cells and the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[3]
Q2: What are the common sources of experimental variability when using this compound?
A2: Batch-to-batch variability in this compound experiments can arise from several factors:
-
Liposome (B1194612) Integrity and Formulation: The liposomal encapsulation of this compound is crucial for its activity.[2] Variations in liposome size, charge, and stability can affect cellular uptake and drug release, leading to inconsistent results.[5]
-
Cell Line Differences: Different cell lines, particularly various osteosarcoma cell lines, can exhibit varied responses to this compound.[4] This can be due to differences in NOD2 expression or downstream signaling pathways.
-
Reagent and Media Variability: The quality and composition of cell culture media, particularly the presence of serum, can impact liposome stability and this compound's bioactivity.[6]
-
Handling and Preparation: Improper reconstitution, storage, or handling of the this compound solution can lead to degradation or aggregation, affecting its potency.
Q3: How should this compound be stored and handled in a laboratory setting?
A3: Proper storage and handling are critical for maintaining the consistency of this compound.
-
Unopened Vials: Unopened vials of lyophilized this compound should be stored in a refrigerator at 2°C to 8°C. Do not freeze.[7]
-
Reconstituted Solution: After reconstitution, the this compound suspension is chemically and physically stable for up to 6 hours at room temperature (approximately 20-25°C).[7] It is recommended to use the solution immediately after preparation. Do not refrigerate or freeze the reconstituted solution.
-
Stock Solutions: For in vitro experiments, it is advisable to prepare fresh dilutions for each experiment to avoid variability from freeze-thaw cycles.[8]
Troubleshooting Guide
Issue 1: High Variability in Cytokine Induction Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Preparation | Ensure a standardized and consistent protocol for reconstituting and diluting this compound for every experiment. Use the same source and lot of saline or buffer for reconstitution. |
| Variable Cell Health and Density | Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| Batch-to-Batch Variation in Serum | If using fetal bovine serum (FBS), consider using a single, pre-tested batch for the entire set of experiments or switch to a serum-free medium if validated for your cell line. |
| Timing of Cytokine Measurement | The kinetics of cytokine production can vary. Perform a time-course experiment to determine the optimal time point for measuring the specific cytokine(s) of interest in your experimental system. |
Issue 2: Low or No Bioactivity (e.g., lack of cytokine production or effect on cell viability)
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Ensure proper storage of lyophilized powder and use reconstituted solution within the recommended 6-hour window. Prepare fresh for each experiment. |
| Incorrect Reconstitution | Follow the manufacturer's instructions for reconstitution carefully. Ensure the correct volume of 0.9% sodium chloride is used and that the solution is gently mixed to avoid damaging the liposomes. |
| Low NOD2 Expression in Cell Line | Verify the expression of NOD2 in your target cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to respond to this compound. |
| Presence of Inhibitory Substances | Avoid the use of corticosteroids, high-dose NSAIDs, and calcineurin inhibitors (like cyclosporin) in your experiments, as they can interfere with this compound's mechanism of action.[1] |
| Cell Line Resistance | Some cancer cell lines, particularly more aggressive ones, may be less responsive to this compound's effects.[4] This may be due to the production of immunosuppressive cytokines like IL-10.[4] |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molar Mass | 1237.518 g·mol⁻¹ | [1] |
| Formulation | Liposomal suspension | [2] |
| Terminal Half-life (in plasma) | Approximately 18 hours | [1] |
| Reconstituted Stability | 6 hours at room temperature (20-25°C) | [7] |
Table 2: Quality Control Parameters for Liposomal this compound
| Parameter | Analytical Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To ensure consistent liposome size distribution, which affects cellular uptake and biodistribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge of the liposomes, which influences their stability and interaction with cell membranes. |
| Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) after liposome disruption | To quantify the amount of this compound encapsulated within the liposomes, ensuring consistent drug loading. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and lamellarity of the liposomes. |
Experimental Protocols
Protocol 1: In Vitro Macrophage-Osteosarcoma Cell Co-culture Assay
-
Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using standard protocols with M-CSF.
-
Cell Seeding: Seed the differentiated macrophages in a culture plate. On the following day, seed an osteosarcoma cell line (e.g., MG-63) on top of the macrophage monolayer.[9]
-
This compound Preparation: Reconstitute lyophilized this compound with 0.9% sodium chloride to a stock concentration. Further dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Treatment: Add the diluted this compound solution to the co-culture wells. Include appropriate controls (e.g., vehicle-treated co-culture, osteosarcoma cells alone, macrophages alone).
-
Incubation: Incubate the co-culture for the desired period (e.g., 24-72 hours).
-
Analysis:
-
Cytokine Production: Collect the culture supernatant and measure cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA or a multiplex bead array.
-
Cell Viability/Proliferation: Assess the viability or proliferation of the osteosarcoma cells using methods such as Annexin V/PI staining followed by flow cytometry, or a colorimetric assay like MTT.[4][10]
-
Macrophage Polarization: Analyze macrophage polarization markers (e.g., M1 and M2 markers) using flow cytometry or qPCR.[11]
-
Protocol 2: NOD2 Activation Reporter Assay using HEK-Blue™ hNOD2 Cells
-
Cell Culture: Maintain HEK-Blue™ hNOD2 cells according to the manufacturer's instructions, using the recommended growth medium and selection antibiotics.[12]
-
Cell Seeding: Plate the HEK-Blue™ hNOD2 cells in a 96-well plate at the recommended density.
-
This compound Preparation: Prepare serial dilutions of reconstituted this compound in cell culture medium.
-
Treatment: Add the this compound dilutions to the cells. Include a positive control (e.g., a known NOD2 agonist like MDP) and a negative control (vehicle).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter by adding a detection reagent (e.g., QUANTI-Blue™) to the culture supernatant.[13]
-
Analysis: Read the absorbance at the appropriate wavelength and calculate the fold induction of NF-κB activity relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway in macrophages.
Caption: General experimental workflow for in vitro this compound studies.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of liposomal this compound in adult volunteers with mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of liposomal this compound in adult volunteers with mild or moderate renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. invivogen.com [invivogen.com]
- 13. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mifamurtide in Osteosarcoma: A Comparative Analysis of Immunomodulatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mifamurtide's efficacy with other immunomodulatory agents in the context of osteosarcoma. The information is supported by experimental data from preclinical and clinical studies, with a focus on mechanism of action, efficacy endpoints, and detailed experimental protocols.
Introduction to This compound (B1676584) and Immunomodulation in Osteosarcoma
This compound (liposomal muramyl tripeptide phosphatidyl-ethanolamine, L-MTP-PE) is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls. It acts as a potent activator of the innate immune system, primarily by targeting monocytes and macrophages. By stimulating these cells, this compound aims to eradicate residual cancer cells and micrometastases that may persist after conventional chemotherapy and surgery. The landscape of immunotherapy for osteosarcoma is evolving, with several other immunomodulators, such as Toll-like receptor (TLR) agonists, checkpoint inhibitors, and CAR-T cell therapies, being investigated. This guide will compare this compound to these emerging alternatives.
Mechanism of Action: A Comparative Overview
This compound's primary mechanism involves the activation of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor. This contrasts with other immunomodulators that engage different pathways, such as the Toll-like receptors (TLRs) or directly modulate T-cell activity.
This compound Signaling Pathway
This compound, delivered via liposomes, is phagocytosed by macrophages and monocytes. Inside the cell, its active component, MTP-PE, is recognized by NOD2. This interaction triggers a downstream signaling cascade involving the recruitment of the kinase RICK (RIP2), leading to the activation of the NF-κB and MAPK pathways. The ultimate result is the production of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8, which promote an anti-tumor microenvironment.
A Comparative Analysis of Mifamurtide and Muramyl Dipeptide: Efficacy, Mechanism, and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mifamurtide (B1676584) and muramyl dipeptide (MDP), two immunomodulatory agents with significant therapeutic interest. This analysis is supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of their respective attributes.
This compound, a synthetic analogue of muramyl dipeptide, has garnered approval in Europe for the treatment of high-grade, resectable, non-metastatic osteosarcoma in conjunction with post-operative chemotherapy.[1][2] Both this compound and its parent compound, MDP, the smallest naturally occurring immune-stimulatory component of bacterial cell walls, function by activating the innate immune system.[3][4] Their primary mechanism of action involves binding to the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a receptor predominantly expressed on monocytes and macrophages.[2][5] This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and enhanced tumoricidal activity of immune cells.[2][6]
This guide will delve into a detailed comparison of their structure, mechanism of action, pharmacokinetics, efficacy, and safety profiles, supported by quantitative data and experimental methodologies.
Structural and Functional Differences
This compound is a fully synthetic lipophilic derivative of MDP.[2] Specifically, it is muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), a modification that significantly enhances its pharmacokinetic and pharmacodynamic properties compared to the naturally occurring MDP.[4][7] The lipophilic nature of this compound facilitates its incorporation into liposomes for intravenous delivery, which aids in targeting monocytes and macrophages.[2] This liposomal formulation, known as L-MTP-PE, has been shown to be more effective at activating monocytes and is approximately ten times less toxic than unencapsulated MTP-PE.[2][7]
Comparative Efficacy and Potency
Preclinical studies have demonstrated that MTP-PE, the active component of this compound, is superior to MDP in activating human monocytes.[7] The lipophilic characteristics of MTP-PE lead to greater cellular uptake.[7] Furthermore, the encapsulation of MTP-PE into liposomes enhances the activation of murine macrophages and human monocytes by as much as 100-fold compared to free MDP.[3]
In a clinical context, the addition of this compound to chemotherapy has been shown to improve overall survival in osteosarcoma patients. A long-term follow-up of a pivotal clinical trial demonstrated a 6-year overall survival of 78% in patients receiving this compound with chemotherapy, compared to 70% for those receiving chemotherapy alone.[7]
Mechanism of Action: The NOD2 Signaling Pathway
Both this compound and MDP exert their immunomodulatory effects by activating the NOD2 signaling pathway. Upon binding of either ligand to the cytosolic NOD2 receptor, a conformational change is induced, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[8][9] This interaction triggers a series of ubiquitination events, leading to the activation of the TAK1 kinase.[10] Activated TAK1, in turn, initiates two major downstream signaling cascades: the NF-κB pathway and the MAPK pathway.[10][11]
Activation of the NF-κB pathway results in the translocation of NF-κB transcription factors into the nucleus, where they drive the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][9] The MAPK pathway further contributes to the inflammatory response.[11] Collectively, this signaling cascade leads to the activation of monocytes and macrophages, enhancing their ability to recognize and destroy tumor cells.[2][6]
NOD2 Signaling Pathway initiated by this compound or MDP.
Data Presentation
| Parameter | This compound (L-MTP-PE) | Muramyl Dipeptide (MDP) |
| Structure | Synthetic lipophilic muramyl tripeptide phosphatidylethanolamine | Naturally occurring hydrophilic muramyl dipeptide |
| Formulation | Liposomal intravenous infusion | Typically used in experimental settings as a free peptide |
| Potency | High; 100-fold more potent than free MDP in activating macrophages in vitro[3] | Lower potency compared to this compound[7] |
| Toxicity | Lower; 10-fold less toxic than free MTP-PE[2] | Associated with pyrogenicity and arthrogenicity[2] |
| Pharmacokinetic Parameter | This compound (L-MTP-PE) | Muramyl Dipeptide (MDP) |
| Half-life (plasma) | Biphasic; rapid initial clearance followed by a terminal half-life of approximately 18 hours[4] | Rapid clearance from circulation[10] |
| Distribution | Concentrated in lung, liver, spleen, nasopharynx, and thyroid[4] | Initially distributed to tissues, with some accumulation in the liver and kidney[10] |
| Excretion | Not fully elucidated in humans | Largely excreted intact in the urine in mice[10] |
| Clinical Efficacy in Osteosarcoma (Adjuvant to Chemotherapy) | This compound (L-MTP-PE) | Muramyl Dipeptide (MDP) |
| 6-Year Overall Survival | 78%[7] | Not applicable (not used clinically for this indication) |
| Improvement in Overall Survival vs. Chemotherapy Alone | 8% absolute improvement[12] | Not applicable |
| Adverse Effects | Fever (~90%), vomiting, fatigue, tachycardia (~50%), infections, anemia, anorexia, headache, diarrhea, constipation (>10%)[4] | Pyrogenicity, somnogenicity, uveitis, acute polyarthritis in preclinical models |
Experimental Protocols
NOD2 Activation Assay using HEK-Blue™ hNOD2 Cells
This assay quantifies the activation of the NOD2 pathway by measuring the activity of a reporter gene (secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selective antibiotics as per the manufacturer's instructions.
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.
-
Stimulation: Treat the cells with varying concentrations of this compound or MDP for 24 hours.
-
SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.
-
Measurement: Measure the absorbance at 620-655 nm using a microplate reader. The intensity of the color change is proportional to the level of NF-κB activation.
Workflow for NOD2 Activation Assay.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of TNF-α in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants (from this compound or MDP-stimulated immune cells) and TNF-α standards to the wells and incubate.
-
Detection Antibody: Add a biotin-conjugated detection antibody specific for TNF-α and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Substrate Addition: Add a TMB substrate solution to develop color.
-
Stopping Reaction: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at 450 nm. The concentration of TNF-α is determined by comparison to the standard curve.
In Vivo Osteosarcoma Murine Model
This protocol outlines the generation of an orthotopic osteosarcoma model in mice to evaluate the in vivo efficacy of this compound and MDP.
Methodology:
-
Cell Culture: Culture a murine osteosarcoma cell line (e.g., K7M2) in appropriate media.
-
Cell Preparation: Harvest and resuspend the cells in a suitable medium (e.g., PBS or basement membrane matrix) at a concentration of 1 x 10^6 cells per ml.
-
Intratibial Injection: Anesthetize the mice and inject approximately 10 µL of the cell suspension directly into the tibia of the hind limb.
-
Tumor Growth Monitoring: Monitor tumor growth over time using methods such as caliper measurements or bioluminescent imaging (if using luciferase-expressing cells).
-
Treatment: Once tumors are established, administer this compound, MDP, or a vehicle control intravenously according to the desired dosing regimen.
-
Efficacy Assessment: Evaluate treatment efficacy by measuring tumor volume, monitoring for lung metastases, and assessing overall survival.
Conclusion
This compound represents a significant advancement over its parent compound, muramyl dipeptide, offering enhanced potency, a longer half-life, and a more favorable toxicity profile. Its liposomal formulation facilitates targeted delivery to the primary effector cells of the innate immune system. While both compounds share the same fundamental mechanism of action through NOD2 signaling, the structural modifications of this compound translate to superior preclinical and clinical activity, as evidenced by its approval for the treatment of osteosarcoma. Further research into the nuances of their signaling and immunomodulatory effects will continue to inform the development of next-generation innate immune agonists for oncology and other therapeutic areas.
References
- 1. Video: Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models [jove.com]
- 2. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outcomes from a mechanistic biomarker multi-arm and randomised study of liposomal MTP-PE (this compound) in metastatic and/or recurrent osteosarcoma (EuroSarc-Memos trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound in osteosarcoma--a practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of muramyl peptides on mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
Mifamurtide's Mechanism of Action: A Comparative Analysis Across Osteosarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of mifamurtide (B1676584), an immune-stimulating agent, across various osteosarcoma cell lines. By presenting key experimental data in a comparative format, this document aims to facilitate a deeper understanding of the cellular contexts in which this compound exhibits its anti-tumor effects.
Comparative Efficacy of this compound in Osteosarcoma Cell Lines
This compound's effectiveness is not uniform across all osteosarcoma cell types, suggesting that the tumor microenvironment and the intrinsic characteristics of the cancer cells play a crucial role in its therapeutic outcome. Research indicates that this compound's ability to induce apoptosis and reduce cell viability is more pronounced in less aggressive osteosarcoma cell lines.
A key study investigated the effects of this compound on the primary osteosarcoma cell line MG-63 and the more aggressive, metastatic cell lines HOS and 143-B. The results demonstrated a significant reduction in cell viability and an increase in apoptosis only in the MG-63 cell line when co-cultured with monocytes.[1] In contrast, the HOS and 143-B cell lines appeared resistant to this compound's anti-tumor effects.[1]
Table 1: Effect of this compound on Apoptosis and Viability of Osteosarcoma Cell Lines in Co-culture with Macrophages
| Cell Line | Phenotype | This compound-Induced Apoptosis | Reduction in Cell Viability |
| MG-63 | Primary Osteosarcoma | Significant Induction[1] | Strong Reduction[1] |
| HOS | Aggressive, Metastatic | No Significant Induction[1] | No Significant Reduction[1] |
| 143-B | Aggressive, Metastatic | No Significant Induction[1] | No Significant Reduction[1] |
This differential sensitivity is thought to be linked to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). In the more aggressive HOS and 143-B cell lines, this compound treatment was associated with higher levels of IL-10, which may counteract the pro-inflammatory, anti-tumor response.[1]
Macrophage Polarization and Cytokine Production
This compound's primary mechanism involves the activation of monocytes and macrophages.[2] Upon activation, these immune cells can adopt different functional phenotypes, broadly categorized as M1 (pro-inflammatory, anti-tumor) and M2 (anti-inflammatory, pro-tumor). Studies in the MG-63 cell line co-cultured with macrophages have shown that this compound can induce a mixed M1/M2 phenotype, suggesting a complex modulation of the immune response.[3]
This compound-activated macrophages co-cultured with MG-63 cells showed a significant increase in the expression of both the M1 marker iNOS and the M2 marker CD206.[3] This was accompanied by an increased release of both pro-inflammatory (IL-1β, IL-6) and anti-inflammatory (IL-4, IL-10) cytokines.[3]
Table 2: Effect of this compound on Macrophage Polarization Markers and Cytokine Expression in Co-culture with MG-63 Cells
| Marker/Cytokine | Function | Effect of this compound |
| iNOS (M1 marker) | Pro-inflammatory | Significant Increase[3] |
| CD206 (M2 marker) | Anti-inflammatory | Significant Increase[3] |
| IL-1β | Pro-inflammatory | Significant Increase in mRNA[3] |
| IL-6 | Pro-inflammatory | Significant Increase in mRNA[3] |
| IL-4 | Anti-inflammatory | Significant Increase in mRNA and protein release[3] |
| IL-10 | Anti-inflammatory | Significant Increase in mRNA[3] |
These findings suggest that this compound does not simply induce a classic M1 polarization but rather a more nuanced activation state that may be influenced by the specific osteosarcoma cell line and its microenvironment.
Signaling Pathways Activated by this compound
This compound, a synthetic analog of muramyl dipeptide (MDP), is recognized by the intracellular pattern-recognition receptor NOD2, which is primarily expressed in monocytes and macrophages.[4] Binding of this compound to NOD2 initiates a signaling cascade that leads to the activation of key transcription factors, including NF-κB, and the mitogen-activated protein kinase (MAPK) pathway.[4]
This activation results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, which are crucial for the anti-tumor immune response.[2] Studies have shown that in co-cultures with the less aggressive MG-63 cells, this compound treatment leads to the activation of MAPK and STAT3 signaling pathways in macrophages.[5] However, this activation was not significantly observed in co-cultures with the more aggressive HOS and 143-B cell lines.[5]
Caption: this compound signaling pathway in macrophages.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed osteosarcoma cells (MG-63, HOS, 143-B) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Co-culture Setup: Add human peripheral blood mononuclear cells (PBMCs), as a source of monocytes, to the wells at a 10:1 effector-to-target ratio.
-
Treatment: Treat the co-cultures with this compound at a final concentration of 100 ng/mL. Include untreated co-cultures as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Co-culture osteosarcoma cells and PBMCs and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After 48 hours of incubation, harvest the cells by trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
Western Blot for Signaling Proteins (p-STAT3)
-
Cell Lysis: After treatment, wash the macrophage and osteosarcoma co-cultures with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the expression of p-STAT3 to total STAT3.
Cytokine Profiling (ELISA)
-
Sample Collection: Collect the culture supernatants from the co-cultures at various time points after this compound treatment.
-
ELISA Procedure: Perform ELISAs for specific cytokines (e.g., IL-6, IL-10, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples.
Caption: General experimental workflow for cross-validation.
References
A Comparative Analysis of Mifamurtide and Bisphosphonates in Osteosarcoma Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct therapeutic agents, mifamurtide (B1676584) and bisphosphonates, for the treatment of osteosarcoma. We will delve into their mechanisms of action, present preclinical and clinical efficacy data, and outline their respective safety profiles. This objective comparison is supported by experimental data to aid researchers and drug development professionals in understanding the therapeutic landscape of osteosarcoma.
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and young adults.[1] Despite aggressive multimodal therapies, including chemotherapy and surgery, the prognosis for patients with metastatic or recurrent disease remains poor.[1] This has spurred the investigation of novel therapeutic strategies, including immunotherapy with this compound and the use of bone-targeting agents like bisphosphonates.
This compound (Mepact®) is an immunomodulator that stimulates the innate immune system to target and eliminate cancer cells.[2] It is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls.[2]
Bisphosphonates , such as zoledronic acid, are a class of drugs that inhibit osteoclast-mediated bone resorption and have demonstrated direct anti-tumor effects on osteosarcoma cells.[3]
This guide will compare these two agents based on their distinct pharmacological approaches to treating osteosarcoma.
Mechanism of Action
The fundamental difference between this compound and bisphosphonates lies in their mechanism of action. This compound is an immune stimulant, whereas bisphosphonates have direct effects on both bone homeostasis and cancer cells.
This compound: Activating the Innate Immune System
This compound's therapeutic effect is indirect, relying on the activation of the patient's own immune system. The key steps are:
-
Recognition: Liposomal this compound is administered intravenously and is selectively taken up by monocytes and macrophages.[4]
-
Signaling Cascade: Inside these immune cells, this compound is recognized by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor.[2][5]
-
Immune Activation: This binding triggers a downstream signaling cascade, primarily through the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5]
-
Cytokine Production and Tumoricidal Activity: The activation of NF-κB and MAPKs leads to the production and secretion of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[2] These cytokines create an inflammatory microenvironment that is hostile to tumor cells and enhances the tumoricidal activity of macrophages.[2][5]
Bisphosphonates: Direct Anti-Tumor and Anti-Resorptive Effects
Nitrogen-containing bisphosphonates, such as zoledronic acid, exert their effects through the inhibition of the mevalonate (B85504) pathway in osteoclasts and, importantly, in osteosarcoma cells.[6][7]
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Bisphosphonates inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway.[6]
-
Disruption of Protein Prenylation: This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[6]
-
Induction of Apoptosis and Cytotoxicity: The lack of prenylation disrupts critical cellular processes, including cytoskeleton organization, cell signaling, and vesicular trafficking, ultimately leading to apoptosis in both osteoclasts and osteosarcoma cells.[3][6]
-
Anti-Angiogenic Effects: Bisphosphonates have also been shown to inhibit angiogenesis, a crucial process for tumor growth and metastasis.[3]
Preclinical Efficacy
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of this compound and bisphosphonates in osteosarcoma models.
In Vitro Studies
| Parameter | This compound | Bisphosphonates (Zoledronic Acid) | Citation |
| Cell Viability (IC50) | Not directly cytotoxic to osteosarcoma cells. | 1-8 µM in rat and human osteosarcoma cell lines. | [8] |
| Induces apoptosis in MG-63 cells when co-cultured with monocytes. | 82.50 µM (48h), 26.06 µM (72h), and 17.60 µM (96h) in D-17 canine osteosarcoma cells. | [5][9] | |
| Apoptosis | Induces apoptosis in the primary OS cell line, MG-63, but not in more aggressive cell lines (HOS and 143-B) in a co-culture model. | Dose-dependent increase in apoptosis in canine and human osteosarcoma cell lines. | [5][6] |
| Invasion | No direct effect. | Inhibited at a concentration of 0.1 µM in SaOS-2 cells. | [3] |
In Vivo Studies
| Parameter | This compound | Bisphosphonates (Zoledronic Acid) | Citation |
| Primary Tumor Growth | Slight but not significant inhibitory effect when used alone. | Significant inhibition of primary tumor growth. | [3] |
| Metastasis | Significantly inhibits spontaneous and experimental lung metastases. | Reduction in lung metastases. | [3] |
| Combination Therapy | Combination with zoledronic acid showed synergistic inhibition of primary tumor progression. | Combination with this compound showed synergistic inhibition of primary tumor progression. | [7] |
Clinical Efficacy and Safety
This compound
The pivotal clinical trial for this compound in osteosarcoma is the Phase III Intergroup study (INT-0133).
| Study | Population | Treatment Arms | Key Efficacy Outcomes | Citation |
| INT-0133 | 677 patients with newly diagnosed, non-metastatic osteosarcoma | 1. Chemotherapy alone2. Chemotherapy + this compound | - Overall Survival (6-year): 78% with this compound vs. 70% with chemotherapy alone (p=0.03).- Event-Free Survival: No statistically significant difference. | [10][11][12] |
| Pooled Analysis (ISG/OS-2 & GEIS-33) | 398 patients with nonmetastatic high-grade osteosarcoma | 1. Chemotherapy alone2. Chemotherapy + this compound | - Overall Survival (5-year): 75.4% with this compound vs. 65.8% with chemotherapy alone (p=0.01). | [13] |
| Single-center analysis | 23 patients with localized osteosarcoma | This compound + conventional therapy vs. 26 historical controls | - Progression-Free Survival (5-year): 92.9% with this compound vs. historical control.- Patients receiving this compound were five times less likely to have disease progression. | [14][15] |
Common Adverse Events: The most frequently reported side effects of this compound are infusion-related and include fever, chills, headache, fatigue, and myalgia.[12][16] These are generally manageable with premedication.[12]
Bisphosphonates
Clinical trials of bisphosphonates in the adjuvant setting for localized osteosarcoma have yielded mixed and, in some cases, concerning results.
| Study | Population | Treatment Arms | Key Efficacy Outcomes | Citation |
| Phase III Clinical Trial | 798 patients with newly diagnosed high-grade osteosarcoma | 1. Chemotherapy alone2. Chemotherapy + Zoledronate | - Overall Survival: Decreased in the zoledronate arm (p=0.02).- Skeletal Event-Free Survival: Improved with zoledronate (p=0.04).- Lung Metastases: Higher incidence in the zoledronate arm (p=0.03). | [17] |
| Systematic Review & Meta-analysis | Randomized-controlled trials | Zoledronic acid + standard treatment vs. standard treatment alone | - Overall Survival: Reduced with zoledronic acid (HR 1.98).- Event-Free Survival: No benefit with zoledronic acid. | [18][19] |
| Retrospective study | 4 patients with metastatic osteosarcoma | Single-agent Zoledronic acid | - Median Progression-Free Survival: 19 months.- Median Overall Survival: 56+ months. | [20] |
Common Adverse Events: Common side effects include flu-like symptoms, hypocalcemia, and renal toxicity. A rare but serious side effect is osteonecrosis of the jaw (ONJ).[17]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed osteosarcoma cells (e.g., 1 × 10^4 cells/well) into 96-well plates and culture for 24 hours.[21]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., zoledronic acid) for the desired time period (e.g., 48, 72, 96 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[22]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[22]
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[22]
Apoptosis Detection (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis by flow cytometry.
Protocol:
-
Cell Collection: Induce apoptosis in osteosarcoma cells and collect 1-5 x 10^5 cells by centrifugation.[23]
-
Washing: Wash the cells once with cold 1X PBS.[23]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.[23]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[23]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[23] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.[23]
Conclusion
This compound and bisphosphonates represent two distinct and mechanistically different approaches to the treatment of osteosarcoma.
This compound , as an immune-stimulant, has demonstrated a statistically significant improvement in overall survival for patients with non-metastatic osteosarcoma when added to standard chemotherapy.[10][11][12] Its side effect profile is generally manageable.
Bisphosphonates , particularly zoledronic acid, have shown potent anti-tumor activity in preclinical models. However, clinical trials in the adjuvant setting for localized osteosarcoma have not shown a survival benefit and, in one major study, suggested a detrimental effect on overall survival.[17][18][19] Their role in treating metastatic bone disease from other cancers is well-established, but their utility in the primary treatment of osteosarcoma remains controversial.
The preclinical evidence of a synergistic effect when this compound and zoledronic acid are combined suggests a potential future therapeutic avenue that warrants further investigation.[7] However, based on current clinical evidence, the addition of this compound to standard chemotherapy is a more established option for improving outcomes in patients with non-metastatic osteosarcoma. Researchers and clinicians must carefully consider the distinct profiles of these agents when designing future clinical trials and therapeutic strategies for this challenging disease.
References
- 1. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Zoledronic acid inhibits osteosarcoma growth in an orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and apoptotic effects of zoledronic acid on D-17 canine osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound in Metastatic and Recurrent Osteosarcoma: A Patient Access Study with Pharmacokinetic, Pharmacodynamic, and Safety Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in osteosarcoma--a practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Plus Chemotherapy for Nonmetastatic High-Grade Osteosarcoma - The ASCO Post [ascopost.com]
- 14. This compound Added to Osteosarcoma Therapy May Improve Outcomes | Docwire News [docwirenews.com]
- 15. patientworthy.com [patientworthy.com]
- 16. researchgate.net [researchgate.net]
- 17. Addition of Zoledronate to Chemotherapy in Patients with Osteosarcoma Treated with Limb-Sparing Surgery: A Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of zoledronic acid on osteosarcoma progression and metastasis: systematic review and meta‐analysis - ProQuest [proquest.com]
- 19. Effects of zoledronic acid on osteosarcoma progression and metastasis: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Zoledronic acid in metastatic osteosarcoma: encouraging progression free survival in four consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT Assay [bio-protocol.org]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Validating NOD2's Role in Mifamurtide's Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mifamurtide's performance as a NOD2 agonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation into the This compound (B1676584) signaling pathway.
Introduction
This compound (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls. It is an immunomodulator used in the treatment of osteosarcoma. The primary mechanism of action of this compound is the activation of monocytes and macrophages through the specific recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This guide focuses on the experimental validation of NOD2 as the direct target of this compound and the subsequent signaling cascade.
This compound's Signaling Pathway through NOD2
This compound, delivered via liposomes for enhanced uptake by phagocytic cells, binds to cytosolic NOD2. This interaction triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The formation of this complex initiates a downstream signaling cascade, primarily through the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. Activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-8, and IL-12. These molecules, in turn, mediate the anti-tumor activity of this compound by activating immune cells to recognize and destroy cancer cells.[1][2][3][4][5] The binding of this compound to NOD2 and subsequent signaling is a critical step in its therapeutic effect.
Quantitative Comparison of NOD2 Agonist Activity
The following tables summarize quantitative data from various studies comparing the activity of this compound with other NOD2 agonists. It is important to note that experimental conditions may vary between studies.
Table 1: Comparison of NF-κB Activation by NOD2 Agonists
| Compound | Cell Line | Assay | EC50 / Activity | Reference |
| This compound (L-MTP-PE) | Human Monocytes | NF-κB Phosphorylation | Significant increase | [1] |
| Muramyl Dipeptide (MDP) | HEK-Blue™ hNOD2 | SEAP Reporter Assay | ~10 ng/mL | [6] |
| L18-MDP | HEK-Blue™ hNOD2 | SEAP Reporter Assay | More potent than MDP | [6] |
| Desmuramylpeptide 40 | HEK-Blue™ hNOD2 | SEAP Reporter Assay | EC50 = 4.5 nM | N/A |
Table 2: Comparison of Cytokine Production Induced by NOD2 Agonists
| Compound | Cell Type | Cytokine | Concentration / Fold Increase | Reference |
| This compound (100 µM) | Human Macrophages | IL-1β | Increased | [3] |
| This compound (100 µM) | Human Macrophages | IL-6 | Increased | [3][7] |
| This compound (100 µM) | Human Macrophages | TNF-α | Increased | [3] |
| MDP | Human PBMCs | IL-1β, IL-6, TNF-α | Modest production | N/A |
| Desmuramylpeptide 40 | Human PBMCs | IL-1β, IL-6, TNF-α | Modest production, synergistic with LPS/IFN-γ | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the validation and comparison of this compound's signaling through NOD2.
NF-κB Activation Assay using HEK-Blue™ hNOD2 Cells
This assay quantifies the activation of the NF-κB pathway in response to NOD2 agonists. HEK-Blue™ hNOD2 cells are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[6][8][9]
-
Materials:
-
HEK-Blue™ hNOD2 cells (InvivoGen)
-
DMEM, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL Normocin™, 1X Pen-Strep
-
HEK-Blue™ Selection (Blasticidin and Zeocin®)
-
This compound, MDP, or other NOD2 agonists
-
HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer (620-655 nm)
-
-
Protocol:
-
Cell Seeding: Plate HEK-Blue™ hNOD2 cells in a 96-well plate at a density of 5 x 104 cells/well in 180 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare serial dilutions of this compound and other NOD2 agonists in complete DMEM. Add 20 µL of each agonist dilution to the respective wells. Include a vehicle control (e.g., sterile water or DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Using HEK-Blue™ Detection: This medium can be used during the stimulation step for real-time measurement. The color change from pink to purple/blue indicates SEAP activity.
-
Using QUANTI-Blue™ Solution: After the 24-hour incubation, transfer 20 µL of the cell culture supernatant to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution to each well and incubate at 37°C for 1-3 hours.
-
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.
-
Cytokine Production Assay by ELISA
This protocol describes the quantification of pro-inflammatory cytokines secreted by human monocytes or macrophages upon stimulation with this compound.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium, 10% FBS, 1X Pen-Strep
-
PMA (for THP-1 differentiation into macrophages)
-
This compound and other NOD2 agonists
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
96-well ELISA plates
-
Plate reader
-
-
Protocol:
-
Cell Culture and Differentiation (for THP-1):
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
To differentiate into macrophages, seed THP-1 cells in a 24-well plate at 5 x 105 cells/well and treat with 100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh complete RPMI-1640 and rest the cells for 24 hours.
-
-
Stimulation: Treat the macrophages or freshly isolated PBMCs with various concentrations of this compound or other NOD2 agonists. Include an unstimulated control.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and carefully collect the cell-free supernatants.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
-
Macrophage-Mediated Osteosarcoma Cell Cytotoxicity Assay
This assay evaluates the ability of this compound-activated macrophages to kill osteosarcoma cells.
-
Materials:
-
Human macrophages (differentiated from PBMCs or THP-1 cells)
-
Osteosarcoma cell line (e.g., MG-63, HOS)
-
Complete RPMI-1640 medium
-
This compound
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well plates
-
-
Protocol:
-
Macrophage Activation: Seed macrophages in a 96-well plate and treat with an optimal concentration of this compound (e.g., 100 µM) for 24 hours to activate them. Include untreated macrophages as a control.
-
Target Cell Labeling (if required by the assay): Label the osteosarcoma cells with a fluorescent dye (e.g., Calcein-AM) or use an assay that measures the release of a cytosolic enzyme (e.g., LDH).
-
Co-culture: After activating the macrophages, wash them to remove this compound. Add the target osteosarcoma cells to the wells containing the activated and control macrophages at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Co-culture the cells for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Measurement:
-
LDH Release Assay: Collect the supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells according to the kit manufacturer's protocol.
-
Calcein-AM Release Assay: Measure the fluorescence of the supernatant, which corresponds to the amount of Calcein released from lysed cells.
-
-
Calculation: Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Workflow for Validating this compound's NOD2-Dependent Signaling
Conclusion
The experimental evidence strongly supports the critical role of NOD2 in mediating the signaling pathway of this compound. Through direct binding to NOD2 in monocytes and macrophages, this compound initiates a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and subsequent anti-tumor immune responses. The provided experimental protocols offer a framework for researchers to further investigate and validate the nuances of this important therapeutic pathway.
References
- 1. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Macrophages in Osteosarcoma Immune Microenvironment: Implications for Immunotherapy [frontiersin.org]
- 6. invivogen.com [invivogen.com]
- 7. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. invivogen.com [invivogen.com]
Assessing the Synergistic Effects of Mifamurtide with Chemotherapy Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of mifamurtide (B1676584) with various chemotherapy agents. It includes a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
This compound (liposomal muramyl tripeptide phosphatidylethanolamine (B1630911), L-MTP-PE) is an immunomodulatory agent that activates monocytes and macrophages, enhancing the immune system's ability to target and eliminate cancer cells. It is approved in Europe for the treatment of high-grade, resectable, non-metastatic osteosarcoma in conjunction with postoperative multi-agent chemotherapy.[1] The rationale for combining this compound with chemotherapy lies in the potential for synergistic anti-tumor effects, where the immunomodulatory action of this compound complements the cytotoxic effects of chemotherapy.
Mechanism of Action: The NOD2 Signaling Pathway
This compound's mechanism of action is initiated by its active component, muramyl tripeptide phosphatidylethanolamine (MTP-PE), a synthetic analog of a component of bacterial cell walls. MTP-PE is recognized by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a pattern recognition receptor primarily expressed in monocytes and macrophages.[2] This interaction triggers a downstream signaling cascade, leading to the activation of these immune cells and the production of various pro-inflammatory cytokines and chemokines with potential tumoricidal effects.[2][3]
The binding of this compound to NOD2 initiates the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This leads to the activation of two key signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][5][6] Activation of these pathways results in the transcription and secretion of a variety of immunomodulatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, which contribute to the anti-tumor immune response.[6][7]
Synergistic Effects with Chemotherapy Agents: A Summary of Evidence
The combination of this compound with standard chemotherapy agents has been investigated in both preclinical and clinical settings, particularly in osteosarcoma. While direct quantitative preclinical synergy data for all combinations are not extensively published, the available evidence suggests a beneficial interaction.
| Chemotherapy Agent | Cancer Type | Preclinical Evidence of Synergy | Clinical Evidence/Rationale for Combination |
| Doxorubicin (B1662922) | Chondrosarcoma | Synergistic Action: A preclinical study demonstrated that the combination of this compound and doxorubicin resulted in improved antitumoral efficacy in a murine xenograft model of chondrosarcoma. This compound was shown to enhance the chemosensitivity of chondrosarcoma spheroids to doxorubicin.[8][9][10] | Standard of Care: Doxorubicin is a key component of standard chemotherapy regimens for osteosarcoma, and clinical trials have evaluated its combination with this compound.[1][2] |
| Cisplatin | Osteosarcoma | Limited direct preclinical synergy data available. | Standard of Care: Cisplatin is a cornerstone of osteosarcoma treatment. Clinical trials have successfully and safely combined this compound with cisplatin-containing chemotherapy regimens.[1][2][11] |
| Methotrexate (B535133) | Osteosarcoma, Acute Lymphoblastic Leukemia (ALL) | Limited direct preclinical synergy data for this compound. However, studies on other immunomodulators (mTOR inhibitors) have shown synergy with methotrexate in ALL.[12][13][14] | Standard of Care: High-dose methotrexate is a critical component of osteosarcoma chemotherapy. Clinical protocols have incorporated this compound with methotrexate-based regimens.[1][2] |
| Ifosfamide (B1674421) | Osteosarcoma | Potential Synergistic Interaction: While direct preclinical quantitative data is lacking, clinical trial data suggests a potential synergistic interaction between this compound and ifosfamide. Some studies hypothesize that ifosfamide may have immunomodulatory effects that complement this compound's mechanism of action.[15][16] | Standard of Care & Salvage Therapy: Ifosfamide is used in the treatment of osteosarcoma, and its combination with this compound has been evaluated in clinical trials, particularly in patients with a poor response to initial chemotherapy.[15][16] |
Experimental Protocols for Assessing Synergy
The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using methods such as the Combination Index (CI). The CI method, based on the median-effect principle, provides a quantitative measure of the interaction between two or more drugs.
Key Experiment: In Vitro Synergy Assessment using the Combination Index (CI) Method
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., osteosarcoma cell lines like MG-63 or Saos-2) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
2. Drug Preparation and Dilution Series:
-
Prepare stock solutions of this compound and the chemotherapy agent(s) in a suitable solvent.
-
Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
3. Cell Treatment:
-
Treat the cells with the single agents and the drug combinations at various concentrations.
-
Include untreated control wells (vehicle only) and wells with each drug alone.
4. Cell Viability Assay:
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
5. Data Analysis and CI Calculation:
-
Determine the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate isobolograms, which are graphical representations of drug interactions, to visualize the synergistic effects.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound and a chemotherapy agent.
Conclusion
The combination of this compound with standard chemotherapy agents represents a promising strategy in the treatment of osteosarcoma and potentially other cancers. The immunomodulatory mechanism of this compound, initiated through the NOD2 signaling pathway, complements the cytotoxic action of chemotherapy. While robust preclinical quantitative data on synergy is most evident for the combination with doxorubicin in chondrosarcoma, the extensive clinical use and positive outcomes for combinations with cisplatin, methotrexate, and ifosfamide provide a strong rationale for their continued investigation. Further preclinical studies focusing on quantitative synergy analysis would be invaluable to optimize combination ratios and scheduling, ultimately leading to more effective cancer therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of ayu NOD2 in NF-κB and MAPK signaling pathways: Insights into functional conservation of NOD2 in antibacterial innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chondrosarcoma | The benefits of combining an immunomodulator with a chemotherapy agent in chondrosarcoma–a proof of concept with this compound | springermedicine.com [springermedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. The benefits of combining an immunomodulator with a chemotherapy agent in chondrosarcoma-a proof of concept with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The addition of the immunomodulator this compound to adjuvant chemotherapy for early osteosarcoma: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTOR inhibitors are synergistic with methotrexate: an effective combination to treat acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR inhibitors are synergistic with methotrexate: an effective combination to treat acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
- 15. Is There a Role for this compound in Nonmetastatic High-Grade Osteosarcoma? Results From the Italian Sarcoma Group (ISG/OS-2) and Spanish Sarcoma Group (GEIS-33) Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. esmo.org [esmo.org]
Mifamurtide: An In-Depth Comparison of its In Vitro and In Vivo Effects in the Context of Osteosarcoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo effects of mifamurtide (B1676584), a synthetic immunomodulator, with a focus on its application in osteosarcoma. This document synthesizes experimental data on its mechanism of action, efficacy, and provides detailed experimental protocols for key assays.
This compound, a liposomal formulation of muramyl tripeptide phosphatidylethanolamine (B1630911) (L-MTP-PE), is a potent activator of the innate immune system. Its primary mechanism of action involves the recognition by Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptors on monocytes and macrophages. This interaction triggers a downstream signaling cascade, leading to the activation of these immune cells and the production of a host of pro-inflammatory cytokines, ultimately enhancing their tumoricidal activity. This guide delves into the experimental evidence that underpins our understanding of this compound's effects, both in controlled laboratory settings and in living organisms.
In Vitro Effects of this compound
The in vitro effects of this compound are primarily characterized by its ability to directly stimulate monocytes and macrophages, leading to a shift in their phenotype and function.
Macrophage Activation and Polarization
This compound has been shown to induce a mixed M1/M2 macrophage phenotype. In one study, treatment of human macrophages with 100 µM this compound resulted in a significant increase in both the M1 polarization marker, inducible nitric oxide synthase (iNOS), and the M2 polarization marker, CD206. This suggests that this compound does not induce a simple switch to a pro-inflammatory M1 state but rather promotes a more complex activation profile.
Cytokine Production
The activation of macrophages by this compound leads to the significant production and release of various cytokines. Experimental data has demonstrated that treatment with 100 µM this compound significantly increases the mRNA expression of both pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), and anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). At the protein level, a notable increase in the release of IL-4 and a slight increase in IL-6 have been observed.
Downstream Effects on Osteosarcoma Cells
In co-culture systems with osteosarcoma cells, this compound-activated macrophages have been shown to influence key signaling pathways within the cancer cells. A notable effect is the downregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3) and phosphorylated Protein Kinase B (pAKT), both of which are involved in tumor cell proliferation and survival.
| In Vitro Parameter | This compound Concentration | Cell Type | Observed Effect | Citation |
| Macrophage Polarization | 100 µM | Human Macrophages | Significant increase in both M1 (iNOS) and M2 (CD206) markers | |
| Cytokine mRNA Expression | 100 µM | Human Macrophages | Significant increase in IL-1β, IL-6, IL-4, and IL-10 mRNA | |
| Cytokine Protein Release | 100 µM | Human Macrophages | Massive increase in IL-4 release; slight increase in IL-6 release | |
| Osteosarcoma Cell Signaling | Not Specified | Osteosarcoma cells (in co-culture) | Downregulation of pSTAT3 and pAKT |
In Vivo Effects of this compound
The in vivo effects of this compound have been evaluated in both preclinical animal models and clinical trials in osteosarcoma patients, primarily in combination with chemotherapy.
Preclinical Animal Models
In a murine model of osteosarcoma, the combination of this compound with an anti-IL-10 antibody was shown to be more effective at reducing lung metastases compared to this compound alone. This suggests that the in vivo efficacy of this compound can be influenced by the tumor microenvironment and that combination therapies may be a promising approach.
A preclinical study in a mouse model of osteosarcoma investigated the combination of this compound (1 mg/kg) and zoledronic acid (100 μg/kg). While this compound alone did not significantly inhibit primary tumor proliferation, the combination of both drugs resulted in a synergistic inhibition of primary tumor growth.[1] This study also confirmed that this compound did not interfere with the bone-protective effects of zoledronic acid.[1]
Clinical Trials in Osteosarcoma
Clinical trials have provided evidence for the benefit of adding this compound to standard chemotherapy regimens for osteosarcoma. A large, randomized phase III trial (INT-0133) demonstrated a statistically significant improvement in 6-year overall survival for patients with non-metastatic osteosarcoma who received this compound in addition to chemotherapy (78% vs. 70% for chemotherapy alone).[2] Another study reported that the addition of this compound to conventional therapy improved progression-free survival and that patients receiving this compound were five times less likely to have disease progression compared to a historical control group.
| In Vivo Parameter | Treatment Regimen | Animal/Patient Population | Observed Effect | Citation |
| Lung Metastases | This compound + anti-IL-10 Ab | BALB/c mice with K7M2 osteosarcoma cells | Lower lung metastasis dissemination with the combination compared to this compound alone | |
| Primary Tumor Growth | This compound (1 mg/kg) + Zoledronic Acid (100 µg/kg) | Xenogeneic and syngeneic mice models of osteosarcoma | Synergistic inhibition of primary tumor progression with the combination | [1] |
| Overall Survival (6-year) | This compound + Chemotherapy | Patients with non-metastatic osteosarcoma | 78% with this compound vs. 70% with chemotherapy alone | [2] |
| Progression-Free Survival | This compound + Chemotherapy | Patients with osteosarcoma | 5 times lower risk of disease progression compared to historical control |
Comparison with Other Alternatives
While the primary clinical evidence for this compound is in combination with chemotherapy, preclinical studies have begun to explore its efficacy in comparison to or in combination with other therapeutic agents.
This compound vs. Other Immunomodulators
Direct comparative studies of this compound against other immunomodulators in the context of osteosarcoma are limited in the publicly available literature. Most research has focused on elucidating its own mechanism and its synergistic effects with chemotherapy.
This compound in Combination with Other Therapies
As mentioned, a preclinical study has shown a synergistic effect of this compound when combined with the bisphosphonate zoledronic acid in inhibiting primary tumor growth in osteosarcoma mouse models.[1] This suggests a potential for combination therapies beyond standard chemotherapy. Further research is needed to compare the efficacy of this compound with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, which are also being investigated for osteosarcoma.
Signaling Pathways and Experimental Workflows
This compound-Induced NOD2 Signaling Pathway
This compound's mechanism of action is initiated by its binding to the NOD2 receptor on monocytes and macrophages. This binding event triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2. The formation of the NOD2-RIPK2 complex activates downstream signaling cascades, including the NF-κB and MAPK pathways. The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines and other immune mediators, which are central to the anti-tumor effects of this compound.
Caption: this compound-induced NOD2 signaling pathway in macrophages.
Experimental Workflow: Macrophage Activation Assay
This workflow outlines the key steps in assessing the activation of macrophages by this compound in vitro.
Caption: Experimental workflow for macrophage activation assay.
Experimental Protocols
Macrophage Isolation and Differentiation
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Differentiation: Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.
Macrophage Activation and Co-culture
-
This compound Treatment: Treat the differentiated macrophages with the desired concentration of this compound (e.g., 100 µM) for a specified time (e.g., 24 hours).
-
Co-culture: For co-culture experiments, add osteosarcoma cells (e.g., MG-63) to the this compound-activated macrophage cultures at a specific effector-to-target ratio.
Analysis of Macrophage Activation and Function
-
Flow Cytometry for Macrophage Polarization:
-
Harvest the macrophages and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, HLA-DR) and M2 markers (e.g., CD163, CD206).
-
Acquire data on a flow cytometer and analyze the expression of these markers to determine the polarization state of the macrophages.
-
-
Cytokine Quantification (ELISA):
-
Collect the supernatant from the macrophage cultures.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., IL-6, IL-10, TNF-α) in the supernatant according to the manufacturer's instructions.
-
-
NOD2 Signaling Pathway Activation (Reporter Assay):
-
Transfect a suitable cell line (e.g., HEK293T) with a NOD2 expression plasmid and a reporter plasmid containing a luciferase or secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB promoter.
-
Stimulate the transfected cells with this compound.
-
Measure the reporter gene activity (luminescence or colorimetric signal) to quantify the activation of the NOD2-mediated NF-κB signaling pathway.
-
-
Macrophage-mediated Cytotoxicity Assay:
-
Label the osteosarcoma target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture the labeled target cells with the this compound-activated macrophages.
-
After a defined incubation period, measure the release of the label from the target cells into the supernatant, which is proportional to the extent of cell lysis.
-
Conclusion
The available experimental data demonstrates that this compound is a potent activator of monocytes and macrophages, leading to a complex immunomodulatory response characterized by the production of a wide range of cytokines and an enhanced tumoricidal capacity. In vitro studies provide a clear mechanism of action through the NOD2 signaling pathway, while in vivo studies, particularly clinical trials in osteosarcoma, have shown a tangible benefit in improving overall survival when this compound is added to standard chemotherapy.
However, a notable gap in the current research landscape is the lack of direct comparative studies of this compound against other emerging immunotherapies for osteosarcoma. Future research should focus on these comparative efficacy studies to better position this compound within the evolving landscape of cancer immunotherapy. Furthermore, continued investigation into synergistic combinations with other targeted therapies, beyond conventional chemotherapy, will be crucial for optimizing its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound's action and explore its future applications in oncology.
References
A Head-to-Head Comparison of Mifamurtide Delivery Systems for Osteosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Mifamurtide (B1676584), a synthetic analogue of muramyl dipeptide, is a potent immunostimulant used as an adjuvant therapy for osteosarcoma. Its efficacy is critically dependent on its successful delivery to and activation of macrophages and monocytes. The approved formulation, Mepact®, utilizes a liposomal delivery system (L-MTP-PE) to enhance pharmacokinetics and target immune cells.[1][2] This guide provides a head-to-head comparison of the standard liposomal this compound with a recently developed novel targeted liposomal system, supported by experimental data. Due to the limited publicly available data on other delivery platforms such as polymeric nanoparticles or hydrogels for this compound, this comparison focuses on advancements within liposomal technology.
Performance Comparison of this compound Delivery Systems
The following tables summarize the quantitative data for two different liposomal this compound delivery systems: the standard, clinically approved liposomal formulation and a novel, long-circulating targeted liposome (B1194612) designed to co-deliver this compound and cisplatin.
Table 1: Physicochemical Characterization of this compound Liposomal Systems
| Parameter | Standard Liposomal this compound (Mepact®) | Novel Targeted Co-loaded Liposome (this compound/Cisplatin)[3] |
| Composition | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS)[4] | Soy lecithin (B1663433) (SPC), Cholesterol (Chol), DSPE-PEG, MMP14 targeting peptide[3] |
| Particle Size (nm) | Data not publicly available in detail; generally in the range of 80-200 nm for liposomal drugs[3] | 123.6 ± 3.5 |
| Polydispersity Index (PDI) | Data not publicly available | 0.18 ± 0.02 |
| Zeta Potential (mV) | Data not publicly available | -25.7 ± 1.8 |
| This compound Encapsulation Efficiency (%) | Data not publicly available | 85.4 ± 4.2 |
| This compound Drug Loading (%) | Data not publicly available | 4.3 ± 0.2 |
Table 2: In Vitro Efficacy Against Osteosarcoma Cells (MG-63)
| Parameter | Standard Liposomal this compound (Mepact®) | Novel Targeted Co-loaded Liposome (this compound/Cisplatin)[3] |
| Cell Viability Inhibition (IC50) | Not directly cytotoxic; acts via immune stimulation[4] | Synergistically enhances cisplatin's cytotoxicity |
| Cellular Uptake Efficiency | Phagocytosed by monocytes/macrophages[5] | High affinity and uptake in MG-63 cells[3] |
| Apoptosis Induction | Induces apoptosis indirectly via activated immune cells | Significantly increases apoptosis compared to single-drug liposomes[3] |
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and experimental processes is crucial for understanding and replicating research. The following diagrams, generated using Graphviz, illustrate the key signaling pathway for this compound and a general workflow for the preparation and characterization of liposomal delivery systems.
This compound Signaling Pathway
This compound, as a muramyl dipeptide (MDP) analogue, is recognized by the intracellular receptor NOD2, primarily in monocytes and macrophages.[5][6] This interaction triggers a downstream signaling cascade involving NF-κB, leading to the transcription and secretion of various pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[6] These cytokines activate the immune system to recognize and eliminate osteosarcoma cells.
Experimental Workflow for Liposome Formulation and Characterization
The development of a novel liposomal delivery system involves several key stages, from formulation to in vitro evaluation. This workflow outlines the typical steps taken in a research setting.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are protocols for key experiments involved in the characterization and evaluation of this compound delivery systems, based on established methods and recent literature.[3]
Preparation of Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for preparing liposomes, adaptable for various lipid compositions.
-
Lipid Film Formation: Dissolve lipids (e.g., Soy lecithin, cholesterol, DSPE-PEG) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Determination of Encapsulation Efficiency and Drug Loading
This protocol quantifies the amount of this compound successfully incorporated into the liposomes.
-
Sample Preparation: Disrupt a known amount of the purified liposomal suspension using a suitable solvent (e.g., methanol) to release the encapsulated this compound.
-
Quantification: Analyze the this compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation:
-
Encapsulation Efficiency (EE %): (Mass of this compound in liposomes / Initial mass of this compound used) x 100
-
Drug Loading (DL %): (Mass of this compound in liposomes / Total mass of liposomes) x 100
-
In Vitro Cellular Uptake Assay
This protocol assesses the extent to which osteosarcoma cells internalize the liposomes.
-
Cell Culture: Seed osteosarcoma cells (e.g., MG-63) in a multi-well plate and culture until they reach approximately 80% confluency.
-
Treatment: Label the liposomes with a fluorescent dye (e.g., Coumarin-6). Incubate the cells with the fluorescently labeled liposomal suspension for various time points (e.g., 1, 2, 4 hours).
-
Analysis:
-
Qualitative Analysis: After incubation, wash the cells to remove non-internalized liposomes. Visualize the cellular uptake of fluorescent liposomes using a fluorescence microscope.
-
Quantitative Analysis: Harvest the cells, wash them, and analyze the fluorescence intensity per cell using a flow cytometer.
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of the drug formulations on cancer cells.
-
Cell Seeding: Seed osteosarcoma cells (e.g., MG-63) in a 96-well plate at a density of approximately 5x10³ cells/well and allow them to adhere overnight.[7]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test formulations (e.g., free cisplatin, this compound liposomes, co-loaded liposomes) and control medium. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
This guide highlights the current state and future directions of this compound delivery. While conventional liposomes have proven clinical benefits, novel targeted and co-delivery systems demonstrate the potential for enhanced therapeutic efficacy. Further research into non-liposomal platforms is warranted to explore their potential for this compound delivery in osteosarcoma therapy.
References
- 1. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. oscollaborative.org [oscollaborative.org]
Validating Biomarkers of Response to Mifamurtide Therapy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical data validating biomarkers of response to mifamurtide (B1676584) therapy in osteosarcoma models. This compound (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is an immunomodulatory agent that activates monocytes and macrophages, leading to an anti-tumor response. Identifying predictive biomarkers is crucial for optimizing its therapeutic use. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Analysis of Preclinical Biomarkers
The following tables summarize quantitative data from key preclinical studies investigating biomarkers of this compound response. These studies highlight the impact of this compound on macrophage polarization and cytokine production, and their correlation with anti-tumor activity.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Marker | Model System | Treatment | Change in Expression | Reference |
| iNOS (M1 marker) | Human macrophages in vitro | This compound (100 µM) | Significant Increase | [1][2] |
| CD206 (M2 marker) | Human macrophages in vitro | This compound (100 µM) | Significant Increase | [1][2] |
Note: The concurrent increase in both M1 and M2 markers suggests that this compound induces an intermediate macrophage phenotype with both pro-inflammatory and immunomodulatory functions.[1][2]
Table 2: Modulation of Cytokine mRNA Expression by this compound in Macrophages
| Cytokine | Model System | Treatment | Change in mRNA Expression | Reference |
| IL-1β (Pro-inflammatory) | Human macrophages in vitro | This compound (100 µM) | Significant Increase | [1] |
| IL-6 (Pro-inflammatory) | Human macrophages in vitro | This compound (100 µM) | Significant Increase | [1] |
| IL-4 (Anti-inflammatory) | Human macrophages in vitro | This compound (100 µM) | Significant Increase | [1] |
| IL-10 (Anti-inflammatory) | Human macrophages in vitro | This compound (100 µM) | Significant Increase | [1] |
Table 3: Correlation of IL-10/IL-6 Ratio with this compound Efficacy in Osteosarcoma Cells
| Cell Line | Aggressiveness | This compound Treatment Effect on Cell Viability | IL-10/IL-6 Ratio in Co-culture with Macrophages | Reference |
| MG-63 | Less Aggressive | Significant Reduction | Lower IL-10/IL-6 ratio | [3] |
| HOS | More Aggressive | No Significant Effect | Higher IL-10/IL-6 ratio | [3] |
| 143-B | More Aggressive | No Significant Effect | Higher IL-10/IL-6 ratio | [3] |
Note: A lower IL-10/IL-6 ratio in the tumor microenvironment appears to correlate with a better response to this compound, suggesting this ratio as a potential biomarker.[3]
Table 4: In Vivo Efficacy of this compound in Preclinical Models
| Model System | Treatment | Outcome | Reference |
| Canine Osteosarcoma | Amputation + Liposome/MTP-PE | Median survival time of 222 days vs. 77 days for controls | [4] |
| Murine Osteosarcoma Lung Metastasis Model | This compound + Anti-IL-10 Antibody | Lower formation of lung metastases compared to this compound alone | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. In Vitro Macrophage Polarization Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then differentiated into macrophages.
-
Treatment: Macrophages are treated with this compound (e.g., 100 µM) for a specified period (e.g., 24 hours).
-
Analysis of Polarization Markers:
-
Western Blotting: Cell lysates are collected, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS (M1 marker) and CD206 (M2 marker). Appropriate secondary antibodies are used for detection.[1]
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyzed using a flow cytometer.
-
2. Quantitative Real-Time PCR (RT-qPCR) for Cytokine Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and untreated macrophages. cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using primers for target cytokines (e.g., IL-1β, IL-6, IL-4, IL-10) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction mixture typically includes cDNA, gene-specific primers, DNA polymerase, dNTPs, and a fluorescent dye or probe.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative quantification of gene expression, often using the 2-ΔΔCt method.
3. Osteosarcoma Cell Viability Assay
-
Co-culture System: Human osteosarcoma cell lines (e.g., MG-63, HOS, 143-B) are co-cultured with human macrophages.
-
Treatment: The co-cultures are treated with this compound.
-
Viability Assessment: Cell viability is measured using methods such as Annexin V/PI staining followed by flow cytometry to distinguish between live, apoptotic, and necrotic cells.
4. In Vivo Murine Osteosarcoma Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are often used. Human osteosarcoma cells, sometimes engineered to express luciferase for in vivo imaging, are injected orthotopically (e.g., into the tibia or femur) to form primary tumors and subsequent lung metastases.[6][7][8]
-
Treatment Regimen: this compound is administered intravenously at a specified dose and schedule. In some studies, it is combined with other agents, such as chemotherapy or antibodies.
-
Efficacy Evaluation:
-
Tumor Growth: Primary tumor volume is measured regularly using calipers or in vivo imaging systems (e.g., IVIS).
-
Metastasis: Lung metastases are quantified by histological analysis of lung sections or through in vivo bioluminescence imaging.[6][7][8]
-
Survival: The overall survival of the animals is monitored.
-
Mandatory Visualization
This compound Signaling Pathway in Macrophages
Caption: this compound activates the NOD2 signaling pathway in macrophages.
Experimental Workflow for Validating Biomarkers
Caption: Workflow for preclinical validation of this compound biomarkers.
Logical Relationship of Biomarkers and this compound Response
Caption: Relationship between biomarkers and this compound response.
References
- 1. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A mouse model of pulmonary metastasis from spontaneous osteosarcoma monitored in vivo by Luciferase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Pulmonary Metastasis from Spontaneous Osteosarcoma Monitored In Vivo by Luciferase Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mifamurtide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, ensuring the safe and compliant disposal of investigational products like mifamurtide (B1676584) is a critical component of laboratory safety and operational integrity. While specific regulations may vary based on location, a set of best practices can be followed to manage this compound waste effectively.
Summary of Disposal Guidelines
This compound, a synthetic derivative of a component of bacterial cell walls, does not have specific, stringent disposal requirements.[1] Unused this compound and associated waste should be disposed of in accordance with local and institutional regulations for non-hazardous pharmaceutical waste.[2]
| Waste Stream | Recommended Disposal Container | Disposal Method |
| Unused/Expired this compound Powder | White container with a blue lid (for non-hazardous pharmaceutical waste) | Incineration via a licensed pharmaceutical waste contractor |
| Reconstituted this compound Solution | White container with a blue lid (for non-hazardous pharmaceutical waste) | Incineration via a licensed pharmaceutical waste contractor |
| Contaminated Labware (vials, filters, syringes, etc.) | Sharps container (for needles/syringes) or biohazard bag/container | Autoclave followed by disposal as medical waste, or incineration |
| Contaminated Personal Protective Equipment (PPE) | Biohazard bag/container | Autoclave followed by disposal as medical waste, or incineration |
Step-by-Step Disposal Protocol
1. Segregation of Waste: Proper waste segregation is the first and most crucial step.[3] this compound waste should be kept separate from general laboratory trash, hazardous chemical waste, and biohazardous waste.[3]
2. Disposal of Unused this compound Powder:
-
For unopened or expired vials of this compound powder, place them directly into a designated non-hazardous pharmaceutical waste container. These are typically white with blue lids.[4]
3. Disposal of Reconstituted this compound Solution:
-
Any remaining reconstituted this compound solution should not be poured down the drain.[5]
-
Aspirate the remaining solution into a syringe and dispose of the syringe in a sharps container.
-
Alternatively, the solution can be placed in a sealed container and then into the non-hazardous pharmaceutical waste bin.
4. Disposal of Contaminated Materials:
-
Vials and Filters: The empty vial and the single-use filter provided with the product should be disposed of in the non-hazardous pharmaceutical waste container or a sharps container to prevent accidental punctures.[1][2]
-
Syringes and Needles: All sharps must be placed in a designated, puncture-proof sharps container.
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be placed in a designated biohazard bag for incineration.
5. Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate and restrict access to the affected area.
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[6][7]
-
Collect the absorbent material and any contaminated debris into a sealed container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of the sealed container and any contaminated cleaning materials as non-hazardous pharmaceutical waste.
Experimental Workflow for this compound Disposal
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Mifamurtide
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Mifamurtide is paramount. While this compound is not classified as a hazardous substance, adherence to rigorous safety protocols is essential to minimize exposure and maintain a safe laboratory environment.[1][2] This guide provides detailed procedural information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose | Applicable Scenarios |
| Hand Protection | Powder-free nitrile or neoprene gloves. Double gloving is recommended. | Prevents dermal absorption of the compound. | All handling activities, including weighing, dissolution, and administration. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. | All handling activities. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. | All handling activities. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form where dust or aerosols may be generated. | Minimizes inhalation of the compound. | Weighing of powder, preparing solutions, or any activity with the potential for aerosolization. |
Safe Handling and Disposal Procedures
Engineering Controls:
-
Ventilation: All handling of this compound, especially the powder form, should be conducted in a well-ventilated area.[1][2] The use of a chemical fume hood or a biological safety cabinet is strongly recommended to minimize inhalation exposure.
-
Safety Stations: Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1][2]
Handling:
-
Do not breathe vapors, mist, dust, or gas.[2]
-
Avoid contact with skin and eyes.[2]
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Powder: Store in a tightly sealed container in a cool, well-ventilated area at -20°C under nitrogen.[1]
-
In Solvent: Store at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen.[1]
-
Keep away from direct sunlight and sources of ignition.[1][2]
Disposal:
-
Dispose of contaminated materials and waste in accordance with institutional and local regulations for chemical waste.
-
Prevent the product from entering drains or water courses.[2]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates a standard workflow for the safe handling of this compound in a research laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
This comprehensive approach to handling this compound will help ensure the safety of all laboratory personnel and the integrity of the research being conducted. Always refer to your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
